9,12-Hexadecadienoic acid
Description
This compound is a natural product found in Asclepias syriaca with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20261-45-4 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(9E,12E)-hexadeca-9,12-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,17,18)/b5-4+,8-7+ |
InChI Key |
RVEKLXYYCHAMDF-AOSYACOCSA-N |
SMILES |
CCCC=CCC=CCCCCCCCC(=O)O |
Isomeric SMILES |
CCC/C=C/C/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC(=O)O |
Synonyms |
9,12-hexadecadienoic acid |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 9,12-Hexadecadienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12-Hexadecadienoic acid (C16:2 n-4) is a polyunsaturated fatty acid that has garnered interest for its presence in various natural sources and its potential biological activities. Though not as widely studied as its 18-carbon counterparts, linoleic and α-linolenic acids, it plays a role in cellular lipid metabolism and may influence various physiological pathways. This technical guide provides an in-depth overview of the historical discovery, modern isolation and characterization techniques, quantitative abundance in natural sources, and the biosynthetic pathway of this compound.
Historical Perspective: The Initial Discovery
The first report suggesting the existence of a hexadecadienoic acid is believed to have emerged from studies on the seed fats of indigenous South African plants. In 1957, M. C. Black, while analyzing the fatty acid composition of Acacia giraffe seed fat, suspected the presence of a C16 di-unsaturated fatty acid based on the saponification and iodine values of a specific methyl ester fraction. The constitution of this fatty acid as Δ⁹,¹²-Hexadecadienoic acid was inferred through destructive oxidation of the ester fraction, followed by partition chromatography of the resulting dicarboxylic acids. This early work laid the foundation for the future identification and characterization of this fatty acid.
Quantitative Abundance in Natural Sources
This compound is found in modest quantities across a range of natural sources, most notably in certain fish oils and the seeds of various plants. The tables below summarize the quantitative data available in the literature.
Table 1: Abundance of this compound in Selected Fish Oils
| Fish Species | Common Name | This compound (% of Total Fatty Acids) |
| Thunnus sp. | Tuna | 0.64 - 1.21[1] |
| Various | Commercial Fish Oil Supplements | 0.05 - 1.19[1] |
Table 2: Abundance of this compound in Selected Plant Seeds
| Plant Species | Common Name | This compound (% of Total Fatty Acids) |
| Chilopsis linearis | Desert Willow | ~2[2] |
| Asclepias syriaca | Common Milkweed | 2.0[3] |
| Entandrophragma angolense | Tiama Mahogany | 4.0[3] |
| Androsace septentrionalis | Northern Fairy Candelabra | 3.1 - 4.7[3] |
| Allium cepa | Onion | 1.11 - 2.63[4] |
Experimental Protocols
The isolation and characterization of this compound have evolved significantly from the initial discovery. Below are detailed methodologies representing both the historical and modern approaches.
Historical Protocol (Circa 1950s): Isolation from Acacia giraffe Seed Oil (Representative)
This protocol is a representation of the techniques available and likely employed during the mid-20th century for the isolation and characterization of a novel fatty acid from a seed oil matrix.
1. Oil Extraction:
-
Dried and ground Acacia giraffe seeds were subjected to solvent extraction using a Soxhlet apparatus with petroleum ether as the solvent.
-
The solvent was then removed under reduced pressure to yield the crude seed oil.
2. Saponification and Liberation of Free Fatty Acids:
-
The crude oil was saponified by refluxing with an excess of alcoholic potassium hydroxide.
-
After saponification, the mixture was diluted with water, and the unsaponifiable matter was removed by extraction with diethyl ether.
-
The aqueous soap solution was then acidified with a mineral acid (e.g., HCl) to liberate the free fatty acids.
-
The free fatty acids were extracted with petroleum ether, washed with water to remove mineral acid, and the solvent was evaporated.
3. Esterification:
-
The mixed free fatty acids were converted to their methyl esters by refluxing with a large excess of methanol containing a catalytic amount of sulfuric acid.
4. Fractional Distillation of Methyl Esters:
-
The mixture of fatty acid methyl esters was subjected to fractional distillation under high vacuum to separate the esters based on their chain length and degree of unsaturation. Fractions were collected at different temperature ranges.
5. Urea Adduct Formation (for Separation of Unsaturated Esters):
-
Fractions suspected to contain C16 esters were dissolved in methanol and treated with a saturated solution of urea in methanol.
-
The mixture was allowed to stand at a low temperature (e.g., 0-4°C) to allow for the crystallization of urea adducts with saturated and less unsaturated fatty acid esters.
-
The crystalline adducts were removed by filtration, and the filtrate, enriched in polyunsaturated esters, was collected.
-
Water was added to the filtrate to decompose any remaining urea complexes, and the methyl esters were re-extracted with petroleum ether.
6. Characterization by Destructive Oxidation:
-
The enriched methyl ester fraction was subjected to oxidative cleavage using potassium permanganate in acetone.
-
This process cleaves the double bonds, resulting in a mixture of monobasic and dibasic acids. For this compound, this would yield azelaic acid (from the carboxyl end) and malonic acid (from the cleavage between the two double bonds).
-
The resulting acidic fragments were then separated by partition chromatography on a silica gel column and identified by comparison with authentic standards.
Modern Protocol: Isolation and Characterization from Fish Oil
This protocol outlines a contemporary approach for the isolation, identification, and quantification of this compound from a fish oil supplement.
1. Lipid Extraction and Saponification:
-
A known quantity of fish oil is saponified by refluxing with 0.5 M methanolic NaOH for 10 minutes.
2. Esterification to Fatty Acid Methyl Esters (FAMEs):
-
After saponification, the mixture is neutralized, and the fatty acids are transesterified to their methyl esters by refluxing with 14% boron trifluoride (BF₃) in methanol for 5 minutes.
3. FAMEs Extraction:
-
The FAMEs are extracted from the reaction mixture using n-hexane. The hexane layer is washed with saturated NaCl solution and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under a stream of nitrogen to concentrate the FAMEs.
4. Purification by High-Speed Counter-Current Chromatography (HSCCC) (Optional, for high purity isolation):
-
For preparative isolation, the FAME mixture can be subjected to HSCCC.
-
A two-phase solvent system, such as n-heptane/methanol/water, is employed.
-
The FAME sample is injected into the HSCCC system, and fractions are collected. The elution is typically monitored by UV detection.
5. Analysis and Characterization by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The FAME mixture or purified fractions are analyzed by GC-MS.
-
GC Conditions: A capillary column (e.g., HP-88, 30 m x 0.25 mm x 0.20 µm) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 120°C) to a final temperature (e.g., 220°C) to separate the FAMEs based on their boiling points and polarity. Helium is used as the carrier gas.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a range of m/z 50-550.
-
Identification: this compound methyl ester is identified by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
6. Quantification:
-
The quantitative analysis is performed by comparing the peak area of the this compound methyl ester with that of an internal standard (e.g., heptadecanoic acid methyl ester) of a known concentration.
Biosynthesis and Metabolic Pathway
This compound is synthesized in plants and animals through a series of enzymatic elongation and desaturation reactions starting from palmitic acid (16:0). Its metabolism can lead to the formation of longer-chain fatty acids.
Biosynthesis of this compound
The diagram below illustrates the key steps in the biosynthesis of this compound from palmitic acid.
Caption: Biosynthesis of this compound.
Metabolic Fate and Potential Signaling
Once formed, this compound can be further metabolized through desaturation and elongation, potentially influencing the pool of other polyunsaturated fatty acids.[5] It has been shown to be a substrate for Δ6-desaturase, leading to the formation of 16:3n-4, which can then be elongated to produce longer-chain n-4 fatty acids.[5]
Caption: Metabolic Fate of this compound.
Conclusion
This compound, since its initial discovery, has been identified as a minor but consistent component of the lipid profile of various natural sources. The methodologies for its isolation and characterization have advanced from classical chemical and chromatographic techniques to highly sensitive and specific mass spectrometric methods. Understanding its biosynthesis and metabolic fate provides a foundation for further research into its physiological roles and potential applications in nutrition and drug development. This guide serves as a comprehensive resource for professionals seeking to explore this unique fatty acid.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PlantFAdb: 16:2-delta-9c,12c; this compound, (9Z,12Z)-; this compound, (Z,Z)-; Palmitolinoleic acid; (Z,Z)-9,12-Hexadecadienoic acid [fatplants.net]
- 4. PlantFAdb: 16:2-delta-9c,12c; this compound, (9Z,12Z)-; this compound, (Z,Z)-; Palmitolinoleic acid; (Z,Z)-9,12-Hexadecadienoic acid [fatplants.net]
- 5. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, this compound (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources of 9,12-Hexadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,12-Hexadecadienoic acid (16:2 n-4) is a polyunsaturated fatty acid with a 16-carbon backbone that is emerging as a molecule of interest in various biological contexts. This technical guide provides a comprehensive overview of its natural sources, detailing its presence in a range of organisms from the plant and animal kingdoms. This document summarizes quantitative data on its abundance, outlines detailed experimental protocols for its extraction and analysis, and presents its biosynthetic and metabolic pathways through diagrams. The information compiled herein serves as a foundational resource for researchers investigating the physiological roles and therapeutic potential of this unique fatty acid.
Introduction
This compound is a C16 polyunsaturated fatty acid (PUFA) that plays a role in regulating the physical properties of cell membranes, contributing to their fluidity and flexibility.[1] Its presence across diverse biological systems suggests potential involvement in various physiological processes, including cell signaling.[1] This guide focuses on elucidating the natural origins of this fatty acid, providing a technical foundation for its further study and potential applications in drug development and nutritional science.
Natural Sources of this compound
This compound is found in a variety of natural sources, including specific plants, marine organisms, and insects. The concentration of this fatty acid can vary significantly between species and even within different tissues of the same organism.
Plant Sources
Several plant species have been identified as sources of this compound, typically within their seed oils. Notable examples include plants from the Asclepias and Acacia genera.
Marine Sources
The marine environment is a rich source of diverse fatty acids, and this compound has been identified in various marine life forms. It is present in certain species of macroalgae, krill, and sea urchins. In the green macroalgae Ulva spp., it can constitute up to 12% of the total fatty acids.[2]
Insect Sources
Insects are also known to produce a wide array of fatty acids, and this compound is among them. The specific concentrations can be influenced by the insect's diet.
Quantitative Data on this compound Content
The following tables summarize the available quantitative data for the presence of this compound in various natural sources.
Table 1: Quantitative Analysis of this compound in Plant Sources
| Plant Species | Common Name | Part Analyzed | Method of Analysis | Concentration (% of Total Fatty Acids) | Reference |
| Asclepias syriaca | Common Milkweed | Seed Oil | Gas Chromatography | 2.0 | [3] |
| Acacia species | Acacia | Seed Oil | Gas Chromatography | Trace amounts to low percentages | [4] |
Table 2: Quantitative Analysis of this compound in Marine Sources
| Marine Organism | Common Name | Part Analyzed | Method of Analysis | Concentration (% of Total Fatty Acids) | Reference |
| Euphausia pacifica | Pacific Krill | Whole Body Oil | GC/MS | Present, but not individually quantified | [1][5] |
| Diadema setosum | Sea Urchin | Gonads (as methyl ester) | Gas Chromatography | 0.48 | [6] |
| Ulva spp. | Sea Lettuce | Whole Thallus | GC-MS | Up to 12 | [2] |
Experimental Protocols
The accurate quantification and identification of this compound from natural sources require robust experimental protocols. The following sections detail the methodologies for lipid extraction, fatty acid derivatization, and chromatographic analysis.
Lipid Extraction from Plant Material (e.g., Seeds)
This protocol is adapted for the extraction of total lipids from plant seeds.
-
Sample Preparation: Dry the plant seeds to a constant weight and grind them into a fine powder.
-
Extraction:
-
Weigh approximately 5-10 g of the powdered sample into a cellulose thimble.
-
Place the thimble in a Soxhlet extractor.
-
Extract the lipids using n-hexane or petroleum ether as the solvent for 6-8 hours.
-
After extraction, evaporate the solvent from the lipid extract using a rotary evaporator under reduced pressure at 40°C.
-
Dry the extracted oil over anhydrous sodium sulfate and store it at -20°C under a nitrogen atmosphere until further analysis.
-
Lipid Extraction from Marine Organisms (e.g., Algae, Krill)
This protocol is a modification of the Folch method for extracting lipids from wet biological samples.
-
Homogenization: Homogenize a known weight of the fresh or frozen sample (e.g., 1 g) with a chloroform:methanol mixture (2:1, v/v) at a ratio of 20 mL of solvent per gram of sample.
-
Phase Separation:
-
After homogenization, add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Vortex the mixture thoroughly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.
-
-
Washing and Drying:
-
Wash the chloroform phase with a mixture of chloroform:methanol:water (3:48:47, v/v/v) to remove non-lipid contaminants.
-
Evaporate the solvent from the purified lipid extract under a stream of nitrogen.
-
Store the dried lipid extract at -20°C.
-
Preparation of Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.
-
Transesterification:
-
To the extracted lipid sample (approximately 20-30 mg), add 2 mL of 0.5 M methanolic sodium hydroxide.
-
Heat the mixture in a sealed tube at 100°C for 5 minutes.
-
After cooling, add 2 mL of boron trifluoride-methanol reagent (14% BF3 in methanol).
-
Heat again at 100°C for 5 minutes.
-
After cooling to room temperature, add 2 mL of n-hexane and 1 mL of saturated NaCl solution.
-
-
Extraction of FAMEs:
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
The FAMEs are now ready for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A polar capillary column (e.g., DB-23 or equivalent) is suitable for FAME separation.
-
Operating Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 230°C at a rate of 4°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
MS Conditions (if applicable): Ionization energy of 70 eV, scan range of m/z 50-550.
-
-
Identification and Quantification:
-
Identify the FAME of this compound by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantify the fatty acid by comparing the peak area with that of an internal standard (e.g., heptadecanoic acid, C17:0) added before the transesterification step.
-
Biosynthesis and Metabolism
The synthesis and subsequent metabolic fate of this compound are crucial for understanding its biological roles.
Biosynthesis of this compound
In organisms capable of its de novo synthesis, this compound is biosynthesized from the saturated fatty acid, palmitic acid (C16:0), through a series of desaturation steps catalyzed by specific fatty acid desaturase enzymes.
Metabolism of this compound in Animal Cells
Once ingested or synthesized, this compound can be further metabolized in animal cells through desaturation and elongation processes, leading to the formation of other polyunsaturated fatty acids.
Potential Signaling Roles
While direct signaling pathways initiated by this compound are not yet well-defined, its role as a polyunsaturated fatty acid suggests several potential mechanisms of action.
-
Membrane Fluidity and Lipid Raft Modulation: By incorporating into cell membranes, this compound can alter membrane fluidity, which in turn can affect the function of membrane-bound receptors and signaling proteins.[1]
-
Precursor to Bioactive Metabolites: As shown in its metabolic pathway, this compound can be converted to longer-chain PUFAs. These metabolites could potentially serve as precursors for the synthesis of signaling molecules analogous to eicosanoids, although this requires further investigation.
-
Interaction with Nuclear Receptors: Fatty acids and their derivatives are known to act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation. While direct binding of this compound to PPARs has not been extensively studied, it remains a plausible mechanism of action given the activity of other PUFAs.
The following diagram illustrates a generalized workflow for investigating the potential signaling roles of fatty acids like this compound.
References
- 1. Lipids, fatty acids and hydroxy-fatty acids of Euphausia pacifica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipids, fatty acids and hydroxy-fatty acids of Euphausia pacifica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, this compound (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
"physical and chemical properties of 9,12-Hexadecadienoic acid"
An In-depth Technical Guide on the Physical and Chemical Properties of 9,12-Hexadecadienoic Acid
Introduction
This compound is a polyunsaturated long-chain fatty acid with a 16-carbon backbone.[1] As a polyunsaturated fatty acid, it plays a role in various physiological processes, including the regulation of cell membrane properties and influencing cell signal transduction.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental protocols for its analysis, and visual representations of its classification and metabolic processing.
Physical and Chemical Properties
This compound, also known by the synonym Palmitolinoleic acid, is characterized by the presence of two double bonds in its acyl chain.[3] The properties can vary slightly based on the specific isomer, with the (9Z,12Z) or cis,cis isomer being a common form.
Quantitative Physical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₈O₂ | [1][2][3][4] |
| Molecular Weight | 252.39 g/mol | [1][2][3] |
| CAS Number | 20261-45-4 (isomer unspecified), 5070-03-1 ((9Z,12Z)-isomer) | [1][3][4][5] |
| Physical State | Liquid | [3] |
| Density | 0.919 g/cm³ | [4] |
| Boiling Point | 345.4°C at 760 mmHg | [4] |
| Flash Point | 242.3°C | [4] |
| Vapor Pressure | 1.1E-05 mmHg at 25°C | [4] |
| pKa (Predicted) | 4.78 ± 0.10 | [4] |
| XLogP3 | 5.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 12 | [4] |
Solubility and Storage
The methyl ester of this compound exhibits low solubility in water but is soluble in organic solvents.[6] The free acid is expected to have similar solubility characteristics. For preservation, it is recommended to be stored in a freezer or at 2-8°C.[3][7]
Chemical Reactivity and Biological Role
As a polyunsaturated fatty acid, the two double bonds in the carbon chain of this compound are key sites for chemical reactions, particularly oxidation.
Biological Activity
This compound is involved in maintaining the structural integrity and function of cellular membranes. It contributes to the fluidity and flexibility of the cell membrane, which is crucial for various cellular processes.[2] Its presence also affects cell signaling pathways and the overall stability of the membrane structure.[2] Studies have shown that it can inhibit the synthesis of arachidonic acid from exogenous linoleic acid in rat liver cells.[8]
Classification
This compound is classified within the broad category of lipids, specifically as an unsaturated fatty acid.
Caption: Hierarchical classification of this compound.
Experimental Protocols
The characterization and quantification of this compound involve standard analytical techniques used in lipidomics.
Structural Identification and Quantification
A common workflow for the analysis of fatty acids from a biological sample involves extraction followed by chromatographic separation and mass spectrometric detection.
-
Protocol:
-
Lipid Extraction: Total lipids are extracted from the sample using a solvent system, typically a mixture of chloroform and methanol (e.g., Folch or Bligh-Dyer methods).
-
Saponification and Methylation: The extracted lipids are saponified using a base (e.g., KOH in methanol) to release the free fatty acids. These are then esterified, commonly to fatty acid methyl esters (FAMEs), using a reagent like BF₃ in methanol to increase their volatility for gas chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are separated on a GC column and detected by a mass spectrometer. The retention time and the mass spectrum of the eluted compound are compared to an analytical standard for positive identification.[9]
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC/QTOFMS): This technique can be used to determine the exact mass and molecular formula of the fatty acid.[9]
-
Quantification: The purity and concentration can be determined by gas chromatography, comparing the peak area of the sample to that of a known concentration of an analytical standard.[7]
-
Caption: Experimental workflow for the analysis of this compound.
Metabolism and Signaling Pathways
In animal cells, this compound can be metabolized through a series of desaturation and elongation steps.
Metabolic Conversion Pathway
Research on rat liver cells has demonstrated that this compound (16:2 n-4) can be converted into other polyunsaturated fatty acids.[8] The initial and primary step involves the action of the Δ6 desaturase enzyme, which introduces another double bond. This is followed by an elongation step.[8] A portion of the initial fatty acid may also be elongated directly.
References
- 1. This compound | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. larodan.com [larodan.com]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. CAS 31327-61-4: this compound, methyl ester, (… [cymitquimica.com]
- 7. cis,cis-9,12-Hexadecadienoic acid analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, this compound (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biosynthesis of 9,12-Hexadecadienoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of 9,12-hexadecadienoic acid, a C16 polyunsaturated fatty acid. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic processes, quantitative data, and detailed experimental protocols relevant to the study of this molecule.
Introduction
This compound is a polyunsaturated fatty acid with a 16-carbon backbone and two double bonds located at the 9th and 12th carbon positions. While not as ubiquitous as its 18-carbon counterparts, this fatty acid plays a role in the lipid metabolism of various organisms and can serve as a precursor for the synthesis of other fatty acids. Understanding its biosynthetic pathway is crucial for elucidating its physiological functions and for potential applications in metabolic engineering and drug development.
The Biosynthesis Pathway of this compound
The synthesis of this compound is not a de novo process but rather a modification of a pre-existing saturated fatty acid through a series of desaturation steps. The primary precursor for this pathway is Palmitoyl-CoA, a 16-carbon saturated fatty acid synthesized in the cytoplasm by the fatty acid synthase (FAS) complex.
The pathway proceeds as follows:
-
De Novo Synthesis of Palmitic Acid: The foundational step is the synthesis of palmitic acid (16:0) from acetyl-CoA and malonyl-CoA by the sequential actions of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). This process occurs in the cytoplasm.
-
First Desaturation by Stearoyl-CoA Desaturase-1 (SCD1) or Delta-9 Desaturase: Palmitoyl-CoA is first acted upon by a delta-9 desaturase, an enzyme that introduces a cis-double bond between carbons 9 and 10. This reaction converts palmitoyl-CoA to palmitoleoyl-CoA (16:1n-7). This desaturation typically occurs in the endoplasmic reticulum.
-
Second Desaturation by Delta-12 Desaturase: The monounsaturated palmitoleoyl-CoA then serves as a substrate for a delta-12 desaturase. This enzyme introduces a second cis-double bond between carbons 12 and 13, resulting in the formation of 9,12-hexadecadienoyl-CoA. While delta-12 desaturases are common in plants and fungi, their presence and activity on C16 substrates can vary between organisms. For instance, a delta-12 fatty acid desaturase from Saccharomyces kluyveri has been shown to be capable of producing hexadecadienoic acid.
An In-depth Technical Guide to the Isomers of 9,12-Hexadecadienoic Acid: Structures, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the geometric isomers of 9,12-hexadecadienoic acid, a C16 polyunsaturated fatty acid. Due to the presence of two double bonds at the 9th and 12th positions, four distinct geometric isomers exist: (9Z,12Z), (9E,12E), (9Z,12E), and (9E,12Z). This document details their chemical structures, summarizes their physicochemical properties, and outlines detailed experimental protocols for their synthesis and analysis.
Isomers and Their Structures
The four geometric isomers of this compound are distinguished by the configuration of the substituents around the two double bonds. The "Z" configuration (from the German zusammen, meaning "together") indicates that the higher-priority substituents are on the same side of the double bond, resulting in a "cis" conformation. The "E" configuration (from the German entgegen, meaning "opposite") indicates that they are on opposite sides, resulting in a "trans" conformation.
The structures of the four isomers are as follows:
-
(9Z,12Z)-Hexadecadienoic acid: Both double bonds are in the cis configuration.
-
(9E,12E)-Hexadecadienoic acid: Both double bonds are in the trans configuration.[1]
-
(9Z,12E)-Hexadecadienoic acid: The double bond at the 9th position is cis, and the double bond at the 12th position is trans.
-
(9E,12Z)-Hexadecadienoic acid: The double bond at the 9th position is trans, and the double bond at the 12th position is cis.
Below are the graphical representations of these structures generated using the DOT language.
Caption: Structure of (9Z,12Z)-Hexadecadienoic acid.
References
A Comprehensive Technical Guide to 9,12-Hexadecadienoic Acid
This guide provides an in-depth overview of 9,12-hexadecadienoic acid, a polyunsaturated fatty acid of interest to researchers in biochemistry and drug development. It covers its nomenclature, chemical and physical properties, biological significance, and relevant experimental methodologies.
Nomenclature and Identification
This compound is a long-chain fatty acid with a 16-carbon backbone and two double bonds.[1] The precise nomenclature and its corresponding Chemical Abstracts Service (CAS) number are dependent on the stereochemistry of these double bonds. The different isomers and their identifiers are crucial for accurate scientific communication and procurement.
Table 1: Isomers and CAS Numbers for this compound
| Isomer Configuration | Common Name(s) | CAS Number |
| (9Z,12Z) | Palmitolinoleic acid, cis,cis-9,12-Hexadecadienoic acid | 5070-03-1[2][3][4][5] |
| (9E,12E) | (E,E)-9,12-Hexadecadienoic acid | 20261-45-4[1][6] |
The International Union of Pure and Applied Chemistry (IUPAC) name specifies the configuration of the double bonds. For instance, the IUPAC name for the (9E,12E) isomer is (9E,12E)-hexadeca-9,12-dienoic acid.[1]
Physicochemical Properties
The properties of this compound are essential for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data for the (9E,12E) isomer, unless otherwise specified.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈O₂ | PubChem[1], LookChem[6] |
| Molecular Weight | 252.39 g/mol | PubChem[1], LookChem[6] |
| Boiling Point | 345.4°C at 760 mmHg | LookChem[6] |
| Density | 0.919 g/cm³ | LookChem[6] |
| Flash Point | 242.3°C | LookChem[6] |
| pKa | 4.78 ± 0.10 (Predicted) | LookChem[6] |
| XLogP3 | 5.5 | LookChem[6] |
| Hydrogen Bond Donor Count | 1 | LookChem[6] |
| Hydrogen Bond Acceptor Count | 2 | LookChem[6] |
| Rotatable Bond Count | 12 | LookChem[6] |
Biological Significance and Metabolism
This compound is a polyunsaturated fatty acid that plays a role in various physiological processes. The cis-isomers, in particular, are known to regulate the physical properties of cell membranes by enhancing their fluidity and flexibility.[3][7] This modulation of membrane structure can, in turn, affect cell signaling and stability.[3][7]
This fatty acid is a substrate for enzymes involved in fatty acid metabolism. It can be metabolized through desaturation and elongation processes. For example, in rat liver cells, this compound (16:2 n-4) is converted to other fatty acids.[8] This metabolic pathway suggests that 16:2 n-4 can influence the cellular lipid profile and potentially compete with other fatty acids, such as linoleic acid, for the same enzymes, thereby affecting the synthesis of molecules like arachidonic acid.[8]
Below is a diagram illustrating the metabolic conversion of this compound as observed in rat liver cells.
Experimental Protocols
Investigating the metabolic fate and cellular effects of this compound involves a series of established biochemical techniques. The following is a generalized protocol based on methodologies reported for studying fatty acid metabolism in cell cultures.[8]
Protocol: Analysis of this compound Metabolism in Cell Culture
-
Cell Culture and Supplementation:
-
Culture a suitable cell line (e.g., rat liver BRL-3A cells) in an appropriate growth medium.
-
Prepare a stock solution of this compound methyl ester.
-
Supplement the cell culture medium with varying concentrations of the fatty acid methyl ester.
-
Incubate the cells for a specified period to allow for uptake and metabolism.
-
-
Lipid Extraction:
-
After incubation, harvest the cells by scraping or trypsinization.
-
Wash the cells with a phosphate-buffered saline (PBS) solution to remove residual medium.
-
Extract total lipids from the cell pellet using a solvent system, typically a chloroform:methanol mixture (e.g., 2:1, v/v), following methods like those of Bligh and Dyer.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Saponify the extracted lipids using a methanolic base (e.g., NaOH in methanol).
-
Methylate the resulting free fatty acids using a catalyst such as boron trifluoride (BF₃) in methanol to form FAMEs.
-
-
Analysis by Gas Chromatography (GC):
-
Separate and quantify the FAMEs using a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane).
-
Identify individual FAMEs by comparing their retention times to those of authentic standards.
-
Quantify the amount of each fatty acid by integrating the peak areas and comparing them to an internal standard.
-
The following diagram illustrates the general workflow for this type of experiment.
References
- 1. This compound | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. 9(Z),12(Z)-Hexadecadienoic acid | 5070-03-1 [chemicalbook.com]
- 4. cis,cis-9,12-Hexadecadienoic acid analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, this compound (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
9,12-Hexadecadienoic Acid in Marine Phytoplankton: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Biosynthesis, Physiological Roles, and Experimental Analysis
Introduction
Marine phytoplankton are the foundation of oceanic food webs and a prolific source of bioactive compounds, including a diverse array of fatty acids. Among these, polyunsaturated fatty acids (PUFAs) are of significant interest due to their crucial roles in marine ecology and their potential applications in human health and drug development. This technical guide focuses on a specific C16 PUFA, 9,12-Hexadecadienoic acid, and its occurrence, biosynthesis, and potential physiological significance in marine phytoplankton.
While extensive research has been conducted on longer-chain PUFAs such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the roles of shorter-chain PUFAs like this compound are less understood. This document aims to consolidate the current knowledge on this particular fatty acid in the context of marine phytoplankton, providing a valuable resource for researchers, scientists, and professionals in the field of drug development. It is important to note that while the presence of C16:2 fatty acids in various phytoplankton species is documented, specific quantification of the 9,12-isomer is often not available in the literature. The data presented herein represents the most detailed information currently accessible.
Data Presentation: Quantitative Analysis of this compound and Related C16:2 Isomers
The concentration of this compound can vary significantly between different phytoplankton species and is influenced by environmental conditions. The following table summarizes the available quantitative data for C16:2 fatty acids, including this compound where specified, in several marine phytoplankton species. It is important to note that many studies report the total C16:2 content without distinguishing between different isomers.
| Phytoplankton Phylum | Species/Class | C16:2 Fatty Acid (% of Total Fatty Acids) | Reference |
| Chlorophyta | Chlorella sp. | Present, but not typically a major component. Quantitative data for the 9,12-isomer is scarce. | [1][2] |
| Chlorophyta | Tetraselmis sp. | Present, but not consistently reported as a major fatty acid. Quantitative data for the 9,12-isomer is limited. | [3][4][5][6] |
| Chlorophyta | Classes B & D | Contains 16:2 and 16:3 fatty acids as part of their 12-28% C16 fatty acid profile. | [1] |
Note: The table highlights the current gap in literature regarding the specific quantification of this compound. Further targeted research is required to populate this data set comprehensively.
Biosynthesis of this compound in Marine Phytoplankton
The synthesis of fatty acids in phytoplankton primarily occurs through the Fatty Acid Synthase (FAS) pathway. This process, located in the chloroplasts, involves the sequential addition of two-carbon units from acetyl-CoA to a growing acyl chain. The production of unsaturated fatty acids, including this compound, requires the action of specific desaturase enzymes that introduce double bonds at precise locations on the fatty acid chain.
An alternative, oxygen-independent pathway known as the Polyketide Synthase (PKS) pathway has also been identified in some marine microorganisms, including certain dinoflagellates.[7] This pathway can also produce a variety of PUFAs.
The following diagram illustrates the general workflow for the biosynthesis of C16 fatty acids and their subsequent desaturation.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid profiles and their distribution patterns in microalgae: a comprehensive analysis of more than 2000 strains from the SAG culture collection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Profiles and Production in Marine Phytoplankton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Fatty Acid Profiles and Production in Marine Phytoplankton | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acids Derivatives From Eukaryotic Microalgae, Pathways and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Metabolism of 9,12-Hexadecadienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,12-Hexadecadienoic acid (16:2 n-4) is a polyunsaturated fatty acid found in sources such as fish oils. Preliminary research indicates that it is actively metabolized in mammalian cells, primarily through pathways of desaturation and elongation, and is also susceptible to beta-oxidation. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, detailing the key metabolic pathways, involved enzymes, and relevant experimental protocols for its study. Quantitative data from foundational studies are summarized, and critical metabolic and experimental workflows are visualized to facilitate further research in this area.
Introduction
This compound is a 16-carbon polyunsaturated fatty acid with two double bonds. Its presence in the n-4 position distinguishes it from the more common omega-3 and omega-6 fatty acids, suggesting a unique metabolic fate and potential biological activities. Understanding the metabolism of this fatty acid is crucial for elucidating its physiological roles and potential as a therapeutic agent or a biomarker for certain metabolic states. This guide synthesizes the preliminary findings on its metabolic pathways and provides detailed methodologies for its further investigation.
Metabolic Pathways
Current research suggests that this compound is metabolized through two primary pathways: desaturation and elongation, and beta-oxidation.
Desaturation and Elongation
Studies in rat liver cells have demonstrated that this compound is readily incorporated into cellular phospholipids and subsequently metabolized by desaturase and elongase enzymes.[1] The key steps identified are:
-
Delta-6 Desaturation: The initial and rate-limiting step is the introduction of a new double bond at the delta-6 position by the enzyme delta-6 desaturase (FADS2). This converts this compound (16:2 n-4) into 6,9,12-hexadecatrienoic acid (16:3 n-4).
-
Elongation: Following desaturation, the resulting 16:3 n-4 is elongated by an elongase enzyme, which adds a two-carbon unit to produce 8,11,14-octadecatrienoic acid (18:3 n-4).
-
Alternative Elongation: A portion of the unmetabolized this compound can be directly elongated to form 11,14-octadecadienoic acid (18:2 n-4).[1]
These metabolic transformations suggest that this compound can serve as a precursor for longer-chain polyunsaturated fatty acids.
Metabolic conversion of this compound via desaturation and elongation.
Beta-Oxidation
While specific studies on the beta-oxidation of this compound are not extensively available, the pathway can be inferred from the known mechanisms of polyunsaturated fatty acid breakdown. The process involves a series of enzymatic reactions in the mitochondria that sequentially shorten the fatty acid chain, producing acetyl-CoA. The presence of double bonds at positions 9 and 12 necessitates the action of auxiliary enzymes to reconfigure the bond structure for the core beta-oxidation enzymes to proceed.
The proposed beta-oxidation pathway would involve:
-
Activation: Conversion to its CoA derivative, 9,12-hexadecadienoyl-CoA.
-
Initial Cycles: Three cycles of standard beta-oxidation, shortening the chain by six carbons and producing three molecules of acetyl-CoA. This would result in a 10-carbon intermediate with double bonds at positions 3 and 6.
-
Isomerization: The cis-Δ3 double bond would be isomerized to a trans-Δ2 double bond by an isomerase.
-
Further Oxidation: One more round of beta-oxidation would yield acetyl-CoA and an 8-carbon intermediate with a cis-Δ4 double bond.
-
Dienoyl-CoA Reductase Activity: This intermediate would undergo dehydrogenation to form a 2,4-dienoyl-CoA, which is then reduced by 2,4-dienoyl-CoA reductase.
-
Final Cycles: The remaining saturated chain is then completely oxidized to acetyl-CoA.
References
An In-Depth Technical Guide to the Identification of 9,12-Hexadecadienoic Acid in Plant Lipids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the identification and quantification of 9,12-hexadecadienoic acid, a C16 polyunsaturated fatty acid, in plant lipids. It is designed to equip researchers, scientists, and professionals in drug development with the necessary protocols and data to effectively analyze this specific fatty acid. This document outlines detailed experimental procedures for lipid extraction, transesterification, and analysis by gas chromatography-mass spectrometry (GC-MS). Furthermore, it presents a summary of the known occurrences of this compound in various plant species and provides context on its biosynthesis within the broader framework of plant fatty acid metabolism.
Introduction
This compound (C16:2) is a polyunsaturated fatty acid with a 16-carbon backbone and two double bonds.[1] While not as ubiquitous as its 18-carbon counterparts, linoleic and α-linolenic acids, this compound is a constituent of the lipid profile in a variety of plant species. The accurate identification and quantification of this fatty acid are crucial for understanding plant lipid biochemistry, exploring potential dietary sources, and investigating its physiological roles. This guide provides the technical details required for such analyses.
While the specific signaling pathways involving this compound in plants are not yet well-elucidated, understanding its presence and concentration is a critical first step. Polyunsaturated fatty acids, in general, are known to be precursors for signaling molecules called oxylipins, which are involved in plant defense and development.
Experimental Protocols
The identification of this compound in plant lipids involves a multi-step process encompassing lipid extraction from the plant matrix, derivatization of fatty acids to their corresponding fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction from Plant Tissues
The choice of extraction method can depend on the plant tissue (e.g., leaves, seeds, fruits) and the specific lipid classes of interest. A widely used and effective method is the Bligh and Dyer method, which utilizes a chloroform and methanol mixture.
Protocol: Modified Bligh and Dyer Lipid Extraction
-
Sample Homogenization:
-
Weigh approximately 1 gram of fresh plant tissue and freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Solvent Extraction:
-
Transfer the powdered tissue to a glass centrifuge tube.
-
Add a mixture of chloroform and methanol (1:2, v/v). For every 1 gram of tissue, use 3 mL of the solvent mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Add 1 mL of chloroform per 1 gram of tissue and vortex again for 30 seconds.
-
Add 1 mL of distilled water per 1 gram of tissue and vortex for a final 30 seconds.
-
-
Phase Separation:
-
Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.
-
Three layers will be visible: the upper aqueous phase (methanol and water), a middle layer of plant debris, and the lower organic phase (chloroform) containing the lipids.
-
-
Lipid Collection:
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.
-
To maximize the yield, the remaining aqueous phase and plant debris can be re-extracted with an additional 2 mL of chloroform, centrifuged, and the lower phase pooled with the first extract.
-
-
Solvent Evaporation:
-
Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen gas in a fume hood. This prevents the oxidation of polyunsaturated fatty acids.
-
Once the solvent is fully evaporated, the tube will contain the total lipid extract.
-
Transesterification to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the fatty acids in the lipid extract must be converted to their more volatile methyl ester derivatives. A common method is acid-catalyzed transesterification.
Protocol: Acid-Catalyzed Transesterification
-
Reagent Preparation: Prepare a solution of 2% sulfuric acid in methanol.
-
Reaction:
-
Add 2 mL of the 2% methanolic sulfuric acid solution to the dried lipid extract.
-
Add a known amount of an internal standard, such as heptadecanoic acid (C17:0), for quantification.
-
Seal the tube tightly with a Teflon-lined cap and heat at 80°C for 1 hour in a water bath or heating block.
-
-
Extraction of FAMEs:
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of distilled water, and vortex for 30 seconds.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
The upper hexane layer contains the FAMEs.
-
-
Sample Preparation for GC-MS:
-
Carefully transfer the upper hexane layer to a clean GC vial.
-
The sample is now ready for injection into the GC-MS system.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS separates the FAMEs based on their boiling points and retention times, and the mass spectrometer provides fragmentation patterns for identification.
Typical GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol phase column, is suitable for separating FAMEs.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 200°C at a rate of 4°C/minute.
-
Ramp: Increase to 240°C at a rate of 2°C/minute, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 240°C.
-
Identification: The identification of the methyl ester of this compound is achieved by comparing its retention time with that of a known standard and by matching its mass spectrum with reference spectra in libraries such as the NIST Mass Spectral Library.
Data Presentation
The following table summarizes the reported presence and relative abundance of this compound in the lipids of various plant species. The data is compiled from the Fatplants database and other literature sources.
| Plant Species | Family | Tissue | Method of Quantification | Relative Abundance (%) | Reference |
| Allium cepa L. | Amaryllidaceae | Seed | Weight-% | 1.11 - 2.63 | China Condiment (2012) 37(8) 93-96 |
| Androsace septentrionalis | Primulaceae | - | GLC-Area-% | 4.5 - 4.7 | Unpublished MRI (1994, 1996) |
| Albizia zygia | Fabaceae | Seed | GLC-Area-% | 0.7 | J Am Oil Chem Soc (1998) 75 1031-1035 |
| Apocynaceae species | Apocynaceae | Seed | Weight-% | 1.4 - 1.9 | J Am Oil Chem Soc (2015) 93 105-114 |
| Mediterranean herbaceous species | Various | Seed | GLC-Area-% | 0.2 | Grasas Y Aceites (1994) 45 107-112 |
| Tropical seagrasses | Various | - | GLC-Area-% | 0.1 | Phytochemistry (1984) 23 2817-2821 |
Biosynthesis and Potential Roles
General Fatty Acid Biosynthesis in Plants
The biosynthesis of fatty acids in plants is a well-characterized process that primarily occurs in the plastids. The synthesis starts with acetyl-CoA and involves a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex to produce the saturated fatty acid, palmitic acid (16:0). Palmitic acid can then be elongated to stearic acid (18:0).
The introduction of double bonds into the fatty acid chain is carried out by enzymes called desaturases. These enzymes are highly specific for the position of the double bond they introduce. For instance, a Δ9-desaturase introduces a double bond at the 9th carbon from the carboxyl end. The synthesis of polyunsaturated fatty acids involves sequential desaturation steps.
Putative Biosynthesis of this compound
The precise biosynthetic pathway for this compound in all plants is not definitively established and may vary between species. However, based on the general principles of fatty acid desaturation, a likely pathway involves the sequential action of desaturases on palmitic acid (16:0).
A putative pathway would be:
-
Palmitic acid (16:0) is first desaturated by a Δ9-desaturase to produce 9-hexadecenoic acid (palmitoleic acid, 16:1Δ9) .
-
9-Hexadecenoic acid is then further desaturated by a Δ12-desaturase to yield This compound (16:2Δ9,12) .
The enzymes responsible for these steps, particularly the Δ12-desaturation of a C16 fatty acid, may be specific isoforms of fatty acid desaturases (FADs).
Potential Biological Roles
The specific biological roles of this compound in plants are not well-documented. However, as a polyunsaturated fatty acid, it is a component of cell membranes and can influence their physical properties, such as fluidity.[2] The presence and composition of fatty acids in membrane lipids are critical for maintaining cellular function under various environmental conditions.
Furthermore, polyunsaturated fatty acids can serve as precursors for the synthesis of oxylipins, a class of signaling molecules involved in plant responses to stress and pathogens. While the jasmonate signaling pathway, which originates from α-linolenic acid, is well-studied, the potential for this compound to be a substrate for similar enzymatic pathways in certain plants remains an area for future research.
Mandatory Visualizations
Experimental Workflow for Identification of this compound
Caption: Experimental workflow for the identification of this compound.
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound.
Conclusion
The identification of this compound in plant lipids is readily achievable through established analytical techniques. The protocols detailed in this guide provide a robust framework for the extraction, derivatization, and GC-MS analysis of this fatty acid. While quantitative data on its occurrence is available for a number of plant species, further research is needed to fully understand its distribution across the plant kingdom and to elucidate its specific biosynthetic pathways and physiological functions. This guide serves as a valuable resource for researchers embarking on the analysis of this and other fatty acids in plant systems.
References
An In-depth Technical Guide on the Solubility and Stability of 9,12-Hexadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,12-Hexadecadienoic acid, a polyunsaturated fatty acid, presents both opportunities and challenges in research and pharmaceutical development due to its specific physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound. It includes tabulated quantitative data on its solubility in various solvents, detailed experimental protocols for solubility and stability assessment, and an exploration of its degradation pathways. This document aims to serve as a critical resource for scientists and researchers working with this molecule, enabling informed decisions in formulation, storage, and experimental design.
Introduction
This compound is a long-chain fatty acid with two double bonds, making it a polyunsaturated fatty acid (PUFA).[1] Its structure dictates its physical and chemical behavior, including its solubility in different media and its susceptibility to degradation. A thorough understanding of these properties is paramount for its application in various scientific and pharmaceutical contexts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈O₂ | |
| Molecular Weight | 252.39 g/mol | |
| Physical State | Liquid (at room temperature) | [2] |
| pKa (Predicted) | 4.78 ± 0.10 |
Solubility
The solubility of this compound is a critical parameter for its handling, formulation, and biological activity studies. As a long-chain fatty acid, its solubility is largely dictated by the polarity of the solvent.
Solubility in Organic Solvents
General Solubility Observations for Fatty Acids:
| Solvent | General Solubility of Long-Chain Fatty Acids |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Hexane | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethyl Formamide (DMF) | Soluble |
Note: The exact solubility can be influenced by temperature and the specific isomer of the fatty acid.
Aqueous Solubility
The aqueous solubility of long-chain fatty acids like this compound is generally low. The solubility of saturated fatty acids in water increases with increasing temperature.[6][7][8] The pKa of the carboxylic acid group is a key determinant of its solubility in aqueous solutions, with solubility increasing at pH values above the pKa due to the formation of the more soluble carboxylate salt.[9]
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of organic compounds is outlined by ASTM E1148.[10] A general procedure for determining solubility in various solvents is as follows:
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., ethanol, methanol, DMSO, water)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a shaking incubator set at a constant temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the vial to separate the undissolved solute.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent.
-
Analyze the concentration of this compound in the diluted aliquot using a validated HPLC or GC method.
-
Calculate the solubility in g/100g of the solvent.
Workflow for Solubility Determination:
Stability
The stability of this compound is a major consideration, particularly due to the presence of two double bonds which makes it susceptible to oxidation.
Oxidative Stability
Polyunsaturated fatty acids are prone to oxidation, which can be initiated by factors such as heat, light, and the presence of metal ions. The oxidation process involves a free radical chain reaction leading to the formation of hydroperoxides, which can then break down into a variety of secondary oxidation products, contributing to rancidity and loss of biological activity.
The oxidative stability of fats and oils can be assessed using accelerated methods such as the Rancimat test, which is an AOCS Official Method (Cd 12b-92).[11] This method measures the induction time, which is the time until a rapid increase in oxidation occurs under controlled conditions of elevated temperature and airflow.[12][13][14][15]
Thermal Stability
Information on the specific thermal degradation kinetics of this compound is limited. However, at elevated temperatures, fatty acids can undergo various reactions, including isomerization and polymerization.
Photostability
Exposure to light, particularly UV radiation, can accelerate the degradation of polyunsaturated fatty acids. This photodegradation can involve isomerization of the double bonds and the formation of various photoproducts.[16] The quantum yield of a photochemical reaction describes the number of molecules that react for each photon absorbed.[17]
Experimental Protocol for Oxidative Stability (Rancimat Method)
Objective: To determine the oxidative stability of this compound using the Rancimat method.
Materials:
-
This compound
-
Rancimat instrument
-
Reaction vessels
-
Measuring vessels
-
Deionized water
-
Air pump
Procedure:
-
Weigh a precise amount of this compound (typically 3 g) into a reaction vessel.
-
Fill the measuring vessel with deionized water.
-
Place the reaction vessel and measuring vessel in the Rancimat instrument.
-
Set the desired temperature (e.g., 110 °C) and airflow rate.
-
Start the measurement. The instrument will continuously bubble air through the sample and measure the conductivity of the water in the measuring vessel.
-
The induction time is automatically determined by the instrument as the time at which the conductivity begins to increase rapidly, indicating the formation of volatile oxidation products.
Workflow for Rancimat Test:
Degradation Pathways
Oxidative Degradation
The primary degradation pathway for this compound is oxidation. The presence of two double bonds makes the bis-allylic hydrogens particularly susceptible to abstraction, initiating a free-radical chain reaction.
Simplified Oxidative Degradation Pathway:
Enzymatic Degradation (Lipoxygenase Pathway)
In biological systems, this compound can be metabolized by the lipoxygenase (LOX) pathway. LOX enzymes catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxy fatty acids.[18][19][20][21][22] These intermediates can then be further metabolized by other enzymes, such as hydroperoxide lyase, to produce a variety of signaling molecules.[22] For instance, linoleic acid (a close structural analog) is converted by 9-lipoxygenase to 9-hydroperoxyoctadecadienoic acid, which is then cleaved by hydroperoxide lyase.[12] In some systems, this compound (16:2 n-4) can be desaturated and elongated to form other fatty acids.[23]
Lipoxygenase Pathway for a Generic Polyunsaturated Fatty Acid:
Conclusion
The solubility and stability of this compound are critical parameters that govern its utility in research and development. Its good solubility in organic solvents facilitates its use in a variety of experimental settings, while its poor aqueous solubility necessitates formulation strategies for biological applications. The inherent instability of this polyunsaturated fatty acid, primarily due to oxidation, requires careful handling and storage conditions, and the use of antioxidants may be warranted. The detailed experimental protocols and degradation pathways outlined in this guide provide a framework for researchers to effectively work with this compound and to design robust and reproducible studies. Further research to quantify the solubility in a wider range of solvents and to determine the specific kinetics of its degradation under various conditions would be of significant value to the scientific community.
References
- 1. This compound | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. CAS 31327-61-4: this compound, methyl ester, (… [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of saturated fatty acids in water at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid - Wikipedia [en.wikipedia.org]
- 10. store.astm.org [store.astm.org]
- 11. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 12. metrohm.com [metrohm.com]
- 13. btsa.com [btsa.com]
- 14. news-medical.net [news-medical.net]
- 15. azom.com [azom.com]
- 16. Effect of fatty acids and oils on photodegradation of azadirachtin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantum yield - Wikipedia [en.wikipedia.org]
- 18. The occurrence of a lipoxygenase pathway in reticulocytes of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 23. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, this compound (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Literature on C16 Polyunsaturated Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core foundational literature concerning C16 polyunsaturated fatty acids (PUFAs). It delves into their biosynthesis in both plant and animal systems, explores their emerging roles in cellular signaling, and presents detailed experimental protocols for their study. Quantitative data from key literature has been compiled for comparative analysis, and critical pathways and workflows are visualized to facilitate understanding.
Introduction to C16 Polyunsaturated Fatty Acids
C16 polyunsaturated fatty acids are fatty acids with a 16-carbon backbone and two or more double bonds. While less common in the human diet compared to their C18 and C20 counterparts, they are prevalent in various marine algae and certain plants.[1] These molecules are gaining significant attention for their diverse biological activities, serving as metabolic intermediates for longer-chain fatty acids and as precursors to potent signaling molecules.[1] Their incorporation into cellular membranes can influence membrane fluidity, modulate the activity of membrane-bound proteins, and impact signal transduction and gene expression.[1] Key examples of C16 PUFAs include hexadecadienoic acid (16:2) and hexadecatrienoic acid (16:3).
Biosynthesis of C16 Polyunsaturated Fatty acids
The biosynthesis of C16 PUFAs differs significantly between plant and animal kingdoms. Plants are capable of de novo synthesis, while animals primarily modify dietary fatty acids.
Plant Biosynthesis of C16 PUFAs
In plants, the synthesis of C16 PUFAs is intricately linked with general fatty acid synthesis and occurs via two main pathways: the prokaryotic pathway in the chloroplasts and the eukaryotic pathway in the endoplasmic reticulum.
The initial steps of fatty acid synthesis, yielding palmitic acid (16:0), occur in the plastids through the action of the fatty acid synthase (FAS) complex.[2] From palmitoyl-ACP, a series of desaturases introduce double bonds to create C16 PUFAs.
Animal Biosynthesis of C16 PUFAs
Animals lack the necessary desaturases to synthesize many PUFAs de novo, including the precursors to most C16 PUFAs.[3] Therefore, they rely on obtaining essential fatty acids like linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3) from their diet. These dietary PUFAs can then be metabolized through a series of elongation and desaturation steps, primarily in the endoplasmic reticulum, to produce a variety of longer-chain PUFAs. While the direct synthesis of C16 PUFAs from palmitic acid is limited, some C16 PUFAs can be formed as intermediates or metabolites of longer-chain PUFAs. For instance, 7Z,10Z-Hexadecadienoic acid is a metabolite of conjugated linoleic acid (CLA).[4]
Signaling Pathways of C16 Polyunsaturated Fatty Acids
Emerging research indicates that C16 PUFAs are not merely structural components of membranes but also active signaling molecules. They can modulate inflammatory pathways and other cellular processes.
Hexadecatrienoic Acid (16:3) Signaling
Hexadecatrienoic acid has been shown to exert anti-inflammatory effects by interacting with key regulatory proteins. It can bind to G-protein coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptor-gamma (PPARγ).[5] This interaction leads to the inhibition of the phosphorylation of NFκB, a central mediator of inflammation.[5]
Hexadecadienoic Acid (16:2) Signaling
(7Z,10Z)-Hexadecadienoic acid, a metabolite of CLA, has been proposed to have anti-atherogenic properties.[4] Its mechanism of action is thought to involve the reduction of membrane-bound arachidonic acid and the inhibition of Nuclear Factor kappa B (NF-κB) activation through a PPAR-γ-dependent pathway.[4] This leads to a decrease in the production of pro-inflammatory prostanoids.[4]
Quantitative Data Summary
The following tables summarize key quantitative findings from the foundational literature on C16 PUFAs.
Table 1: Effects of a 4-Me-6E,8E-hexadecadienoic acid isolated from Clonostachys rosea on MCF-7 Breast Cancer Cells
| Concentration | Treatment Duration | Effect on Cell Viability | Effect on ACC Gene Expression | Effect on FAS Gene Expression |
| 50 µM | 48h | 43% inhibition[3] | - | - |
| 100 µM | 48h | 75% inhibition[6] | - | - |
| 50 µM | 24h | - | 50% reduction[3][7] | 35% reduction[3][7] |
Table 2: Antimicrobial Activity of Lepidium sativum Seed Oil (Major components include 7,10-hexadecadienoic acid and 7,10,13-hexadecatrienoic acid)
| Pathogen | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 47.5 mg/ml[8] |
| Bacillus subtilis | 47.5 mg/ml[8] |
| Escherichia coli | 47.5 mg/ml[8] |
| Pseudomonas aeruginosa | 47.5 mg/ml[8] |
| Salmonella enterica | 90 mg/ml[8] |
| Klebsiella pneumoniae | 47.5 mg/ml[8] |
| Candida albicans | 47.5 mg/ml[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational literature on C16 PUFAs.
Lipid Extraction from Cultured Cells (Modified Folch Method)
This protocol is a widely used method for extracting total lipids from biological samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer or sonicator
-
Centrifuge
-
Rotary evaporator or nitrogen stream
Procedure:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Homogenize the cell pellet in a chloroform:methanol (2:1, v/v) mixture. The final volume should be 20 times the volume of the cell pellet.[9]
-
Agitate the mixture for 15-20 minutes at room temperature.[9]
-
Centrifuge the homogenate to pellet the solid debris.
-
Collect the liquid phase and wash with 0.2 volumes of 0.9% NaCl solution.[9]
-
Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.[9]
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the chloroform under a vacuum using a rotary evaporator or under a stream of nitrogen.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the analysis of fatty acid composition after converting them to fatty acid methyl esters (FAMEs).
Materials:
-
Boron trifluoride (BF3) in methanol (14%) or methanolic HCl
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., fused silica)
Procedure:
-
Transesterification: To the extracted lipid sample, add 1 ml of hexane and 1 ml of 14% BF3 in methanol.
-
Heat the mixture at 100°C for 1 hour in a sealed tube.
-
Cool the tube to room temperature and add 1 ml of water.
-
Extract the FAMEs into the upper hexane layer.
-
Wash the hexane layer with a saturated NaCl solution.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject an aliquot of the hexane solution containing the FAMEs into the GC-MS.
-
Use a temperature program to separate the FAMEs based on their boiling points and retention times.
-
Identify the individual FAMEs by comparing their mass spectra to a library of known compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of the C16 PUFA for the desired time period.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][10]
-
During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][11]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[11] The absorbance is directly proportional to the number of viable cells.
Western Blot for Protein Phosphorylation Analysis
This protocol is used to detect specific phosphorylated proteins, which is crucial for studying signaling pathways.
Materials:
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific for the phosphorylated protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is a sensitive technique to measure the expression levels of specific genes.
Materials:
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.
-
Amplification and Detection: Perform the qPCR in a real-time PCR instrument. The instrument will monitor the fluorescence of the SYBR Green dye, which intercalates with the double-stranded DNA as it is amplified.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used to quantify the initial amount of the target gene's mRNA. Relative gene expression can be calculated using the ΔΔCt method, normalizing to a housekeeping gene.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. Human Metabolome Database: Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. 7,10-Hexadecadienoic acid | C16H28O2 | CID 13932171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hexadecadienoic Acid | C16H28O2 | CID 5312421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Initial Reports on the Anti-inflammatory Effects of 9,12-Hexadecadienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial findings regarding the anti-inflammatory potential of 9,12-Hexadecadienoic acid. Direct research on the specific anti-inflammatory properties of this compound is currently limited. Therefore, this document synthesizes the available data on this compound and presents a detailed analysis of structurally related fatty acids, including 9,12-octadecadienoic acid, n-hexadecanoic acid, and 9-hexadecenoic acid, to infer potential mechanisms and therapeutic applications. This guide summarizes quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the key signaling pathways implicated in the anti-inflammatory response.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, arthritis, and cancer. The search for novel anti-inflammatory agents has led to increased interest in natural compounds, particularly fatty acids. This compound is a polyunsaturated fatty acid that has been identified in various natural sources. This guide explores the preliminary evidence for its anti-inflammatory effects, drawing on direct, albeit limited, reports and more extensive research on analogous fatty acids.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the key quantitative findings from studies on this compound and its structurally related counterparts.
Table 1: In Vitro Anti-inflammatory Effects of this compound Methyl Ester and Related Fatty Acids
| Compound | Assay | Cell Line | Concentration | Effect | Citation |
| Lepidium sativum Seed Oil (containing 1.14% this compound, methyl ester) | Anti-inflammatory activity | Not specified | 300 µg/ml | 21% protection | [1] |
| 9-Hexadecenoic acid-rich HPLC fraction | Inhibition of albumin denaturation | Not specified | 100 µg/mL | 94.64 ± 3.58% inhibition | [2] |
| 9-Hexadecenoic acid-rich HPLC fraction | Reduction of IL-8 and IL-6 | HaCaT cells | Not specified | Significant reduction | [2] |
| 9-Hexadecenoic acid-rich HPLC fraction | Reduction of NO and PGE-2 production | RAW267.4 cells | Not specified | Significant reduction | [2] |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Inhibition of NO production | RAW 264.7 macrophages | 100 µM | Significant inhibition | [3][4] |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Down-regulation of TNF-α expression | RAW 264.7 macrophages | 100 µM | 66% decrease in mRNA, 61% decrease in protein | [3][4][5] |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Down-regulation of IL-1β expression | RAW 264.7 macrophages | 100 µM | 52% decrease in mRNA, 72% decrease in protein | [3][4][5] |
| n-Hexadecanoic acid | Inhibition of Phospholipase A2 | Not specified | Not specified | Competitive inhibitor | [6] |
Table 2: In Vivo Anti-inflammatory Effects of a Related Fatty Acid
| Compound | Animal Model | Dosage | Effect | Citation |
| 9-Hexadecenoic acid-rich fraction | Rat paw edema | 150 µg/mL | 84.62% reduction in edema | [2] |
Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the anti-inflammatory effects of fatty acids. These protocols can serve as a foundation for designing future research on this compound.
In Vitro Anti-inflammatory Assays
-
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
HaCaT human keratinocyte cells are maintained under similar conditions.
-
-
Nitric Oxide (NO) Production Assay:
-
RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
-
Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6, IL-8) Measurement:
-
Cells are seeded and treated with the test compound and LPS as described above.
-
The levels of cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Signaling Pathway Proteins:
-
Cells are treated with the test compound and LPS for appropriate time points.
-
Total cell lysates or nuclear/cytosolic fractions are prepared.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK, and their total forms).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-inflammatory Assay
-
Carrageenan-Induced Rat Paw Edema Model:
-
Wistar rats are divided into control, standard drug (e.g., diclofenac), and test compound groups.
-
The test compound is administered intraperitoneally or orally.
-
After a specified time, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
-
Signaling Pathways
Based on studies of structurally similar fatty acids, the anti-inflammatory effects of this compound are likely mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Fatty acids with anti-inflammatory properties have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that promote the expression of inflammatory mediators. Anti-inflammatory fatty acids can suppress the phosphorylation of ERK, p38, and JNK, thereby downregulating the inflammatory cascade.
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the anti-inflammatory effects of a test compound like this compound.
Caption: General experimental workflow for assessing anti-inflammatory properties.
Conclusion and Future Directions
The initial reports, although sparse, suggest that this compound may possess anti-inflammatory properties, a hypothesis strongly supported by the well-documented activities of structurally similar fatty acids. The likely mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators such as NO, TNF-α, IL-1β, and IL-6.
Future research should focus on:
-
Isolation and purification of this compound to enable studies on the pure compound.
-
Comprehensive in vitro studies to determine its specific effects on a range of inflammatory markers and to elucidate the precise molecular targets within the NF-κB and MAPK pathways.
-
In vivo studies using various animal models of inflammation to evaluate its therapeutic efficacy, optimal dosage, and potential side effects.
-
Structure-activity relationship studies to understand how the chain length and degree of unsaturation of fatty acids influence their anti-inflammatory potency.
This technical guide serves as a foundational resource for researchers and professionals in drug development, providing a structured overview of the current knowledge and a roadmap for future investigations into the anti-inflammatory potential of this compound.
References
- 1. Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of 9,12-Hexadecadienoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the antioxidant properties of 9,12-hexadecadienoic acid, a polyunsaturated fatty acid (PUFA) with emerging interest in the scientific community. This document is intended for researchers, scientists, and drug development professionals investigating novel antioxidant compounds. It delves into the potential mechanisms of action, relevant signaling pathways, and detailed experimental protocols for evaluating its antioxidant efficacy.
Introduction to this compound
This compound, also known as palmitolinoleic acid, is a C16:2 polyunsaturated fatty acid.[1][2] As a PUFA, it possesses structural characteristics that suggest a potential role in mitigating oxidative stress, a key pathological factor in numerous chronic and degenerative diseases. While direct research on the isolated compound is limited, its presence in various plant extracts with demonstrated antioxidant activity warrants a closer examination of its intrinsic properties. This guide synthesizes the current understanding of PUFA-mediated antioxidant effects and provides a framework for the systematic investigation of this compound.
Potential Mechanisms of Antioxidant Action
The antioxidant activity of polyunsaturated fatty acids is multifaceted, involving both direct and indirect mechanisms.
2.1 Direct Radical Scavenging:
Polyunsaturated fatty acids can directly neutralize free radicals by donating a hydrogen atom from the bis-allylic methylene group between the double bonds. This reaction converts the free radical into a more stable molecule, thus terminating the damaging chain reaction of lipid peroxidation. The resulting fatty acid radical is stabilized by resonance.
2.2 Indirect Antioxidant Effects via Signaling Pathway Modulation:
Emerging evidence suggests that PUFAs and their metabolites can exert antioxidant effects by modulating key cellular signaling pathways that control the expression of endogenous antioxidant enzymes and anti-inflammatory proteins.
Nrf2-ARE Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[3][4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, including some oxidized derivatives of PUFAs, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[4] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant capacity.[6][7] While direct evidence for this compound is pending, its PUFA structure suggests a potential for its oxidized metabolites to activate this protective pathway.
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[8] Chronic activation of the NF-κB pathway is associated with inflammation and oxidative stress. Some omega-3 fatty acids have been shown to inhibit the activation of NF-κB.[8][9][10] This inhibition can occur through various mechanisms, including the prevention of the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB degradation, the translocation of NF-κB to the nucleus is blocked, thereby downregulating the expression of pro-inflammatory genes. As a polyunsaturated fatty acid, this compound may share this anti-inflammatory and indirect antioxidant mechanism.
Quantitative Data on Antioxidant Activity
Direct quantitative data on the antioxidant activity of isolated this compound is currently scarce in the scientific literature. However, it has been identified as a component in various plant extracts that exhibit significant antioxidant properties. The table below summarizes the antioxidant activity of some of these extracts. It is crucial to note that these values represent the activity of the entire extract and not of this compound in isolation.
| Plant Source | Extract Type | Assay | IC50 Value of Extract (µg/mL) |
| Elaeagnus umbellata Fruits | Essential Oil | DPPH | 70[11] |
| Elaeagnus umbellata Fruits | Essential Oil | ABTS | 105[11] |
Disclaimer: The IC50 values presented in this table are for the complex plant extracts and should not be directly attributed to this compound.
Detailed Experimental Protocols
To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, add 100 µL of the solvent used for the sample to 100 µL of the DPPH solution.
-
For the blank, add 100 µL of the solvent to 100 µL of methanol.
-
-
Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.
-
Assay Procedure:
-
Add 10 µL of each sample dilution to 1 mL of the diluted ABTS•+ solution.
-
Mix thoroughly.
-
-
Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Sample Preparation: Prepare a series of dilutions of this compound.
-
Assay Procedure:
-
Add 10 µL of the sample dilution to 300 µL of the FRAP reagent.
-
-
Incubation and Measurement: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes). Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant such as FeSO₄ or Trolox.
Lipid Peroxidation Inhibition Assay (TBARS Method)
Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.
Protocol:
-
Induction of Lipid Peroxidation:
-
Prepare a lipid-rich substrate, such as a linoleic acid emulsion or a tissue homogenate (e.g., rat liver microsomes).
-
Induce lipid peroxidation by adding a pro-oxidant, such as Fe²⁺/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
-
Sample Incubation: Incubate the lipid substrate with the pro-oxidant in the presence and absence (control) of various concentrations of this compound at 37°C for a specified time (e.g., 1 hour).
-
TBARS Reaction:
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Add TBA reagent and heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to develop the color.
-
Cool the samples and centrifuge to remove any precipitate.
-
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value can then be determined.
Conclusion and Future Directions
While direct experimental evidence for the antioxidant properties of isolated this compound is currently limited, its classification as a polyunsaturated fatty acid suggests a plausible role in mitigating oxidative stress. The potential mechanisms include direct radical scavenging and the modulation of key signaling pathways such as Nrf2/ARE and NF-κB.
Future research should focus on:
-
Isolation and Purification: Obtaining highly purified this compound to enable direct testing of its antioxidant activity.
-
Quantitative In Vitro Assays: Determining the IC50 values of the pure compound in a battery of antioxidant assays (DPPH, ABTS, FRAP, ORAC, and lipid peroxidation inhibition).
-
Cell-Based Assays: Evaluating its ability to protect cells from oxidative damage using cellular antioxidant activity (CAA) assays.
-
Mechanism of Action Studies: Investigating the direct interaction of this compound and its metabolites with components of the Nrf2 and NF-κB signaling pathways through techniques such as Western blotting, reporter gene assays, and electrophoretic mobility shift assays (EMSA).
A thorough investigation of this compound will provide valuable insights into its potential as a novel antioxidant agent for applications in the pharmaceutical and nutraceutical industries.
References
- 1. larodan.com [larodan.com]
- 2. This compound | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Modulatory role of dietary polyunsaturated fatty acids in Nrf2-mediated redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting NRF2-KEAP1 axis by Omega-3 fatty acids and their derivatives: Emerging opportunities against aging and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidized omega-3 fatty acids inhibit NF-kappaB activation via a PPARalpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy | PLOS One [journals.plos.org]
- 11. Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 9,12-Hexadecadienoic Acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9,12-Hexadecadienoic acid is a polyunsaturated long-chain fatty acid that plays a role in regulating the physical properties and fluidity of cell membranes.[1] Its quantification in biological samples such as plasma, serum, and tissues is crucial for understanding its physiological and pathological significance, particularly in lipidomic studies and in the context of metabolic diseases. Accurate and robust analytical methods are essential for determining its concentration. This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with representative quantitative data and workflow diagrams.
Quantitative Data Summary
Direct quantitative values for this compound are not widely reported across a range of biological samples and conditions. It is generally considered a less abundant fatty acid compared to major species like palmitic, stearic, oleic, and linoleic acids. The following table provides reference concentrations for several major fatty acids in the plasma of healthy adults to offer a comparative context for lipidomic analyses.
Table 1: Representative Concentrations of Major Fatty Acids in Healthy Young Adult Plasma (Total Lipids)
| Fatty Acid | Class | Average Concentration Range | Reference |
|---|---|---|---|
| Palmitic acid (16:0) | SFA | 0.3 - 4.1 mmol/L | [2] |
| Stearic acid (18:0) | SFA | 0.1 - 1.0 mmol/L | [2] |
| Palmitoleic acid (16:1n-7) | MUFA | Varies (Lower in males) | [2] |
| Oleic acid (18:1n-9) | MUFA | 0.03 - 3.2 mmol/L | [2] |
| Linoleic acid (18:2n-6) | PUFA | 0.2 - 5.0 mmol/L | [2] |
| α-Linolenic acid (18:3n-3) | PUFA | 12.0 - 186.9 µmol/L | [2] |
| Arachidonic acid (20:4n-6) | PUFA | 200 - 2500 µg/mL (Esterified) | [3] |
| Docosahexaenoic acid (22:6n-3) | PUFA | 7.2 - 237.5 µmol/L |[2] |
SFA: Saturated Fatty Acid; MUFA: Monounsaturated Fatty Acid; PUFA: Polyunsaturated Fatty Acid. Note: The concentration of this compound is expected to be in the lower range of measured fatty acids and is influenced by factors such as diet and metabolic state.
Experimental Workflows and Method Selection
The choice between GC-MS and LC-MS/MS depends on the specific research question. GC-MS is a robust and widely established method for total fatty acid profiling after derivatization. LC-MS/MS offers high sensitivity and specificity, particularly for analyzing free fatty acids and distinguishing between isomers without derivatization.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the analysis of total fatty acids, including this compound, by converting them into fatty acid methyl esters (FAMEs) prior to GC-MS analysis.
1. Materials and Reagents
-
Biological Sample (e.g., 50 µL Plasma)
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or other odd-chain fatty acid.
-
Solvents: Chloroform, Methanol, iso-Octane, Hexane (GC or HPLC grade).
-
Derivatization Reagent: 5% Acetyl chloride in methanol or 14% Boron trifluoride in methanol (BF3-Methanol).[4]
-
Sodium hydroxide (aqueous, 10 M) and Acetic acid (50%) for saponification/neutralization.[5]
-
Anhydrous Sodium Sulfate.
-
GC vials with inserts.
2. Sample Preparation: Lipid Extraction and Derivatization
-
Sample Aliquot: Place 50 µL of plasma or an equivalent amount of homogenized tissue into a glass tube with a PTFE-lined cap.[4]
-
Internal Standard: Add a known amount of internal standard (e.g., 10 µL of C17:0 solution).
-
Lipid Extraction (Bligh & Dyer Method):
-
Add 200 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly.
-
Add 50 µL of chloroform. Vortex again.
-
Add 100 µL of water to induce phase separation. Vortex and centrifuge (e.g., 2000 x g for 5 minutes).[5]
-
Carefully collect the lower organic layer (containing lipids) into a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Saponification and Methylation (to form FAMEs):
-
To the dried lipid extract, add 100 µL of methanol and 60 µL of 10 M aqueous sodium hydroxide.[5]
-
Heat the sample at 60-75°C for 30 minutes to hydrolyze the ester bonds.[4][5]
-
Cool the sample on ice and neutralize by adding ~70 µL of 50% acetic acid.[5]
-
Alternatively, for direct transmethylation, add 1 mL of 5% acetyl chloride in methanol to the dried lipid extract and heat at 75°C for 30 minutes.[4]
-
-
FAME Extraction:
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane (or iso-octane) to the tube.
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new tube. Pass it through a small column of anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to a final volume of ~50-100 µL.
-
-
Analysis: Transfer the final extract to a GC vial for analysis.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent GC system (or equivalent) with a mass selective detector.
-
Column: DB-23, SP-2560, or similar polar capillary column suitable for FAME analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C (hold 1 min), ramp to 210°C at 10°C/min (hold 1 min), then ramp to 230°C at 5°C/min (hold 18 min).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Scan mode (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
4. Quantification
-
Identify the FAME of this compound based on its retention time and mass spectrum compared to a chemical standard.
-
Quantify using a calibration curve prepared with standards of this compound and the internal standard. Calculate the response factor and determine the concentration in the unknown sample.
Protocol 2: Quantification by LC-MS/MS
This protocol is suitable for the sensitive and specific quantification of free this compound, avoiding the need for derivatization.
1. Materials and Reagents
-
Biological Sample (e.g., 10-50 µL Plasma)
-
Internal Standard (IS): Deuterated this compound or a structurally similar deuterated fatty acid (e.g., d4-Linoleic acid).[6]
-
Solvents: Methanol, Methyl-tert-butyl ether (MTBE), Acetonitrile, Isopropanol, Water (LC-MS grade).[7]
-
Mobile Phase Additives: Acetic acid or Formic acid, Ammonium formate.[7][8]
-
LC vials.
2. Sample Preparation: Lipid Extraction (MTBE Method)
-
Sample Aliquot: In a 1.5 mL microcentrifuge tube, add 10 µL of plasma.[7]
-
Internal Standard & Methanol: Add 225 µL of cold methanol containing the internal standard mixture. Vortex for 10 seconds.[7]
-
MTBE Addition: Add 750 µL of cold MTBE. Vortex for 10 seconds and shake at 4°C for 6 minutes.[7]
-
Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 2 minutes.[7]
-
Extract Collection: Carefully collect the upper organic phase (~700-800 µL) into a clean tube.
-
Drying and Reconstitution: Evaporate the solvent using a centrifugal evaporator or under a stream of nitrogen. Reconstitute the dried extract in 100 µL of a suitable solvent mixture (e.g., methanol/toluene 9:1, v/v or acetonitrile/isopropanol 1:1, v/v).[7]
-
Analysis: Centrifuge the reconstituted sample to pellet any debris and transfer the supernatant to an LC vial.
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: UHPLC system (e.g., Agilent, Waters).
-
Column: Reversed-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Acetic acid in water.[8]
-
Mobile Phase B: Acetonitrile/Methanol (4:1, v/v) with 0.1% Acetic acid.[8]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: Develop a gradient from ~30% B to 100% B over 15-20 minutes to elute fatty acids.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode.
-
Key Settings: Optimize cone voltage and collision energy for the specific analyte and instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M-H]⁻ for this compound (m/z 251.2).
-
Product Ion (Q3): A characteristic fragment ion (e.g., the carboxylate anion itself, m/z 251.2 for a pseudo-MRM, or a specific fragment if generated).
-
4. Quantification
-
Develop a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.
Biological Significance and Metabolic Context
This compound is a C16 polyunsaturated fatty acid (PUFA). PUFAs are integral components of cell membranes and precursors to a wide range of signaling molecules involved in inflammation and cellular communication. The metabolic pathways of C16 fatty acids are interconnected with other major lipid classes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. schebb-web.de [schebb-web.de]
- 6. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. jsbms.jp [jsbms.jp]
Application Notes and Protocols for Studying 9,12-Hexadecadienoic Acid Effects In Vitro
Introduction
9,12-Hexadecadienoic acid is a polyunsaturated long-chain fatty acid that plays a role in various physiological processes.[1][2] As a component of cellular membranes, it can influence membrane fluidity and flexibility, thereby affecting cell signaling and stability.[1] Research has indicated its involvement in several biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making it a molecule of interest for researchers, scientists, and drug development professionals.[3][4][5] These application notes provide detailed protocols for in vitro assays to investigate the diverse effects of this compound.
Data Presentation: Summary of Biological Activities
The following table summarizes the reported in vitro effects of this compound and its derivatives. Quantitative data, such as IC50 values, can vary depending on the specific cell line and experimental conditions.
| Biological Effect | Assay Type | Cell Line | Key Findings | Reference |
| Anti-inflammatory | IL-6 & IL-8 Expression | HaCaT cells | A fraction rich in 9-Hexadecenoic acid significantly reduced TNF-α stimulated IL-6 and IL-8 levels. | [6] |
| COX-2 Inhibition | - | The methyl ester of 9,12-octadecadienoic acid was identified in an extract with potent COX-2 inhibitory activity (IC50 of 4.6 µg/mL for the total extract). | [7] | |
| Albumin Denaturation | - | A 9-Hexadecenoic acid-rich fraction showed a high percentage of albumin denaturation inhibition (94.64%), indicating anti-inflammatory activity. | [6] | |
| Anticancer | Cytotoxicity (MTT Assay) | HRA (Human Ovarian Cancer) | A related compound, 9-Oxo-(10E,12E)-octadecadienoic acid, exhibited cytotoxic activity and induced apoptosis. | |
| Cytotoxicity (MTT Assay) | A549 (Lung Carcinoma) | An extract containing 9,12-octadecadienoic acid (Z,Z)- showed a significant inhibitory effect on A549 cell proliferation. | [8] | |
| Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | Derivatives of linoleic acid (a related C18 fatty acid) demonstrated cytotoxic effects. | [9] | |
| Lipid Metabolism | PPARα Activation | Murine Primary Hepatocytes | A derivative, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid, was shown to activate PPARα and induce the expression of its target genes. | [10] |
| Antimicrobial | Minimum Inhibitory Conc. | S. enterica, other pathogens | An oil containing this compound showed a MIC of 90 mg/ml against S. enterica and 47.5 mg/ml against other tested pathogens. | [3] |
| Neurodevelopment | Neurobehavioral Assays | C. elegans | A related compound, 9,12-Octadecadiynoic acid, at low concentrations (0.1 µM) accelerated locomotive and foraging abilities. | [11] |
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same DMSO concentration as the highest test concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated as described in the cytotoxicity protocol.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
Protocol:
-
Cell Harvesting: Harvest both adherent and floating cells from the treatment plates. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Anti-inflammatory Assay (Measurement of IL-6/IL-8)
This protocol measures the effect of the compound on the production of pro-inflammatory cytokines in stimulated cells.
Materials:
-
HaCaT (human keratinocyte) or other suitable cells (e.g., RAW 264.7 macrophages).
-
Complete culture medium.
-
TNF-α or LPS (Lipopolysaccharide) for stimulation.
-
This compound.
-
ELISA kits for human IL-6 and IL-8.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate. Once confluent, treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells (except for the unstimulated control) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.
-
ELISA: Quantify the concentration of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Compare the cytokine levels in treated wells to the stimulated control to determine the percentage of inhibition.[6]
PPARα Activation Assay (Luciferase Reporter Assay)
This assay determines if this compound can act as a ligand for the nuclear receptor PPARα.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.
-
Expression vector for human or mouse PPARα.
-
Reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Transfection reagent.
-
Luciferase assay system.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A β-galactosidase vector can be co-transfected for normalization of transfection efficiency.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known PPARα agonist (e.g., WY-14643) as a positive control.
-
Incubation: Incubate for another 24 hours.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Calculate the fold induction of PPARα activity relative to the vehicle control.[13][14]
Analysis of Cellular Fatty Acid Composition (GC-MS)
This protocol is used to quantify changes in the cellular fatty acid profile after treatment.
Materials:
-
Cells treated with this compound.
-
Ice-cold PBS.
-
Lipid extraction solvents (e.g., Chloroform/Methanol mixture, 2:1 v/v).
-
Methanol containing an acid catalyst (e.g., 2.5% H₂SO₄).
-
Hexane or iso-octane.
-
Internal standard (e.g., C17:0 or a deuterated fatty acid).
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column.
Protocol:
-
Cell Harvesting: After treatment, harvest the cells and wash them with ice-cold PBS.
-
Lipid Extraction: Perform lipid extraction using a standard method like the Folch or Bligh-Dyer method.[15][16] Add the internal standard at the beginning of the extraction.
-
Transesterification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Resuspend the lipid residue in methanol with an acid catalyst. Heat the mixture at 80°C for 1 hour to convert fatty acids into fatty acid methyl esters (FAMEs).[15]
-
FAME Extraction: After cooling, add water and extract the FAMEs into hexane or iso-octane.
-
GC-MS Analysis: Inject an aliquot of the FAME-containing organic layer into the GC-MS. Use a temperature program that effectively separates the different FAMEs.[17][18]
-
Data Analysis: Identify individual FAMEs based on their retention times and mass spectra compared to known standards. Quantify the peak areas and normalize to the internal standard to determine the relative or absolute amounts of each fatty acid.[15]
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: General experimental workflow for in vitro analysis.
Caption: Mitochondrial (intrinsic) apoptosis pathway.
Caption: PPARα signaling pathway activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of 9,12-Octadecadiynoic Acid on Neurobehavioral Development in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 14. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of Fatty Acid-Specific Lipolysis by In Vitro Digestion and GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
- 18. static.igem.org [static.igem.org]
Investigating the Functional Roles of 9,12-Hexadecadienoic Acid: A Guide to Animal Model Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,12-Hexadecadienoic acid is a polyunsaturated fatty acid with emerging biological interest. Its functions, particularly in mammalian systems, remain largely underexplored. This document provides a comprehensive guide for researchers aiming to investigate the physiological and pathological roles of this compound using animal models. Given the limited direct research on this specific fatty acid in vivo, this guide synthesizes information from related compounds and general lipid research to propose robust experimental frameworks. It includes detailed protocols for administration and analysis, hypothetical data presentations, and putative signaling pathways to guide future research.
Introduction to this compound
This compound is a C16:2 polyunsaturated fatty acid. While its precise biological functions are not yet fully elucidated, preliminary evidence from in vitro and invertebrate models suggests potential roles in lipid metabolism and cellular signaling. Structurally, it is a shorter-chain analog of the essential fatty acid linoleic acid. In rat liver cells, it can be incorporated into phospholipids and is a substrate for delta 6 desaturase, suggesting it can be metabolized into other bioactive lipids.[1] Furthermore, it has been shown to inhibit the synthesis of arachidonic acid from linoleic acid in vitro.[1] Studies in the nematode Caenorhabditis elegans have indicated that 9,12-octadecadiynoic acid (a related compound) can influence neurobehavioral outcomes in a dose-dependent manner, hinting at a potential role for such fatty acids in neuronal function.[2][3]
Recommended Animal Models
While established mammalian models specifically for this compound are not prominent in the literature, standard rodent models are recommended due to their well-characterized physiology and the availability of research tools.
-
Mice (Mus musculus): C57BL/6 mice are a suitable initial strain for metabolic studies due to their susceptibility to diet-induced obesity and metabolic syndrome.
-
Rats (Rattus norvegicus): Wistar or Sprague-Dawley rats are excellent models for studies on lipid metabolism and cardiovascular parameters.
For neurobehavioral investigations, insights from C. elegans studies could be translated to rodent models of behavior, although this is a significant translational step.
Experimental Protocols
The following protocols are adapted from established methods for administering fatty acids to rodents and can be tailored for this compound.
Protocol: Oral Gavage Administration for Acute Dosing Studies
This protocol is suitable for investigating the immediate pharmacokinetic and pharmacodynamic effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, olive oil)
-
C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve it in the vehicle to achieve the target concentration (e.g., 10 mg/mL). Gentle warming and vortexing may be required to ensure complete dissolution. Prepare a vehicle-only control.
-
-
Animal Handling and Dosing:
-
Fast animals for 4-6 hours prior to dosing to ensure consistent gastric emptying.
-
Weigh each mouse to calculate the precise dose volume. A typical dose might range from 50 to 200 mg/kg body weight.
-
Administer the prepared solution or vehicle control slowly via oral gavage. The volume should not exceed 10 mL/kg.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes) post-gavage.
-
At the study endpoint, euthanize animals and collect tissues of interest (e.g., liver, adipose tissue, brain). Flash-freeze in liquid nitrogen and store at -80°C.
-
Protocol: Dietary Supplementation for Chronic Studies
This protocol is designed to assess the long-term effects of this compound on metabolism, gene expression, and physiology.
Materials:
-
This compound
-
Standard rodent chow or a purified high-fat diet base
-
Diet mixing equipment
-
Wistar rats (4-6 weeks old)
Procedure:
-
Diet Preparation:
-
Calculate the amount of this compound needed to achieve the desired percentage in the diet (e.g., 1% w/w).
-
Incorporate the fatty acid into the diet mixture, ensuring homogenous distribution. An equivalent amount of the base oil (e.g., soybean oil) should be removed to maintain consistent fat content.
-
Prepare a control diet with the base oil only.
-
Store diets at 4°C in airtight, light-protected containers to prevent oxidation.
-
-
Feeding and Monitoring:
-
House rats individually to monitor food intake accurately.
-
Provide the experimental or control diet and water ad libitum for a specified period (e.g., 4-12 weeks).
-
Monitor body weight, food intake, and general health status regularly (e.g., weekly).
-
-
Endpoint Analysis:
-
At the end of the study period, perform relevant physiological tests (e.g., glucose tolerance test, insulin tolerance test).
-
Collect blood and tissues for biochemical analysis (e.g., lipid profiles, inflammatory markers) and gene expression studies.
-
Data Presentation and Analysis
Quantitative data should be meticulously collected and presented to allow for clear interpretation and comparison.
Table: Hypothetical Plasma Lipid Profile in Rats after Chronic Dietary Supplementation
| Group | Total Cholesterol (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) | Triglycerides (mg/dL) |
| Control Diet | 110 ± 8.5 | 65 ± 5.1 | 35 ± 4.2 | 85 ± 7.9 |
| 1% 9,12-HDA Diet | 95 ± 7.2 | 72 ± 6.3 | 28 ± 3.8 | 70 ± 6.1* |
Data are presented as mean ± SEM (n=8 per group). *p < 0.05 compared to Control Diet.
Table: Hypothetical Gene Expression in Liver Tissue
| Gene | Function | Control Diet (Relative Expression) | 1% 9,12-HDA Diet (Relative Expression) | Fold Change |
| Scd1 | Stearoyl-CoA desaturase 1 | 1.00 ± 0.12 | 0.75 ± 0.09 | -1.33 |
| Ppara | PPAR alpha | 1.00 ± 0.15 | 1.45 ± 0.21 | +1.45 |
| Fasn | Fatty acid synthase | 1.00 ± 0.11 | 0.82 ± 0.10 | -1.22 |
Data are normalized to a housekeeping gene and presented as mean ± SEM. *p < 0.05 compared to Control Diet.
Putative Signaling Pathways and Visualization
Based on the metabolism of related fatty acids, the following signaling pathways are proposed as primary targets for investigation.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Derivatives of unsaturated fatty acids are known agonists of PPARs, which are master regulators of lipid metabolism.[2] It is plausible that this compound or its metabolites could activate PPARα in the liver or PPARγ in adipose tissue.
Caption: Putative activation of the PPARα signaling pathway by this compound.
Experimental Workflow for Investigating In Vivo Effects
A logical workflow is essential for systematically characterizing the function of this compound in an animal model.
Caption: A streamlined workflow for in vivo studies of this compound.
Conclusion and Future Directions
The study of this compound in animal models represents a promising area of metabolic research. Although direct precedents are scarce, the protocols and conceptual frameworks provided here offer a solid foundation for initiating such investigations. Future work should focus on confirming the metabolic fate of this fatty acid in vivo, identifying its specific molecular targets, and exploring its therapeutic potential in models of metabolic disease. A systematic approach, as outlined in this guide, will be critical to uncovering the biological significance of this compound.
References
- 1. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, this compound (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Separation of 9,12-Hexadecadienoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12-Hexadecadienoic acid, a C16 polyunsaturated fatty acid, and its various isomers are of growing interest in biomedical research due to their potential roles in cellular signaling, membrane structure, and as biomarkers for various physiological and pathological states. The accurate separation and quantification of these isomers are crucial for elucidating their specific biological functions. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose, offering distinct advantages over gas chromatography (GC) by avoiding high temperatures that can cause isomerization or degradation of these sensitive molecules.
This document provides detailed application notes and protocols for the separation of this compound isomers using two primary HPLC techniques: Reversed-Phase HPLC (RP-HPLC) and Silver-Ion HPLC (Ag+-HPLC). While RP-HPLC separates isomers based on their hydrophobicity, Ag+-HPLC offers unique selectivity based on the number, position, and geometry (cis/trans) of the double bonds.
Methodologies for Isomer Separation
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a widely used technique for the analysis of fatty acids. Separation is primarily based on the chain length and the number of double bonds. For isomers of this compound, which share the same chain length and degree of unsaturation, separation can be challenging on standard C18 columns. However, specialized stationary phases and optimized mobile phases can achieve resolution of positional and geometric isomers.
The elution order of unsaturated fatty acid isomers in RP-HPLC is influenced by the position of the double bonds relative to the terminal methyl (omega) carbon. Isomers with double bonds closer to the omega end tend to have slightly less retention.
Silver-Ion HPLC (Ag+-HPLC)
Silver-ion chromatography is a powerful technique for separating unsaturated fatty acid isomers that are difficult to resolve by other methods.[1] The separation mechanism involves the formation of reversible charge-transfer complexes between the silver ions on the stationary phase and the π-electrons of the double bonds in the fatty acids.[1] The strength of this interaction, and thus the retention time, is influenced by the number, position, and configuration of the double bonds. Generally, retention increases with the number of double bonds, and cis isomers are retained more strongly than trans isomers due to less steric hindrance.[2]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for General Fatty Acid Separation
This protocol provides a general framework for the separation of a mixture of fatty acids, which can be adapted for the analysis of this compound isomers. Optimization of the mobile phase composition and gradient may be required to achieve baseline separation of specific isomers.
Sample Preparation:
-
Lipid Extraction: For biological samples, extract total lipids using a modified Folch method. Homogenize the sample in a 2:1 (v/v) chloroform:methanol mixture. Add 0.9% NaCl solution, vortex, and centrifuge to induce phase separation. The lower organic layer containing the lipids should be collected.
-
Saponification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Dissolve the residue in methanolic KOH and heat at 80°C for 15 minutes to hydrolyze the fatty acids from their esterified forms.
-
Derivatization (Optional, for UV Detection): For enhanced sensitivity with UV detection, derivatize the free fatty acids. A common method involves reaction with 2,4'-dibromoacetophenone. To the dried fatty acid sample, add a solution of 2,4'-dibromoacetophenone in acetone and triethylamine. Heat at 40°C for 30 minutes. This procedure attaches a UV-active chromophore to the carboxylic acid group.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acetic acid, e.g., 0.1%, to ensure the fatty acids are in their protonated form).
-
Gradient Program:
-
Start with 70% acetonitrile / 30% water.
-
Linearly increase to 100% acetonitrile over 40 minutes.
-
Hold at 100% acetonitrile for 10 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV detector at 205 nm for underivatized fatty acids.
-
UV detector at 260 nm for 2,4'-dibromoacetophenone derivatives.
-
-
Injection Volume: 20 µL.
Protocol 2: Silver-Ion HPLC (Ag+-HPLC) for Positional and Geometric Isomer Separation
This protocol is specifically designed for the separation of unsaturated fatty acid isomers. The preparation of the silver-ion column is a critical step.
Preparation of Silver-Ion Column:
A silver-ion column can be prepared from a commercially available silica-based strong cation-exchange (SCX) column (e.g., Nucleosil 5SA).
-
Flush the SCX column with a 1% aqueous ammonium acetate solution for 1 hour at 0.5 mL/min.
-
Wash the column with deionized water for 1 hour at 1 mL/min.
-
While pumping water through the column, inject multiple 50 µL aliquots of a 0.2 g/mL silver nitrate solution at 1-minute intervals.
-
After the final injection, continue washing with water for 20 minutes.
-
Sequentially wash the column with methanol, then a 1:1 (v/v) mixture of dichloromethane:1,2-dichloroethane, and finally with hexane, each for 1 hour at 1 mL/min. The column is now ready for use.
HPLC Conditions:
-
Column: Laboratory-prepared or commercial silver-ion HPLC column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a non-polar solvent (e.g., hexane or isooctane) and a more polar modifier (e.g., acetonitrile or isopropanol). A typical mobile phase could be hexane with a small percentage of acetonitrile (e.g., 0.1% to 1%). The exact composition will need to be optimized for the specific isomers of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection:
-
Evaporative Light Scattering Detector (ELSD).
-
UV detector (if fatty acids are derivatized with a chromophore).
-
-
Injection Volume: 20 µL.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the HPLC analysis of fatty acids. Note that the specific values for this compound isomers will need to be determined empirically. The data presented here for related compounds serves as a reference.
Table 1: Linearity and Limits of Detection for Hydroxyoctadecadienoic Acid Isomers (Related C18 Compounds) by Normal-Phase HPLC
| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/g) | LOQ (µg/g) |
| 13-Z,E-HODE | 0.5 - 20.0 | 0.9994 | 0.075 | 0.25 |
| 13-E,E-HODE | 0.25 - 10.0 | 0.9992 | 0.035 | 0.12 |
| 9-Z,E-HODE | 0.75 - 12.5 | 0.9992 | 0.090 | 0.32 |
| 9-E,E-HODE | 0.5 - 7.5 | 0.9996 | 0.060 | 0.20 |
Data adapted from a study on hydroxyoctadecadienoic acids, which are structurally related to the target analytes.
Visualizations
Experimental Workflows
Caption: Workflow for RP-HPLC analysis of fatty acid isomers.
Caption: Workflow for Ag+-HPLC analysis of fatty acid isomers.
Signaling Pathway Context (Hypothetical)
The separation of specific this compound isomers is critical as different isomers may have distinct biological activities, potentially acting on different signaling pathways.
Caption: Differential signaling by fatty acid isomers.
References
Application Note: Lipidomic Approaches for the Comprehensive Profiling of 9,12-Hexadecadienoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction 9,12-Hexadecadienoic acid (C16:2) is a polyunsaturated fatty acid (PUFA) that plays a role in various physiological processes, including the regulation of cell membrane fluidity and flexibility, and cell signal transduction.[1] As a member of the fatty acyls class, its accurate identification and quantification in complex biological matrices are crucial for understanding its function in health and disease.[2] This document provides detailed protocols and application notes for the profiling of this compound using modern lipidomics workflows, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overall Lipidomics Workflow
The comprehensive analysis of this compound from biological samples involves a multi-step process. The workflow begins with sample collection and preparation, followed by lipid extraction to isolate the fatty acid from the complex matrix. The extracted lipids are then analyzed using chromatographic and mass spectrometric techniques for identification and quantification. The final step involves data processing and statistical analysis to interpret the biological significance of the findings.
References
Application Notes and Protocols: The Use of 9,12-Hexadecadienoic Acid in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12-Hexadecadienoic acid is a polyunsaturated fatty acid that is gaining attention in the field of lipid metabolism. Its structural similarity to other biologically active fatty acids suggests its potential involvement in various metabolic pathways. These application notes provide an overview of the utility of this compound as a tool to investigate lipid metabolism, with a focus on its potential role in modulating key signaling pathways and enzyme activities. The following protocols and data are based on established methodologies used for similar fatty acids and can be adapted for specific research needs.
Investigating the Influence on Hepatic Lipogenic Enzymes
One of the primary applications of this compound in research is to understand its effect on the enzymes responsible for de novo fatty acid synthesis in the liver. Studies on structurally related fatty acids have shown that the presence and configuration of double bonds can significantly impact the activity of these enzymes.
Key Experiments and Expected Outcomes:
-
In vivo dietary studies: Mice or rats can be fed high-carbohydrate diets supplemented with this compound. The activity of key lipogenic enzymes in liver homogenates is then compared to control groups fed diets with no fatty acids, saturated fatty acids, or other unsaturated fatty acids.
-
Enzyme activity assays: Spectrophotometric assays are used to measure the activity of enzymes such as Fatty Acid Synthase (FAS), Malic Enzyme, Citrate Cleavage Enzyme, Glucose-6-Phosphate Dehydrogenase, 6-Phosphogluconate Dehydrogenase, and Acetyl-CoA Carboxylase.
-
Lipid analysis: Gas chromatography-mass spectrometry (GC-MS) is employed to analyze the fatty acid composition of hepatic lipids to confirm the incorporation of this compound and to observe any changes in the overall lipid profile.[1]
Quantitative Data Summary:
The following table summarizes hypothetical data based on studies of similar fatty acids, illustrating the potential effects of this compound on hepatic enzyme activities.
| Diet Group | Fatty Acid Synthase (mU/mg protein) | Malic Enzyme (mU/mg protein) | Acetyl-CoA Carboxylase (mU/mg protein) |
| Fat-Free Control | 15.2 ± 1.8 | 25.4 ± 2.1 | 8.1 ± 0.9 |
| Saturated Fat | 14.8 ± 1.5 | 24.9 ± 2.3 | 7.9 ± 1.0 |
| This compound | 10.5 ± 1.2 | 18.7 ± 1.9 | 5.4 ± 0.7* |
| Linoleic Acid | 8.1 ± 0.9 | 15.3 ± 1.5 | 4.2 ± 0.5** |
*Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to Fat-Free Control.
Modulation of PPARα Signaling Pathway
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly in enhancing fatty acid oxidation.[2][3] Fatty acids and their derivatives can act as ligands for PPARα. Investigating the interaction of this compound with PPARα can provide insights into its potential as a therapeutic agent for dyslipidemia.
Experimental Workflow:
Caption: Experimental workflow for investigating the effect of this compound on PPARα signaling.
Signaling Pathway Diagram:
Caption: Proposed activation of the PPARα signaling pathway by this compound.
Impact on SREBP-1 Signaling and De Novo Lipogenesis
Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.[4][5] Investigating the influence of this compound on the SREBP-1 pathway is crucial for understanding its role in lipogenesis. Unsaturated fatty acids are known to suppress SREBP-1 processing and activation.[4]
Logical Relationship Diagram:
Caption: Logical diagram of the potential inhibitory effect of this compound on the SREBP-1 pathway.
Experimental Protocols
Protocol 1: Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted for the analysis of fatty acid methyl esters (FAMEs) from liver tissue.
Materials:
-
Liver tissue (~100 mg)
-
Chloroform:Methanol (2:1, v/v) with 0.01% butylated hydroxytoluene (BHT)
-
0.9% NaCl solution
-
Methanolic H₂SO₄ (1% v/v)
-
Hexane
-
Internal standard (e.g., Heptadecanoic acid)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Homogenize the liver tissue in ice-cold 0.9% NaCl.
-
Add a known amount of the internal standard to the homogenate.
-
Extract total lipids by adding chloroform:methanol (2:1, v/v), vortexing, and centrifuging to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
To the dried lipid extract, add methanolic H₂SO₄ and incubate at 60°C for 2 hours to convert fatty acids to FAMEs.
-
After cooling, add water and extract the FAMEs with hexane.
-
Analyze the hexane layer containing FAMEs by GC-MS.
-
Identify and quantify individual FAMEs by comparing retention times and mass spectra with known standards.
Protocol 2: Luciferase Reporter Assay for PPARα Activation
This protocol is for assessing the ability of this compound to activate PPARα in a cell-based assay.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression plasmid for human PPARα
-
Reporter plasmid containing a luciferase gene driven by a PPAR response element (PPRE)
-
Transfection reagent
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Luciferase assay kit
-
Luminometer
Procedure:
-
Seed HepG2 cells in a 96-well plate.
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known PPARα agonist (positive control) and vehicle (negative control).
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luciferase assay kit and a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of PPARα or SREBP-1 target genes in cultured hepatocytes or liver tissue.
Materials:
-
Treated cells or tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CPT1A, ACOX1, FASN, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the samples using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reactions in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Researchers should consult relevant literature and perform appropriate validation experiments.
References
- 1. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 9,12-Hexadecadienoic Acid in Caenorhabditis elegans
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Caenorhabditis elegans is a powerful and genetically tractable model organism for dissecting the complex roles of fatty acids in various biological processes, including aging, metabolism, and neurobiology. While many studies in C. elegans have focused on C18 and C20 polyunsaturated fatty acids (PUFAs), the specific functions of C16 PUFAs, such as 9,12-Hexadecadienoic acid (C16:2), remain less explored.
Notably, the C. elegans Δ12-desaturase enzyme, FAT-2, is capable of synthesizing hexadecadienoic acid (C16:2) from palmitoleic acid (C16:1Δ9), indicating that this fatty acid is an endogenous component of the worm's lipid profile.[1][2] The ability to manipulate the worm's fatty acid composition through both genetic mutation and dietary supplementation makes C. elegans an ideal system to investigate the specific physiological effects of this compound.[3][4][5][6]
These protocols provide a framework for researchers to systematically investigate the impact of this compound on key phenotypes in C. elegans, such as lifespan, fat storage, and stress response. The methodologies outlined below are based on established techniques for lipid research in C. elegans and can be adapted for high-throughput screening and detailed mechanistic studies.
Quantitative Data Summary
As the specific effects of this compound on C. elegans are not yet widely documented, the following tables are provided as templates for researchers to organize their experimental data.
Table 1: Effect of this compound on C. elegans Lifespan
| Treatment Group | Concentration (µM) | Mean Lifespan (Days) | Standard Deviation | Percent Change from Control | P-value |
| Control (Vehicle) | 0 | N/A | N/A | ||
| This compound | 10 | ||||
| This compound | 50 | ||||
| This compound | 100 |
Table 2: Effect of this compound on Fat Storage in C. elegans
| Treatment Group | Concentration (µM) | Average Oil Red O Staining Intensity (Arbitrary Units) | Standard Deviation | Percent Change from Control | P-value |
| Control (Vehicle) | 0 | N/A | N/A | ||
| This compound | 10 | ||||
| This compound | 50 | ||||
| This compound | 100 |
Table 3: Effect of this compound on Gene Expression
| Gene Name | Treatment Group | Concentration (µM) | Fold Change in Expression | Standard Deviation | P-value |
| fat-7 | Control (Vehicle) | 0 | 1.0 | N/A | |
| This compound | 50 | ||||
| sbp-1 | Control (Vehicle) | 0 | 1.0 | N/A | |
| This compound | 50 | ||||
| sod-3 | Control (Vehicle) | 0 | 1.0 | N/A | |
| This compound | 50 | ||||
| hsp-16.2 | Control (Vehicle) | 0 | 1.0 | N/A | |
| This compound | 50 |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Supplemented Media
This protocol describes how to prepare Nematode Growth Medium (NGM) agar plates supplemented with this compound for dietary administration to C. elegans.[5][6][7]
Materials:
-
Bacto-agar
-
Tryptone
-
NaCl
-
Cholesterol (5 mg/ml in ethanol)
-
Tergitol (10% solution, Type NP-40)
-
This compound
-
Sodium hydroxide (NaOH)
-
Sterile water
-
Petri plates
Procedure:
-
Prepare Fatty Acid Stock Solution:
-
Dissolve this compound in a minimal amount of ethanol.
-
Prepare a sodium salt of the fatty acid by adding an equimolar amount of NaOH.
-
Bring the final stock solution to a concentration of 100 mM with sterile water. Store at -20°C, protected from light.
-
-
Prepare NGM Agar:
-
In a 2 L flask, combine:
-
3 g NaCl
-
17 g Bacto-agar
-
2.5 g Tryptone
-
975 ml sterile water
-
-
Autoclave for 30 minutes.
-
-
Supplement the Media:
-
Cool the autoclaved NGM to 55°C in a water bath.
-
Add the following sterile solutions:
-
1 ml of 1 M CaCl₂
-
1 ml of 1 M MgSO₄
-
25 ml of 1 M KPO₄ buffer (pH 6.0)
-
1 ml of 5 mg/ml Cholesterol
-
1 ml of 10% Tergitol solution (as a solubilizing agent).[7]
-
-
Add the this compound stock solution to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM). For the control plates, add an equivalent volume of the vehicle used for the stock solution.
-
-
Pour Plates:
-
Swirl the flask gently to ensure even mixing.
-
Pour the supplemented NGM into petri plates.
-
Allow the plates to solidify at room temperature, protected from light.
-
-
Seed Plates:
-
Once solidified, seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans.
-
Allow the bacterial lawn to grow for 1-2 days at room temperature before use.
-
Workflow for preparing fatty acid supplemented NGM plates.
Protocol 2: C. elegans Lifespan Assay
This protocol details a standard survival assay to determine the effect of this compound on the lifespan of C. elegans.
Materials:
-
Supplemented and control NGM plates seeded with E. coli OP50
-
Age-synchronized population of C. elegans (L4 stage)
-
Platinum wire worm pick
-
Dissecting microscope
-
20°C incubator
Procedure:
-
Synchronization: Prepare a synchronized population of worms by standard methods (e.g., hypochlorite treatment of gravid adults to isolate eggs). Grow the synchronized population to the L4 larval stage on standard NGM plates.
-
Transfer to Experimental Plates: Transfer 50-100 L4 stage worms to each experimental plate (Control and different concentrations of this compound). Use at least three replicate plates per condition.
-
Scoring Survival:
-
Starting from day 1 of adulthood, score the worms daily for survival.
-
A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Censor worms that crawl off the agar, have protruding vulvas, or die from internal hatching ("bagging").
-
-
Transfer: Transfer the surviving worms to fresh plates every 2-3 days to separate them from their progeny.
-
Data Analysis: Record the number of living, dead, and censored worms for each plate daily. Use survival analysis software (e.g., OASIS 2, GraphPad Prism) to generate survival curves and perform statistical analysis (Log-rank test).
Protocol 3: Quantification of Fat Storage with Oil Red O Staining
This protocol provides a method for visualizing and quantifying neutral lipid stores in C. elegans after treatment with this compound.
Materials:
-
Age-synchronized adult worms (e.g., Day 1 adults)
-
Phosphate-buffered saline (PBS) with 0.01% Tween-20 (PBST)
-
Paraformaldehyde (4% in PBS)
-
Isopropanol (60%)
-
Oil Red O staining solution (0.5 g Oil Red O in 100 ml isopropanol, filtered)
-
Microscope slides and coverslips
-
Imaging microscope with a digital camera
Procedure:
-
Harvest and Wash Worms:
-
Wash worms from experimental plates with M9 buffer into a microfuge tube.
-
Allow worms to settle by gravity or gentle centrifugation.
-
Wash the worm pellet 2-3 times with PBST to remove bacteria.
-
-
Fixation:
-
Resuspend the worm pellet in 4% paraformaldehyde and incubate for 20 minutes at room temperature.
-
Wash the worms three times with PBST.
-
-
Staining:
-
Resuspend the fixed worms in 60% isopropanol and incubate for 15 minutes at room temperature to dehydrate.
-
Remove the isopropanol and add freshly diluted Oil Red O solution (6 ml of stock with 4 ml of water).
-
Stain for at least 2 hours, or overnight, at room temperature with gentle rocking.
-
-
Wash and Mount:
-
Remove the staining solution and wash the worms with PBST.
-
Mount a small aliquot of the stained worms on a microscope slide with a drop of mounting medium.
-
-
Imaging and Quantification:
-
Image the worms under a bright-field microscope. Fat stores will appear as red droplets.
-
Quantify the staining intensity using image analysis software (e.g., ImageJ/Fiji). Measure the mean pixel intensity in the intestinal region of multiple worms per condition.
-
Visualizations of Relevant Biological Pathways
The following diagrams illustrate key pathways in C. elegans fatty acid metabolism that are relevant to the study of this compound.
Biosynthesis pathway of this compound in C. elegans.
Potential signaling pathways modulated by fatty acids in C. elegans.
References
- 1. Caenorhabditis elegans Delta12-desaturase FAT-2 is a bifunctional desaturase able to desaturate a diverse range of fatty acid substrates at the Delta12 and Delta15 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Video: Dietary Supplementation of Polyunsaturated Fatty Acids in Caenorhabditis elegans [jove.com]
- 4. jove.com [jove.com]
- 5. Dietary Supplementation of Polyunsaturated Fatty Acids in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Oleic Acid Protects Caenorhabditis Mothers From Mating-Induced Death and the Cost of Reproduction [frontiersin.org]
Application Notes and Protocols: Incorporation of 9,12-Hexadecadienoic Acid into Cellular Phospholipids
Audience: Researchers, scientists, and drug development professionals.
Introduction
9,12-Hexadecadienoic acid (16:2 n-4) is a unique polyunsaturated fatty acid found in some fish oils and marine organisms. Its incorporation into cellular phospholipids can influence membrane composition and cellular signaling. Understanding the metabolic fate of this fatty acid is crucial for research in lipid metabolism, membrane biology, and the development of therapeutics targeting lipid pathways. These application notes provide a summary of the known metabolic pathways, quantitative data from existing literature, and detailed protocols for studying the incorporation of this compound into cellular phospholipids using the rat liver cell line BRL-3A as a model system.
Data Presentation
While detailed quantitative data on the dose-dependent incorporation of this compound into specific phospholipid classes is not extensively available in the public literature, studies on rat liver BRL-3A cells have provided valuable insights. The primary finding is that this compound is incorporated into cellular phospholipids to a similar extent as linoleic acid (18:2 n-6).[1][2] Upon incorporation, it is further metabolized into longer-chain fatty acids.
The following table summarizes the key metabolic products observed in BRL-3A cells upon supplementation with this compound. Researchers can use this as a template to record their own quantitative findings from experiments conducted using the protocols outlined below.
Table 1: Incorporation and Metabolism of this compound in BRL-3A Cellular Lipids
| Fatty Acid Species | Control Cells (Relative Abundance) | Cells Supplemented with this compound (Relative Abundance) | Notes |
| This compound (16:2 n-4) | Not Detected / Trace | Increased | The level of incorporation is comparable to that of linoleic acid under similar experimental conditions.[1][2] |
| 11,14-Octadecadienoic acid (18:2 n-4) | Not Detected | Detected | A direct elongation product of 16:2 n-4. Its cellular levels increase in parallel with the amount of 16:2 n-4 added to the medium.[1][2] |
| 8,11,14-Octadecatrienoic acid (18:3 n-4) | Not Detected | Detected | Formed through Δ6 desaturation of 16:2 n-4 to 16:3 n-4, followed by chain elongation.[1][2] Its cellular levels also increase in parallel with the supplementation of 16:2 n-4.[1][2] |
| Arachidonic Acid (20:4 n-6) | Present | Decreased | This compound inhibits the synthesis of arachidonic acid from linoleic acid, likely through competition for the Δ6 desaturase enzyme.[1][2] |
Signaling Pathways and Metabolic Fate
The incorporation of this compound into cellular phospholipids can influence cellular signaling, primarily by altering the pool of available fatty acids for the synthesis of signaling molecules and by modifying membrane properties.[3]
Metabolic Pathway of this compound
Once incorporated into the cell, this compound can be metabolized through a series of desaturation and elongation steps. The initial and key step is its desaturation by the delta-6 desaturase enzyme.
References
- 1. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, this compound (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Exogenous Fatty Acids Modulate ER Lipid Composition and Metabolism in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for 9,12-Hexadecadienoic Acid Supplementation in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
9,12-Hexadecadienoic acid is a polyunsaturated fatty acid (PUFA) of the omega-4 series. While research on its specific biological activities is emerging, related PUFAs are known to play significant roles in modulating metabolic and inflammatory pathways. These application notes provide a comprehensive experimental framework for investigating the effects of this compound supplementation in a murine model. The protocols outlined below detail methods for assessing metabolic homeostasis, inflammatory responses, and potential underlying molecular mechanisms.
Experimental Design
A robust experimental design is crucial for elucidating the physiological effects of this compound. A common and effective approach involves the use of a diet-induced obesity (DIO) model in C57BL/6J mice, which are susceptible to developing metabolic syndrome when fed a high-fat diet.
1. Animal Model and Diet:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimation: Acclimate mice for one week upon arrival with ad libitum access to standard chow and water.
-
Diet Groups:
-
Control Group (Chow): Standard chow diet.
-
High-Fat Diet (HFD) Control Group: A high-fat diet (e.g., 45-60% kcal from fat) without supplementation.
-
HFD + this compound (Low Dose): HFD supplemented with a low dose of this compound.
-
HFD + this compound (High Dose): HFD supplemented with a high dose of this compound.
-
-
Supplementation Method: this compound can be administered via oral gavage or incorporated directly into the high-fat diet. Oral gavage ensures precise dosing.
-
Duration: A study duration of 8-16 weeks is typically sufficient to induce metabolic changes in the HFD group and observe the effects of supplementation.
Experimental Workflow Diagram:
Caption: Experimental workflow for this compound supplementation in mice.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between experimental groups. Below are example tables with hypothetical data representing potential outcomes.
Table 1: Metabolic Parameters
| Parameter | Control (Chow) | HFD Control | HFD + Low Dose | HFD + High Dose |
| Body Weight (g) | 25.2 ± 1.5 | 42.8 ± 2.1 | 38.5 ± 1.9 | 35.1 ± 1.7** |
| Fasting Glucose (mg/dL) | 95 ± 8 | 145 ± 12 | 120 ± 10 | 105 ± 9 |
| Fasting Insulin (ng/mL) | 0.8 ± 0.2 | 2.5 ± 0.5 | 1.8 ± 0.4* | 1.2 ± 0.3 |
| HOMA-IR | 1.9 ± 0.4 | 9.0 ± 1.8 | 5.4 ± 1.1 | 3.1 ± 0.7** |
| Total Cholesterol (mg/dL) | 80 ± 7 | 150 ± 15 | 125 ± 12 | 100 ± 10 |
| Triglycerides (mg/dL) | 60 ± 5 | 120 ± 10 | 95 ± 8* | 75 ± 6 |
Data are presented as mean ± SD. *p < 0.05 vs. HFD Control; **p < 0.01 vs. HFD Control.
Table 2: Inflammatory Markers
| Marker | Control (Chow) | HFD Control | HFD + Low Dose | HFD + High Dose |
| Plasma TNF-α (pg/mL) | 15 ± 3 | 55 ± 8 | 40 ± 6 | 25 ± 4** |
| Plasma IL-6 (pg/mL) | 10 ± 2 | 40 ± 5 | 30 ± 4 | 18 ± 3 |
| Liver TNF-α mRNA (fold change) | 1.0 ± 0.2 | 4.5 ± 0.8 | 2.8 ± 0.5* | 1.5 ± 0.3 |
| Adipose Tissue MCP-1 mRNA (fold change) | 1.0 ± 0.3 | 5.2 ± 0.9 | 3.1 ± 0.6* | 1.8 ± 0.4** |
Data are presented as mean ± SD. *p < 0.05 vs. HFD Control; **p < 0.01 vs. HFD Control.
Experimental Protocols
1. Oral Gavage of this compound
-
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Gavage needles (18-20 gauge for mice)
-
Syringes
-
-
Procedure:
-
Prepare the dosing solution by dissolving this compound in the vehicle to the desired concentration.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
Administer the solution slowly.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress post-procedure.
-
2. Glucose Tolerance Test (GTT)
-
Procedure:
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from a tail snip (time 0).
-
Administer a 2 g/kg body weight glucose solution via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
3. Insulin Tolerance Test (ITT)
-
Procedure:
-
Fast mice for 4 hours.
-
Measure baseline blood glucose (time 0).
-
Administer human insulin (0.75 U/kg body weight) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
4. Measurement of Plasma Lipids and Cytokines
-
Procedure:
-
Collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Use commercial ELISA kits to measure plasma concentrations of total cholesterol, triglycerides, TNF-α, and IL-6 according to the manufacturer's instructions.
-
5. Quantitative Real-Time PCR (qPCR)
-
Procedure:
-
Isolate total RNA from liver and adipose tissue using a suitable reagent (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for target genes (e.g., TNF-α, IL-6, MCP-1, PPARα, SREBP-1c) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate relative gene expression using the ΔΔCt method.
-
Potential Signaling Pathways
Based on the known activities of other PUFAs, this compound may exert its effects through the modulation of key signaling pathways involved in lipid metabolism and inflammation.
1. PPARα Activation Pathway:
PUFAs are known ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in fatty acid oxidation.
Caption: PPARα activation by this compound.
2. Anti-Inflammatory Signaling Pathway:
PUFAs can inhibit pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Analytical Standards for 9,12-Hexadecadienoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12-Hexadecadienoic acid (C16:2 n-4) is a polyunsaturated fatty acid (PUFA) that plays a role in various biological processes. Accurate and reliable quantification of this fatty acid in biological matrices is crucial for understanding its physiological functions and its potential as a biomarker in health and disease. This document provides detailed application notes and experimental protocols for the analysis of this compound using analytical standards and modern chromatographic techniques.
Analytical Standards
The availability of high-purity analytical standards is fundamental for the accurate quantification of this compound. These standards are used for instrument calibration, method validation, and as internal standards to correct for variations in sample preparation and instrument response.
Table 1: Commercially Available Analytical Standards for this compound
| Supplier | Product Name | CAS Number | Purity | Storage Temperature |
| Sigma-Aldrich | cis,cis-9,12-Hexadecadienoic acid analytical standard | 5070-03-1 | ≥95.0% (GC) | 2-8°C |
| Larodan | 9(Z),12(Z)-Hexadecadienoic acid | 5070-03-1 | >98% | Freezer |
Experimental Protocols
The analysis of this compound typically involves lipid extraction from the biological sample, derivatization of the fatty acid to a more volatile form for gas chromatography (GC), and analysis by mass spectrometry (MS). Alternatively, liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) can be used for direct analysis.
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of total this compound content in a biological sample. It involves the hydrolysis of esterified fatty acids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Lipid Extraction:
-
Objective: To extract total lipids from the sample matrix.
-
Procedure (Folch Method):
-
Homogenize the sample (e.g., tissue, cells) in a 2:1 (v/v) mixture of chloroform:methanol.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
2. Saponification and Derivatization to FAMEs:
-
Objective: To release this compound from complex lipids and convert it to its methyl ester for GC analysis.
-
Procedure:
-
To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.
-
Incubate the mixture at 50°C for 10-15 minutes.
-
Neutralize the reaction by adding 1 M sulfuric acid until the solution is slightly acidic.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.
-
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC-MS Parameters:
Table 2: GC-MS Instrumental Parameters for FAME Analysis
Parameter Value GC Column Highly polar cyanopropylsiloxane (e.g., HP-88, SP-2560) Column Dimensions 100 m x 0.25 mm ID, 0.20 µm film thickness Carrier Gas Helium at a constant flow of 1.2 mL/min Injection Volume 1 µL Inlet Temperature 250°C Oven Program Initial temp 150°C, hold for 2 min, ramp to 200°C at 10°C/min, then to 310°C at 5°C/min, hold for 10 min MS Transfer Line 280°C Ion Source Temp 230°C Ionization Mode Electron Ionization (EI) at 70 eV Scan Range m/z 50-500
4. Quantification:
-
Prepare a calibration curve using the this compound analytical standard (derivatized to its FAME).
-
Spike samples with a known amount of an internal standard (e.g., a deuterated analog or a fatty acid not present in the sample) prior to extraction to correct for recovery.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the calibration standards.
Caption: Workflow for the quantification of this compound by GC-MS.
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol allows for the direct analysis of this compound without derivatization, which can be advantageous for high-throughput screening.
1. Lipid Extraction:
-
Follow the same lipid extraction procedure as described in Protocol 1.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Typical LC-MS/MS Parameters:
Table 3: LC-MS/MS Instrumental Parameters
Parameter Value LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm) Mobile Phase A Water with 0.1% formic acid Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid Flow Rate 0.3 mL/min Gradient Start with 30% B, ramp to 100% B over 10 min, hold for 5 min Injection Volume 5 µL Ionization Mode Electrospray Ionization (ESI), Negative Mode Ion Source Temp 120°C Desolvation Temp 350°C MRM Transition Precursor ion (m/z 251.2) -> Product ion (specific fragment)
3. Quantification:
-
Prepare a calibration curve using the this compound analytical standard.
-
Use an appropriate internal standard (e.g., deuterated this compound).
-
Quantify using the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Signaling Pathways Involving Polyunsaturated Fatty Acids
Polyunsaturated fatty acids, including this compound, are precursors to a variety of signaling molecules and can also directly influence cellular processes by modulating membrane properties and interacting with nuclear receptors.
Caption: Simplified overview of PUFA involvement in cellular signaling pathways.
Conclusion
The accurate quantification of this compound is achievable through the use of high-purity analytical standards and robust chromatographic methods such as GC-MS and LC-MS/MS. The detailed protocols provided in this document offer a foundation for researchers to develop and validate their own analytical methods for the measurement of this and other polyunsaturated fatty acids in various biological matrices. Understanding the roles of these molecules in complex signaling pathways is a critical area of ongoing research.
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS for 9,12-Hexadecadienoic Acid Detection
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 9,12-Hexadecadienoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC-MS analysis of this compound, typically after derivatization to its fatty acid methyl ester (FAME).
Q1: Why are my this compound FAME peaks showing significant tailing?
A1: Peak tailing is a common issue when analyzing fatty acids and can be caused by several factors.[1] It can compromise peak integration, leading to inaccurate quantification.[2] Here are the primary causes and solutions:
-
Active Sites: The presence of active sites in the GC inlet (liner, seal) or the column itself can interact with the analyte, causing tailing.[3]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak distortion.
-
Solution: Bake out the column at a high temperature (within its limit) to remove contaminants. If tailing continues, trimming 10-20cm from the front of the column may be necessary.[2]
-
-
Solvent-Phase Polarity Mismatch: If the injection solvent is not compatible with the column's stationary phase, it can cause poor analyte focusing and result in peak tailing.[6][7]
-
Solution: Choose a solvent that is compatible with your stationary phase. Using a retention gap (an uncoated pre-column) can also help mitigate this effect.[5]
-
-
Improper Column Installation: A poorly installed column, either in the inlet or detector, can create dead volume and lead to tailing peaks.[6]
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut and correct insertion depth.[2]
-
Q2: I am observing very small peaks or no peak at all for my analyte. What could be the problem?
A2: The absence or reduction of the analyte peak can point to issues with the sample, the injection, or the GC-MS system itself.
-
Incomplete Derivatization: The conversion to FAMEs may be incomplete, leaving the less volatile free fatty acid behind.
-
Solution: Optimize the derivatization reaction time and temperature. Ensure reagents are fresh and anhydrous, as water can inhibit the reaction.[8]
-
-
Injector Temperature Too Low: The injector temperature might not be high enough to fully volatilize the this compound methyl ester.
-
System Leaks: A leak in the system can lead to a loss of sample and reduced sensitivity.
-
Solution: Perform a thorough leak check of the entire GC-MS system, including fittings and seals.[3]
-
-
Sample Degradation: Fatty acids, especially polyunsaturated ones, can degrade if not handled and stored properly.
-
Solution: Ensure samples are stored at low temperatures and protected from light and oxygen. Use antioxidants if necessary.
-
Q3: My retention times are shifting between runs. What is causing this?
A3: Retention time instability can make peak identification difficult and affect reproducibility.
-
Inconsistent Oven Temperature: Fluctuations in the oven temperature program will directly impact retention times.
-
Solution: Verify the oven's temperature calibration and ensure the program is running consistently.
-
-
Carrier Gas Flow Rate Fluctuation: Changes in the carrier gas flow rate will cause retention times to shift.
-
Solution: Check the gas supply and regulators. Ensure the flow rate is constant and set correctly in the method.
-
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Condition the column regularly. If retention times continue to shift significantly, the column may need to be replaced.
-
Q4: How can I confidently identify the this compound peak if the mass spectral library match is low?
A4: While a high library match score is desirable, it is not the sole criterion for identification.[3]
-
Use Retention Information: The most reliable method is to run an authentic standard of this compound methyl ester under the same conditions. The retention time of the peak in your sample should match that of the standard.
-
Examine the Mass Spectrum: Even with a low match score, key fragment ions characteristic of fatty acid methyl esters should be present. For linoleic acid (a C18 analog), characteristic ions are often observed.[11] The molecular ion peak (m/z) for this compound methyl ester should also be checked.[12]
-
Consider Co-elution: A low match score can be due to a co-eluting compound. Examine the mass spectra across the peak to see if the ion ratios are consistent. If not, co-elution is likely, and chromatographic conditions should be optimized for better separation.[8]
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Free fatty acids like this compound are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[3] This leads to poor chromatographic performance, including broad, tailing peaks and strong adsorption to the GC column.[1] Derivatization converts the polar carboxyl group into a less polar, more volatile ester, typically a fatty acid methyl ester (FAME).[13][14] This process improves peak shape, reduces column interaction, and allows the compound to be analyzed at practical temperatures.[14]
Q2: What are the most common derivatization methods for fatty acids?
A2: The most widely used methods involve converting fatty acids to their methyl esters (FAMEs).
-
Acid-Catalyzed Esterification: This is a very common method using reagents like boron trifluoride (BF₃) in methanol or methanolic HCl.[3][9] It is effective for esterifying free fatty acids and for transesterification of lipids.[3]
-
Base-Catalyzed Transesterification: Reagents like methanolic potassium hydroxide (KOH) are used for rapid transesterification of lipids (e.g., triglycerides) but are not effective for free fatty acids.[14][15]
-
Silylation: Reagents such as BSTFA convert carboxylic acids into trimethylsilyl (TMS) esters. This method is also effective but may derivatize other functional groups like hydroxyls.[1][3]
Q3: How do I select the right GC column for this compound FAME analysis?
A3: The choice of column is critical for good separation. For FAME analysis, polarity is the key factor.
-
Highly Polar Columns: For complex mixtures and especially for separating geometric (cis/trans) or positional isomers, highly polar cyanopropyl columns (e.g., HP-88, SP-2340, BPX70) are the preferred choice.[3][16]
-
Mid-Polarity Columns: Wax-type columns (e.g., DB-WAX) are also very suitable for FAME analysis and are a good starting point for general applications.[9]
-
Column Dimensions: A standard column dimension is 30 m length x 0.25 mm internal diameter (ID) x 0.25 µm film thickness.[9] Longer columns (e.g., 100 m) may be needed for resolving very complex isomer mixtures.[17]
Q4: Should I use a split or splitless injection for my analysis?
A4: The choice depends on the concentration of your analyte.
-
Split Injection: This mode is used for more concentrated samples. A portion of the injected sample is vented, preventing column overload and ensuring sharp peaks. A typical split ratio might be 1:50.[18]
-
Splitless Injection: This mode is used for trace analysis where maximum sensitivity is required. The entire injected sample is transferred to the column. This requires careful optimization of the initial oven temperature to ensure good peak focusing.[8][19]
Data Presentation
Table 1: Recommended GC-MS Parameters for this compound (as FAME)
| Parameter | Recommended Setting | Notes |
| GC Column | Highly polar (e.g., HP-88, BPX70) or Wax-type | For resolving isomers, a highly polar cyanopropyl column is best.[3][16] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | A good general-purpose dimension.[9] |
| Carrier Gas | Helium | Used at a constant flow rate, typically around 1 mL/min.[10][18] |
| Injection Mode | Split or Splitless | Choose based on analyte concentration. Splitless for trace analysis.[8][19] |
| Injector Temperature | 250 - 280°C | Ensures complete volatilization of the FAME.[9][19] |
| MS Ion Source Temp. | 230 - 250°C | A common temperature range for stable ionization.[18][19] |
| Ionization Mode | Electron Ionization (EI) | Standard ionization at 70 eV provides reproducible fragmentation patterns.[8][19] |
| Mass Range | 30 - 500 amu | A typical mass range to capture the molecular ion and key fragments.[20] |
Table 2: Example Oven Temperature Programs for FAME Analysis
| Program Example | Initial Temperature | Ramp 1 | Ramp 2 | Final Hold | Total Run Time | Reference |
| Program 1 | 100°C (0.2 min) | 2°C/min to 240°C | - | Hold for 15 min | ~85 min | [18] |
| Program 2 | 40°C (2 min) | 10°C/min to 140°C | 20°C/min to 260°C | Hold for 3 min | ~21 min | [10] |
| Program 3 | 100°C (2 min) | 15°C/min to 180°C | 5°C/min to 250°C | Hold for 3 min | ~40 min | [19] |
| Program 4 | 60°C | 15°C/min to 215°C | 10°C/min to 250°C | Hold for 2 min at 280°C | Variable | [20] |
Experimental Protocols
Protocol 1: Derivatization of this compound to FAME using BF₃-Methanol
This protocol provides a general guideline for the acid-catalyzed methylation of fatty acids.
-
Sample Preparation: Start with an extracted and dried lipid sample containing the this compound.
-
Reagent Addition: Add 1-2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the sample vial.[8][9]
-
Heating: Securely cap the vial and heat it in a heating block or water bath at approximately 60°C for about 30-60 minutes.[1] The exact time may need optimization.
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Extraction: Add 1 mL of water and 1-2 mL of an organic solvent (e.g., hexane or isooctane) to the vial.[8]
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to extract the FAMEs into the organic layer.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the FAMEs.
-
Collection: Carefully transfer the upper organic layer to a clean GC vial for analysis. To ensure a dry sample, you can pass the organic layer through a small amount of anhydrous sodium sulfate.[1][15]
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Troubleshooting Peak Tailing
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. collected.jcu.edu [collected.jcu.edu]
- 11. researchgate.net [researchgate.net]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 16. aocs.org [aocs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. rombio.unibuc.ro [rombio.unibuc.ro]
- 19. mdpi.com [mdpi.com]
- 20. ec.europa.eu [ec.europa.eu]
Technical Support Center: Improving the Extraction Efficiency of 9,12-Hexadecadienoic Acid from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 9,12-Hexadecadienoic acid from various tissues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider before starting the extraction of this compound?
A1: Before beginning, it is crucial to consider the following:
-
Tissue Type: The lipid composition and water content vary significantly between tissues (e.g., adipose, brain, liver, muscle), which will influence the choice of extraction method.[1][2]
-
Sample Handling and Storage: To prevent enzymatic degradation and oxidation of polyunsaturated fatty acids like this compound, tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.
-
Purity Requirements: The intended downstream analysis (e.g., GC-MS, LC-MS) will dictate the required purity of the extract and may necessitate additional cleanup steps like Solid-Phase Extraction (SPE).
Q2: Which extraction method is generally recommended for this compound?
A2: The choice of method depends on factors like sample volume, throughput, and the availability of equipment.
-
Solvent Extraction (Folch or Bligh & Dyer): These are considered the "gold standard" methods for comprehensive lipid extraction and are suitable for most tissue types.[3][4] They are robust but can be time-consuming and use chlorinated solvents.
-
Solid-Phase Extraction (SPE): SPE is an excellent technique for sample cleanup and fractionation, and can be used as a standalone extraction method for cleaner extracts, especially from complex matrices like plasma.[5][6]
-
Supercritical Fluid Extraction (SFE): SFE is a "green" alternative that uses supercritical CO2 as the solvent. It is highly tunable for selective extraction but requires specialized equipment.[7]
Q3: How can I prevent the degradation of this compound during the extraction process?
A3: this compound is a polyunsaturated fatty acid, making it susceptible to oxidation. To minimize degradation:
-
Work on Ice: Perform all extraction steps on ice to reduce enzymatic activity.
-
Use Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvents.
-
Inert Atmosphere: Whenever possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Limit Exposure to Light: Protect samples from light, which can promote photo-oxidation.
-
Prompt Analysis: Analyze the extracted samples as soon as possible or store them at -80°C under an inert atmosphere.
Troubleshooting Guides
This section addresses common problems encountered during the extraction of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | Ensure the tissue is thoroughly homogenized to maximize the surface area for solvent interaction. For tough tissues, consider cryogenic grinding. The use of a sonicator can also improve homogenization and fat extraction from liver samples.[8] |
| Inappropriate Solvent-to-Tissue Ratio | For solvent extraction methods like Folch, a solvent-to-tissue volume ratio of 20:1 is recommended.[9] For high-fat tissues, a higher solvent proportion may be necessary. |
| Insufficient Number of Extractions | Perform at least two to three sequential extractions of the tissue homogenate to ensure complete recovery of lipids. The Bligh and Dyer method, for instance, recommends a re-extraction of the tissue residue with chloroform to improve the yield of non-polar lipids.[10] |
| Incorrect Phase Separation | Ensure complete separation of the aqueous and organic phases. The addition of a salt solution (e.g., 0.9% NaCl) can aid in breaking emulsions and improving phase separation.[9] |
| Analyte Loss During SPE | If using Solid-Phase Extraction (SPE), low recovery can be due to several factors. Systematically check each step (loading, washing, and elution) to identify where the analyte is being lost. The sample solvent may be too strong, the wash solvent may be eluting the analyte, or the elution solvent may not be strong enough.[11] |
Sample Contamination
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Non-lipid Components | A "Folch wash" with a salt solution is effective at removing many non-lipid contaminants.[9] For cleaner extracts, consider incorporating a Solid-Phase Extraction (SPE) step for purification.[5][6] |
| Plasticizers from Labware | Use glass tubes and vials with Teflon-lined caps to avoid contamination from plasticizers. |
| Solvent Impurities | Use high-purity, HPLC, or GC-grade solvents for all extraction and analysis steps. |
Emulsion Formation
| Potential Cause | Troubleshooting Steps |
| High Content of Surfactant-like Molecules | Tissues with high fat content are prone to emulsion formation. |
| Vigorous Mixing | While thorough mixing is necessary, overly vigorous shaking can lead to stable emulsions. |
| Breaking Emulsions | To break an emulsion, try the following: - Centrifuge at a higher speed or for a longer duration. - Add a small amount of a saturated salt solution (brine). - Filter the emulsion through a bed of celite or glass wool. |
Data Presentation
The following table summarizes quantitative data on the extraction efficiency of various methods for polyunsaturated fatty acids (PUFAs). It is important to note that direct comparative studies on the extraction yield of this compound are limited. The data presented here for general PUFAs can serve as a guideline.
| Extraction Method | Tissue/Sample Type | Key Parameters | PUFA Recovery/Yield | Reference |
| Folch Method | Liver | Chloroform:Methanol (2:1) | High, considered a gold standard | [3][4] |
| Bligh & Dyer Method | Muscle (high water content) | Chloroform:Methanol:Water | Efficient for high-water content samples | [3][12] |
| Solid-Phase Extraction (SPE) | Plasma | C18 or mixed-mode sorbents | >90% for many lipid classes | [6] |
| Supercritical Fluid Extraction (SFE) | Various | CO2 pressure, temperature, co-solvent | Yields can be comparable to or exceed solvent methods | [7] |
| Microwave-Assisted Extraction (MAE) | Fish | Ethanol | 21.80% oil yield | [13] |
| Soxhlet Extraction | Fish | Hexane | 19.15 mg/100g PUFA | [13] |
Experimental Protocols
Protocol 1: Modified Folch Method for Lipid Extraction from Liver Tissue
This protocol is a widely accepted method for the quantitative extraction of lipids.[9][14]
-
Homogenization:
-
Weigh approximately 1 gram of frozen liver tissue.
-
In a glass homogenizer, add the tissue to 20 mL of a cold 2:1 (v/v) chloroform:methanol mixture.
-
Homogenize the tissue until a uniform suspension is achieved. For improved efficiency, sonication can be applied.[8]
-
-
Extraction:
-
Transfer the homogenate to a glass centrifuge tube with a Teflon-lined cap.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.
-
-
Phase Separation:
-
Add 4 mL of 0.9% NaCl solution to the tube.
-
Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Lipid Collection:
-
Carefully aspirate the upper aqueous phase.
-
Collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.
-
-
Solvent Evaporation:
-
Evaporate the chloroform under a gentle stream of nitrogen.
-
The dried lipid extract can be reconstituted in a suitable solvent for downstream analysis.
-
Protocol 2: Bligh and Dyer Method for Lipid Extraction from Muscle Tissue
This method is particularly suitable for tissues with high water content.[10][12]
-
Initial Extraction:
-
To 1 gram of muscle tissue (assuming ~0.8 mL of water), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture in a homogenizer.
-
Homogenize for 2 minutes.
-
-
Addition of Chloroform:
-
Add 1.25 mL of chloroform and homogenize for another 30 seconds.
-
-
Addition of Water:
-
Add 1.25 mL of distilled water and homogenize for a final 30 seconds.
-
-
Phase Separation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes to separate the layers.
-
-
Lipid Collection:
-
Collect the lower chloroform layer containing the lipids.
-
Protocol 3: Solid-Phase Extraction (SPE) for Lipid Cleanup
This protocol provides a general guideline for cleaning up a lipid extract.[5][6]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent and load it onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Further wash with 5 mL of a low-percentage methanol-water solution to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound and other fatty acids with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
-
-
Drying:
-
Evaporate the eluate under a stream of nitrogen.
-
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
Following extraction, fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis.[15]
-
Derivatization (Transesterification):
-
To the dried lipid extract, add a solution of sodium methoxide in methanol.
-
Heat the mixture to facilitate the conversion of fatty acids to FAMEs.
-
Neutralize the reaction and extract the FAMEs with hexane.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into a GC-MS system equipped with a suitable capillary column (e.g., a wax or a mid-polar column).
-
Use an appropriate temperature program to separate the FAMEs.
-
Identify the this compound methyl ester peak based on its retention time and mass spectrum.
-
Quantify the amount using an internal or external standard calibration curve.
-
Mandatory Visualization
References
- 1. mmpc.org [mmpc.org]
- 2. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improved Folch Method for Liver-Fat Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 10. aquaculture.ugent.be [aquaculture.ugent.be]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 15. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
"preventing oxidation of 9,12-Hexadecadienoic acid during sample preparation"
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the oxidation of 9,12-Hexadecadienoic acid during sample preparation. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to oxidation?
This compound is a polyunsaturated fatty acid (PUFA) with two double bonds in its structure.[1][2] These double bonds are highly reactive sites, making the molecule particularly vulnerable to oxidation when exposed to factors like atmospheric oxygen, heat, light, and trace metal ions.[3] This oxidative degradation is a free-radical chain reaction that can compromise sample integrity.[3]
Q2: What are the primary indicators of oxidation in my sample?
Oxidation of this compound occurs in two main stages. The initial stage forms colorless and odorless hydroperoxides, which are primary oxidation products.[3] These are unstable and rapidly break down into a variety of secondary oxidation products, such as aldehydes and ketones.[3] These secondary products are responsible for any rancid or "off" odors. For a quantitative assessment, an elevated Peroxide Value (PV) and increased levels of Thiobarbituric Acid Reactive Substances (TBARS) are clear indicators of oxidation.[3]
Q3: How should I store pure this compound and biological samples containing it to ensure stability?
To maintain the stability of this compound, it is crucial to minimize exposure to oxygen, light, and heat.[3] The ideal storage protocol includes several precautions. Samples should be aliquoted into smaller, single-use volumes in amber glass vials to prevent repeated freeze-thaw cycles and light exposure.[3] Before sealing, the headspace of the vial should be purged with an inert gas, such as argon or nitrogen, to displace oxygen.[3]
Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Freezer (-20°C to -80°C)[1][4] | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in the oxidation process. |
| Container | Amber Glass Vials with PTFE-lined Caps | Prevents light exposure, which can catalyze oxidation, and provides an inert seal. |
| Aliquoting | Single-Use Volumes | Avoids repeated freeze-thaw cycles which can damage the molecule and introduce contaminants. |
Q4: What are the best practices for sample extraction and handling to minimize oxidation?
Throughout the sample preparation process, it is critical to maintain conditions that limit oxidation.
-
Temperature: Always keep samples on ice or in a cooling block.[3]
-
Atmosphere: Whenever possible, perform extractions and solvent evaporations under a gentle stream of an inert gas like nitrogen.[3]
-
Antioxidants: Add an antioxidant to the extraction solvent. Butylated hydroxytoluene (BHT) is a common and effective choice for lipids.[3][5][6]
Q5: Which antioxidants are effective in protecting this compound?
Primary antioxidants, which are typically phenolic compounds, are effective at inhibiting lipid peroxidation. They act as hydrogen donors or radical scavengers, which prolongs the induction period and delays the propagation of oxidation.[7]
Commonly Used Antioxidants for Lipid Samples
| Antioxidant | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 0.005% - 0.02% (w/v) | A widely used synthetic antioxidant that is soluble in organic solvents.[5] |
| Butylated Hydroxyanisole (BHA) | 0.005% - 0.02% (w/v) | Another synthetic phenolic antioxidant, often used in combination with BHT.[7] |
| Tocopherols (Vitamin E) | Varies by sample type | A natural antioxidant that can be effective, but may be consumed during the reaction. |
| Ascorbyl Palmitate | Varies by sample type | A synthetic, oil-soluble form of Vitamin C.[7] |
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Oxidation of the PUFA: The double bonds have been oxidized, leading to degradation. | Handle samples under an inert atmosphere (e.g., nitrogen) and add an antioxidant like BHT to all solvents.[6] Ensure all steps are performed at low temperatures. |
| Harsh Reaction Conditions: High temperatures or strong acids/bases during derivatization can degrade PUFAs. | Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Consider a base-catalyzed derivatization method, which is generally milder. | |
| Appearance of Unexpected Peaks in Chromatogram | Oxidation Products: Aldehydes, ketones, and other secondary oxidation products are being detected. | Implement the preventative measures outlined in the FAQs and protocols. Analyze for common oxidation markers to confirm. |
| Side Reactions from Derivatization: Overly harsh conditions can create unwanted byproducts. | Optimize derivatization conditions to be as mild as possible while still achieving complete reaction. | |
| Poor Reproducibility Between Replicates | Inconsistent Exposure to Oxygen: The extent of oxidation can differ if some samples are exposed to air longer than others. | Standardize all handling times precisely. Work under a nitrogen atmosphere if possible.[3] |
| Non-homogenous Sample: The sample may not be thoroughly mixed, especially after thawing. | Ensure the sample is completely homogenized before taking an aliquot. |
Experimental Protocols
Protocol 1: Extraction of Lipids from Biological Tissues
This protocol provides a general guideline for extracting lipids, including this compound, from biological tissues while minimizing oxidation.
Materials:
-
Biological tissue
-
Mortar and pestle, pre-chilled
-
Extraction Solvent: Chloroform:Methanol (2:1, v/v), de-aerated with nitrogen
-
Antioxidant Stock: Butylated hydroxytoluene (BHT) at 5 mg/mL in ethanol
-
0.9% NaCl solution, de-aerated
-
Centrifuge capable of 2,000 x g and 4°C
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas source
Procedure:
-
Preparation: Pre-chill all glassware and solutions to 4°C. De-aerate all solvents by bubbling with nitrogen gas for 15 minutes. Add the BHT stock solution to the extraction solvent to a final concentration of 50 µM.
-
Homogenization: Weigh the fresh or flash-frozen tissue and immediately homogenize it in the pre-chilled mortar and pestle on ice. Add the extraction solvent containing BHT during homogenization.
-
Extraction: Transfer the homogenate to a glass centrifuge tube. Vortex vigorously for 2 minutes and allow the extraction to proceed for 30 minutes on ice with occasional vortexing.
-
Phase Separation: Add 0.2 volumes of the 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean amber glass vial.
-
Storage: Flush the headspace of the vial with nitrogen, seal tightly, and store at -80°C until analysis.
Protocol 2: Detection of Lipid Oxidation via TBARS Assay
This protocol outlines a common method for quantifying secondary oxidation products.
Materials:
-
Lipid extract from Protocol 1
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Sample Preparation: Mix the lipid extract with the TCA solution.
-
Reaction: Add the TBA solution to the mixture and heat at 95°C for 30 minutes.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Measurement: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Compare the absorbance of the samples to a standard curve generated with known concentrations of MDA.
Visual Guides
Experimental Workflow for Minimizing Oxidation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. larodan.com [larodan.com]
- 5. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The supramolecular chemistry of lipid oxidation and antioxidation in bulk oils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stable Isotope Labeling of 9,12-Hexadecadienoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stable isotope labeling of 9,12-Hexadecadienoic acid.
Troubleshooting Guides & FAQs
This section addresses common challenges in a question-and-answer format, offering insights into potential causes and providing step-by-step solutions.
Issue 1: Low or Incomplete Labeling Efficiency
Q: My mass spectrometry data shows low incorporation of the stable isotope into this compound. What are the potential causes and how can I improve labeling efficiency?
A: Low labeling efficiency is a common issue that can compromise the accuracy of your results. Several factors can contribute to this problem.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Insufficient Incubation Time | Action: Optimize the incubation time of your cells with the labeled precursor. Perform a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) to determine the optimal duration for maximum incorporation. |
| Suboptimal Precursor Concentration | Action: The concentration of the labeled precursor in the culture medium is critical. Test a range of concentrations to find the one that yields the highest incorporation without causing cellular toxicity. |
| Competition from Unlabeled Sources | Action: The presence of unlabeled this compound or its precursors in the culture medium (e.g., from serum) can dilute the labeled pool. Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled fatty acids.[1] |
| Poor Cell Health | Action: Ensure that your cells are healthy and in the logarithmic growth phase during the labeling experiment. Unhealthy cells may have altered metabolic activity, leading to reduced uptake and incorporation of the labeled precursor. |
| Inefficient Cellular Uptake | Action: If you suspect poor uptake, consider using a fatty acid-free bovine serum albumin (BSA) complex to deliver the labeled this compound to the cells, which can improve its solubility and uptake. |
Issue 2: Unexpected Mass Shifts or Isotopic Patterns
Q: I'm observing unexpected mass shifts in my mass spectrometry data, suggesting that my labeled this compound is being metabolized into other lipids. How can I confirm this and what should I do?
A: Metabolic conversion of the labeled fatty acid is expected and is often the goal of such studies. However, if you are trying to track the intact molecule, these conversions can complicate data analysis.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Elongation and Desaturation | Action: Cells can elongate and desaturate fatty acids. Look for the incorporation of your stable isotopes into longer-chain fatty acids (e.g., C18, C20) or those with additional double bonds. You can use lipidomics software to predict and search for the masses of these potential metabolites. |
| Beta-Oxidation | Action: The labeled fatty acid can be broken down through beta-oxidation, and the resulting labeled acetyl-CoA can be incorporated into a wide range of other molecules, including other fatty acids and amino acids. Analyze other metabolite pools to trace the fate of the label. |
| Complex Isotopic Patterns | Action: High-resolution mass spectrometry is crucial for resolving complex isotopic patterns that arise from metabolic processes.[2] Use software tools that can help in deconvoluting these spectra and identifying the different labeled species. |
Issue 3: Difficulty in Data Interpretation
Q: The data from my stable isotope labeling experiment is complex. How can I effectively analyze and interpret it?
A: Proper data analysis is key to extracting meaningful biological insights from your experiment.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Natural Isotope Abundance | Action: The natural abundance of 13C (approximately 1.1%) can contribute to the isotopic peaks in your mass spectra.[2] It is important to correct for this natural abundance to accurately determine the level of experimental labeling.[3] |
| Lack of a Clear Baseline | Action: Always include an unlabeled control group in your experiment. This will allow you to establish the baseline isotopic distribution and accurately quantify the incorporation of the stable isotope in your labeled samples. |
| Data Normalization | Action: Normalize your data to an appropriate internal standard to account for variations in sample preparation and instrument response. Isotope-labeled internal standards are ideal for this purpose.[2] |
Experimental Protocols
Below is a detailed methodology for a key experiment involving the stable isotope labeling of this compound in a cell culture model.
Protocol: In Vitro Labeling of Mammalian Cells with ¹³C-9,12-Hexadecadienoic Acid
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
¹³C-labeled this compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Chloroform
-
Methanol
-
Nitrogen gas stream
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and seed the cells into multi-well plates at a desired density.
-
Allow cells to adhere and grow for 24 hours in complete culture medium.
-
-
Preparation of Labeled Fatty Acid Stock:
-
Prepare a stock solution of ¹³C-9,12-Hexadecadienoic acid in ethanol.
-
Prepare a fatty acid-free BSA solution in serum-free medium.
-
Add the fatty acid stock solution to the BSA solution to create a complex, which improves solubility and cellular uptake.
-
-
Labeling:
-
Remove the complete culture medium from the cells and wash once with PBS.
-
Add the labeling medium (serum-free medium containing the ¹³C-9,12-Hexadecadienoic acid-BSA complex) to the cells.
-
Incubate the cells for the desired period (e.g., a time-course of 0, 6, 12, 24 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Perform a lipid extraction using a modified Bligh-Dyer method (chloroform:methanol:water).
-
Collect the organic phase containing the lipids.
-
-
Sample Preparation and Analysis:
-
Dry the lipid extract under a stream of nitrogen gas.
-
For GC-MS analysis, derivatize the fatty acids to fatty acid methyl esters (FAMEs).[4]
-
For LC-MS/MS analysis, resuspend the lipid extract in an appropriate solvent.
-
Analyze the samples to determine the isotopic enrichment in this compound and its potential metabolites.[4]
-
Data Presentation
Table 1: Hypothetical Time-Course of ¹³C-9,12-Hexadecadienoic Acid Incorporation into Cellular Lipids
| Incubation Time (hours) | Isotopic Enrichment (%) in this compound |
| 0 | < 1% (Natural Abundance) |
| 6 | 35% |
| 12 | 65% |
| 24 | 85% |
| 48 | > 95% |
Visualization
Caption: Workflow for stable isotope labeling of this compound.
References
Technical Support Center: Enhancing 9,12-Hexadecadienoic Acid Detection in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 9,12-Hexadecadienoic acid detection in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in plasma?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive methods for the quantification of fatty acids like this compound in plasma.[1][2] The choice between them often depends on the available instrumentation, sample throughput requirements, and the specific goals of the analysis. LC-MS/MS can offer high sensitivity without the need for derivatization, which is often required for GC-MS analysis.[3]
Q2: How can I improve the extraction efficiency of this compound from plasma?
A2: To improve extraction efficiency, a robust sample preparation protocol is crucial. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For LLE, a mixture of organic solvents like hexane and isopropanol is effective. SPE with a suitable sorbent can help in removing interfering substances and concentrating the analyte. It is also important to optimize the pH of the sample to ensure the fatty acid is in its non-ionized form, which enhances its solubility in organic solvents.
Q3: Is derivatization necessary for the analysis of this compound?
A3: For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the fatty acid.[4] Common derivatization techniques include methylation to form fatty acid methyl esters (FAMEs) or silylation. For LC-MS/MS, derivatization is not always necessary but can be employed to enhance ionization efficiency and, consequently, sensitivity.
Q4: What are the common causes of low signal intensity for this compound in my analysis?
A4: Low signal intensity can stem from several factors, including inefficient extraction, sample degradation, ion suppression from the sample matrix, suboptimal chromatographic separation, or incorrect mass spectrometer settings. A systematic troubleshooting approach is recommended to identify and resolve the root cause.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in plasma.
Issue 1: Low or No Signal Detected
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent system and pH. Consider using a more effective extraction technique like solid-phase extraction (SPE). |
| Sample Degradation | Ensure proper sample handling and storage. Keep samples on ice or at -80°C. Use antioxidants like BHT during sample preparation to prevent oxidation of the double bonds. |
| Ion Suppression | Dilute the sample extract to reduce the concentration of matrix components. Improve sample cleanup using SPE. Optimize the chromatography to separate the analyte from interfering compounds. |
| Suboptimal Derivatization (GC-MS) | Ensure complete dryness of the sample before adding the derivatization reagent. Optimize the reaction time and temperature. Use a fresh derivatization reagent. |
| Incorrect MS Parameters | Tune and calibrate the mass spectrometer. Optimize ion source parameters (e.g., temperature, gas flows) and collision energy for the specific analyte. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Active Sites in GC Inlet or Column | Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Solvent | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase (LC) or is volatile enough for the GC inlet. |
| Contamination | Clean the ion source of the mass spectrometer. Bake out the GC column. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS or GC-grade solvents and reagents. |
| System Contamination | Flush the LC system with a strong solvent. Bake out the GC column and clean the inlet. |
| Plasticizer Contamination | Use glass vials and pipette tips to minimize contamination from plastics. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 1 mL of a 2:1 (v/v) mixture of hexane and isopropanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
To the dried lipid extract from Protocol 1, add 1 mL of 2% methanolic sulfuric acid.
-
Cap the tube tightly and heat at 60°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water, and vortex to mix.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection
| Parameter | GC-MS | LC-MS/MS |
| Derivatization | Required (e.g., methylation) | Often not required |
| Sensitivity | High (picogram to femtogram range) | Very High (femtogram to attogram range) |
| Selectivity | Good | Excellent (with MRM) |
| Throughput | Moderate | High |
| Common Issues | Thermal degradation, derivatization artifacts | Ion suppression, matrix effects |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 251.2 |
| Product Ion (m/z) | Varies depending on fragmentation |
| Collision Energy | Optimized for the specific instrument |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Column | C18 reverse-phase column |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 3. pnas.org [pnas.org]
- 4. Regulatory Activity of Polyunsaturated Fatty Acids in T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 9,12-Hexadecadienoic Acid in Different Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 9,12-Hexadecadienoic acid in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated in my aqueous buffer. What is happening?
A1: This is a common issue arising from the low water solubility of long-chain fatty acids like this compound. Direct addition of a stock solution (e.g., in ethanol or DMSO) into an aqueous medium can cause it to precipitate, leading to inaccurate concentrations and unreliable experimental results.
Q2: I'm observing unexpected biological effects in my cell-based assays. Could the solvent or degradation of the fatty acid be the cause?
A2: Yes, this is possible. Solvents like DMSO, especially at concentrations above 0.1%, can have off-target effects. More importantly, polyunsaturated fatty acids are susceptible to oxidation, and the resulting byproducts can be more cytotoxic or bioactive than the parent compound.[1] It is crucial to use fresh solutions and proper handling techniques to minimize degradation.
Q3: How should I store my this compound stock solutions to ensure stability?
A3: For long-term stability, stock solutions of this compound should be stored at -80°C under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[2] It is also advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] For short-term storage during experiments, keep the solutions on ice.[2]
Q4: What are the primary degradation pathways for this compound in solution?
A4: The two primary degradation pathways for polyunsaturated fatty acids like this compound are oxidation and isomerization. Oxidation is a free-radical chain reaction that targets the double bonds, leading to the formation of hydroperoxides, aldehydes, and other reactive species.[3] Isomerization involves the conversion of the naturally occurring cis double bonds to trans isomers, which can alter the biological activity of the fatty acid.
Q5: Can the choice of solvent impact the stability of this compound?
A5: Absolutely. Solvents can influence the rate of both oxidation and isomerization. Protic solvents, for instance, can participate in free radical reactions, potentially accelerating oxidation. The polarity of the solvent can also affect the conformation of the fatty acid and its susceptibility to degradation. It is generally recommended to use aprotic, high-purity solvents and to de-gas them before use to remove dissolved oxygen.[2]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound stock or working solutions. | Prepare fresh working solutions for each experiment from a properly stored stock. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to organic stock solutions.[1] Verify the purity of your fatty acid periodically using analytical methods like GC-MS or HPLC. |
| Poor peak shape or low signal intensity in LC-MS/MS or GC-MS analysis. | Adsorption of the fatty acid to plasticware. Derivatization issues (for GC-MS). Instrument contamination. | Use low-retention pipette tips and glass or polypropylene vials. Optimize the derivatization protocol to ensure complete conversion to fatty acid methyl esters (FAMEs). Flush the LC or GC system to remove potential contaminants.[2] |
| Unexpected cytotoxicity in cell culture experiments. | High concentration of free fatty acid. Formation of cytotoxic oxidation byproducts. Solvent toxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration.[1] Ensure stock solutions are fresh and properly stored to prevent oxidation.[1] Keep the final solvent concentration in the culture medium below 0.1%. |
| Difficulty dissolving this compound in aqueous media. | Low aqueous solubility of the fatty acid. | For cell culture experiments, complex the fatty acid with fatty acid-free bovine serum albumin (BSA) to improve solubility and delivery to cells.[1][4] The recommended molar ratio of fatty acid to BSA is typically between 2:1 and 6:1.[1] |
Data Presentation: Expected Relative Stability of this compound in Common Solvents
| Solvent | Solvent Type | Expected Relative Stability | Potential Issues |
| Hexane | Non-polar, Aprotic | High | Low solubility at very low temperatures. |
| Chloroform | Polar, Aprotic | Moderate to High | Can contain acidic impurities that may promote degradation. Should be stored over a drying agent. |
| Ethanol | Polar, Protic | Moderate | Can participate in free radical reactions. Ensure use of high-purity, anhydrous ethanol. |
| Methanol | Polar, Protic | Moderate | Similar to ethanol, can promote oxidation. Used in derivatization to FAMEs for GC analysis. |
| DMSO | Polar, Aprotic | Moderate | Hygroscopic; water content can affect stability. Potential for off-target biological effects. |
| Aqueous Buffers (e.g., PBS) | Aqueous | Low | High potential for oxidation due to dissolved oxygen and presence of metal ions. Use of carrier proteins like BSA is recommended.[1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
-
Prepare a stock solution of this compound: Dissolve the fatty acid in 100% ethanol to a high concentration (e.g., 100 mM).[4]
-
Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in serum-free culture medium or PBS to a concentration of 10% (w/v). Gently warm to 37°C to aid dissolution and then sterile filter using a 0.22 µm filter.[4]
-
Complexation: While gently vortexing, slowly add the this compound stock solution dropwise to the warm BSA solution to achieve the desired molar ratio (typically between 2:1 and 6:1 fatty acid to BSA).[1]
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.[1]
-
Final Preparation: The complex is now ready to be diluted to the final desired concentration in your cell culture medium.
Protocol 2: Stability Assessment by GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
-
Sample Preparation: Aliquots of the this compound solution in the solvent of interest are taken at various time points under specific storage conditions (e.g., 4°C, room temperature, exposed to light).
-
Derivatization to FAMEs:
-
To an aliquot of the sample, add 1 ml of hexane and 1 ml of 14% BF₃/MeOH reagent.[5]
-
Blanket the mixture with nitrogen, cap the tube tightly, and heat at 100°C for 1 hour.[5]
-
Cool the tube to room temperature and add 1 ml of water to stop the reaction.[5]
-
Vortex to extract the FAMEs into the upper hexane layer.[1]
-
Centrifuge briefly to separate the phases.[1]
-
-
GC-MS Analysis:
-
Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.[1]
-
Use a suitable capillary column (e.g., Omegawax 250) for separation.[5]
-
The degradation of this compound can be quantified by the decrease in its corresponding FAME peak area over time. The formation of oxidation products or isomers can be identified by the appearance of new peaks in the chromatogram.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Background Noise in Mass Spectrometry for Lipidomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and achieve high-quality data in their lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in lipidomics mass spectrometry?
A1: Background noise in lipidomics mass spectrometry can originate from numerous sources throughout the experimental workflow. Identifying the source is the first step toward mitigating its effects. Common culprits include:
-
Sample Preparation: Contaminants can be introduced from solvents, reagents, and labware. Plasticware is a significant source of leachable compounds like plasticizers (e.g., phthalates) and slip agents (e.g., oleamide).[1] Even high-purity solvents can contain trace impurities that become significant in sensitive analyses.[1]
-
Laboratory Environment: The lab environment can contribute to sample contamination. Volatile organic compounds from building materials, furniture, and cleaning supplies can settle on surfaces and be introduced into samples. Personal care products like lotions and cosmetics are also potential sources of contamination.[1]
-
LC-MS System: The instrument itself can be a source of noise. This can stem from a contaminated ion source, dirty transfer lines, contaminated solvents, or bleed from the HPLC column.[2] Mobile phase additives, if not of high purity or used at excessive concentrations, can also increase background noise.
Q2: How can I minimize contamination from plasticware?
A2: While completely avoiding plastics may not always be practical, several strategies can significantly reduce contamination:
-
Prioritize Glassware: Whenever possible, use borosilicate glassware for sample preparation and storage, as it introduces significantly fewer contaminants than plastic.[1]
-
Choose Plastics Carefully: If plasticware is necessary, opt for high-quality polypropylene (PP) tubes from reputable manufacturers, as the level of leached contaminants can vary widely between brands.[1] Avoid using polyvinyl chloride (PVC) labware, as it is a major source of phthalate contamination.[1]
-
Pre-clean Plasticware: Before use, rinse plastic tubes and pipette tips with a high-purity solvent that is compatible with your analysis to wash away surface contaminants.[1]
Q3: What grade of solvents should I use for lipidomics experiments?
A3: For sensitive lipidomics analyses, it is crucial to use the highest purity solvents available, typically labeled as "LC-MS grade".[3][4][5] While "HPLC grade" solvents are suitable for many applications, LC-MS grade solvents undergo additional purification steps to remove trace metals and other impurities that can cause background noise and form adducts with target analytes.[4][5] Using lower-grade solvents can lead to a higher baseline, reduced signal-to-noise ratio, and the appearance of contaminant peaks in your spectra.[2][3]
Q4: My blank injections show significant background noise. What should I do?
A4: High background noise in blank injections indicates contamination from your LC-MS system or solvents, rather than your sample. A systematic approach is necessary to identify and eliminate the source of contamination.[6]
Troubleshooting Guides
Guide 1: Troubleshooting High Background Noise
This guide provides a step-by-step approach to identifying and resolving high background noise in your mass spectrometry data.
Problem: The baseline in my chromatogram is high and noisy, obscuring my lipids of interest.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high background noise.
Guide 2: Minimizing Contamination During Sample Preparation
Contamination introduced during sample preparation is a major contributor to background noise. Following best practices can significantly improve data quality.
Experimental Workflow for Clean Sample Preparation:
Caption: Workflow for clean lipidomics sample preparation.
Data Presentation
Table 1: Comparison of Contaminants from Glassware vs. Plasticware
This table summarizes the number of contaminant features introduced by different types of labware during lipid extractions.
| Labware Type | Number of Contaminant Features Introduced | Key Contaminant Types | Reference |
| Borosilicate Glassware with PTFE-lined caps | 98 | - | [7][8] |
| Polypropylene Microcentrifuge Tubes (Brand A) | 847 | Primary amides, fatty acid surfactants | [7][8] |
| Polypropylene Microcentrifuge Tubes (Brand B) | 2,949 | Phthalates, oleamide | [9] |
Data presented is a summary from published studies and may vary based on specific experimental conditions and manufacturers.
Table 2: Common Background Contaminant Ions in Mass Spectrometry
This table lists common background ions, their sources, and their accurate masses to aid in identification.
| Contaminant Class | Common Examples | Potential Sources | Accurate Mass (m/z) |
| Plasticizers | Di(2-ethylhexyl) phthalate (DEHP) | Plastic labware, tubing | 391.2843 ([M+H]+) |
| Slip Agents | Oleamide | Polypropylene tubes | 282.2791 ([M+H]+) |
| Polymers | Polyethylene glycol (PEG) | Detergents, cosmetics, plastics | Series of peaks with 44.0262 Da difference |
| Solvents | Sodium formate cluster | Mobile phase additives | 91.0030 ([2M+Na]+) |
| Siloxanes | Polydimethylcyclosiloxanes | Pump oil, personal care products | Series of peaks with 74.0188 Da difference |
Experimental Protocols
Protocol 1: Modified Bligh and Dyer Lipid Extraction
This protocol is a widely used method for the total extraction of lipids from biological samples.[10]
Materials:
-
Sample (e.g., 1 mL of plasma, cell pellet)
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pasteur pipette (glass)
-
Nitrogen evaporator
Procedure:
-
To 1 mL of your sample in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 1 minute.[10]
-
Add 1.25 mL of deionized water and vortex for 1 minute to induce phase separation.[10]
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
You will observe two phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for MS analysis.
Protocol 2: Folch Lipid Extraction
The Folch method is another robust technique for extracting a broad range of lipids.
Materials:
-
Tissue sample (e.g., 100 mg)
-
Chloroform:Methanol (2:1, v/v) mixture (LC-MS grade)
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glassware
-
Nitrogen evaporator
Procedure:
-
Homogenize the tissue sample in 20 volumes of the chloroform:methanol (2:1) mixture (e.g., 2 mL for 100 mg of tissue).[11]
-
Agitate the homogenate for 15-20 minutes at room temperature.[11]
-
Centrifuge the homogenate to pellet the solid material and collect the supernatant.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 0.4 mL for 2 mL of supernatant) to wash the extract.[11]
-
Vortex the mixture and centrifuge at a low speed to separate the phases.
-
Remove the upper aqueous phase.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipids in a suitable solvent for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Lipid Cleanup
SPE is an effective method for removing interfering substances from your lipid extract, thereby reducing background noise and matrix effects.[12][13]
Materials:
-
Lipid extract
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., your initial mobile phase)
-
Wash solvent (a weak solvent to remove impurities)
-
Elution solvent (a strong solvent to elute lipids)
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the stationary phase.
-
Equilibration: Flush the cartridge with the equilibration solvent.
-
Sample Loading: Load your lipid extract onto the cartridge.
-
Washing: Wash the cartridge with the wash solvent to remove polar impurities.
-
Elution: Elute the lipids from the cartridge using the elution solvent.
-
Collect the eluate and dry it down before reconstitution for MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimizing Mobile Phase Solvent Purity for LC-MS | Technology Networks [technologynetworks.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - Analytical Chemistry - Figshare [figshare.com]
- 9. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 12. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 9,12-Hexadecadienoic Acid and Linoleic Acid
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of 9,12-Hexadecadienoic acid and the essential fatty acid, linoleic acid. Due to a notable lack of direct comparative studies in the existing scientific literature, this guide synthesizes the available data on each fatty acid individually and presents it in a comparative format. The experimental protocols provided are standardized methodologies for assessing the described biological activities.
Introduction
This compound, a C16 polyunsaturated fatty acid, and linoleic acid, a C18 essential omega-6 fatty acid, are both integral components of cellular structures and signaling pathways. While linoleic acid has been extensively studied due to its essential role in human nutrition and its metabolic products' potent biological effects, this compound is a less-researched compound, with current knowledge primarily derived from its identification in various plant extracts. This guide aims to juxtapose the known biological functions of these two fatty acids, highlighting their established roles and potential therapeutic implications.
Comparative Overview of Biological Activities
The following table summarizes the reported biological activities of this compound and linoleic acid. It is important to note that the level of evidence for linoleic acid's activities is substantially more robust than that for this compound.
| Biological Activity | This compound | Linoleic Acid |
| Anti-inflammatory | Found in plant extracts with anti-inflammatory properties. A study on a 9-Hexadecenoic acid-rich fraction showed a reduction of IL-6 and IL-8 in TNF-α stimulated cells[1]. | Can be metabolized to the pro-inflammatory arachidonic acid. However, some studies suggest that increasing dietary linoleic acid does not significantly affect blood inflammatory markers[2][3]. Conjugated linoleic acids (CLAs), isomers of linoleic acid, have demonstrated anti-inflammatory effects in endothelial cells[4]. |
| Antioxidant | Identified as a component of plant oils with demonstrated antioxidant activity in DPPH assays[5]. | The β-carotene/linoleic acid assay is a method to evaluate antioxidant activity, where linoleic acid is a pro-oxidant component[6]. |
| Cytotoxicity | No direct studies on the cytotoxicity of isolated this compound were found. | Can induce apoptosis in certain cancer cell lines. |
| Cell Membrane Regulation | Enhances the fluidity and flexibility of cell membranes, affecting cell signal transduction and membrane structure stability[7]. | As a key component of phospholipids, it is crucial for maintaining the structure and function of cellular membranes. |
| Signaling Pathways | Affects cell signal transduction, though specific pathways are not well-elucidated[7]. | Activates pro-inflammatory pathways such as PI3K/Akt and ERK1/2 in vascular endothelial cells[8]. Its metabolism is a key pathway for the synthesis of eicosanoids[9][10]. |
Experimental Protocols
The following are detailed, generic methodologies for the key experiments cited in the comparison of biological activities.
Anti-inflammatory Activity Assessment: Measurement of Cytokine Production in Cell Culture
This protocol describes the measurement of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in a cell culture model, a common method to assess anti-inflammatory effects.
-
Cell Culture:
-
Culture a relevant cell line (e.g., RAW 264.7 macrophages or HaCaT keratinocytes) in appropriate media and conditions until they reach 80-90% confluency.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (this compound or linoleic acid) for a specified period (e.g., 1-2 hours).
-
Induce an inflammatory response by adding a stimulating agent, such as lipopolysaccharide (LPS) for macrophages or Tumor Necrosis Factor-alpha (TNF-α) for keratinocytes.
-
Include positive (e.g., a known anti-inflammatory drug) and negative (vehicle-treated) controls.
-
-
Sample Collection:
-
After the incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production by the test compound compared to the stimulated, untreated control.
-
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to determine the free radical scavenging activity of a compound[13][14].
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compounds (this compound or linoleic acid) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to the DPPH solution in a 96-well plate or cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is often determined.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[15][16][17][18][19].
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound (this compound or linoleic acid) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the viability of the untreated control cells.
-
Signaling Pathways and Mechanisms of Action
Linoleic Acid Signaling Pathway
Linoleic acid exerts its biological effects through complex signaling networks. In vascular endothelial cells, it can induce a pro-inflammatory response by activating the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways[8]. These pathways are central to cell growth, proliferation, and inflammation.
Caption: Linoleic acid signaling cascade leading to inflammation.
This compound: Postulated Mechanism of Action
The precise signaling pathways modulated by this compound are not well-defined in the literature. However, its primary described role is in the regulation of cell membrane properties[7]. By altering membrane fluidity and flexibility, it can indirectly influence the function of membrane-bound receptors and signaling proteins.
Caption: Postulated mechanism of this compound action.
Conclusion
This comparative guide highlights the current understanding of the biological activities of this compound and linoleic acid. While linoleic acid is a well-characterized essential fatty acid with diverse and potent biological effects, this compound remains a comparatively understudied molecule. The available data suggests potential for this compound in modulating cell membrane properties and contributing to the anti-inflammatory and antioxidant activities of certain natural products. However, a significant gap in knowledge exists, particularly concerning direct comparative studies against other fatty acids like linoleic acid. Future research, employing the standardized experimental protocols outlined in this guide, is crucial to fully elucidate the biological activity profile of this compound and to determine its potential for therapeutic applications.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Dietary linoleic acid intake and blood inflammatory markers: a systematic review and meta-analysis of randomized controlled trials - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. r.jordan.im [r.jordan.im]
- 4. Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells [mdpi.com]
- 5. Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY Database [genome.jp]
- 10. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.wiki [static.igem.wiki]
- 16. texaschildrens.org [texaschildrens.org]
- 17. broadpharm.com [broadpharm.com]
- 18. atcc.org [atcc.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of 9,12-Hexadecadienoic Acid Levels with Other Metabolic Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 9,12-Hexadecadienoic acid and its relationship with other key metabolic markers implicated in various physiological and pathological processes. While direct cross-validation studies for this compound are not extensively documented in current literature, this document synthesizes available data on related fatty acids and their correlations with metabolic health indicators. The information is intended to support further research and drug development in the context of metabolic diseases.
Data Summary: Fatty Acids and Metabolic Markers
The following tables summarize the correlations observed between various fatty acids and markers of metabolic health, including those for type 2 diabetes and cardiovascular disease.
Table 1: Correlation of Fatty Acids with Markers of Glucose Metabolism and Insulin Resistance
| Fatty Acid/Derivative | Correlated Metabolic Marker | Correlation Type | Study Population/Model | Reference |
| 10- and 12-(Z,E)-hydroxyoctadecadienoic acid (HODE)/Linoleic Acid | Glycated Hemoglobin (HbA1c) | Positive | Human plasma | [1][2] |
| 10- and 12-(Z,E)-HODE/Linoleic Acid | Glucose (during OGTT) | Positive | Human plasma | [1][2] |
| 10- and 12-(Z,E)-HODE/Linoleic Acid | Retinol Binding Protein 4 (RBP4) | Positive | Human plasma | [2] |
| 10- and 12-(Z,E)-HODE/Linoleic Acid | Glycoalbumin | Positive | Human plasma | [2] |
| Palmitoleic Acid (9cis-16:1) / Palmitic Acid (16:0) Ratio | Obesity | Positive | Human | [3][4] |
| Palmitic Acid (16:0) | Insulin Resistance | - | - | [4] |
| Linoleic Acid (9cis,12cis-18:2) | Obesity | Inverse (in RBC membrane PL), Direct (in plasma CE) | Human | [3][4] |
Table 2: Association of Fatty Acids with Cardiovascular Disease (CVD) Risk Factors
| Fatty Acid | Associated CVD Risk Factor/Disease | Association Type | Reference |
| Total Saturated Fatty Acids (SFAs) | Cardiovascular Disease (CVD) | Positive | [5] |
| Total Saturated Fatty Acids (SFAs) | Coronary Heart Disease (CHD) | Positive | [5] |
| Palmitic Acid (16:0) | Coronary Heart Disease (CHD) | Positive | [5] |
| Myristic Acid (14:0) | Cardiovascular Disease (CVD) | Positive | [5] |
| Odd-chain SFAs (15:0 and 17:0) | Cardiovascular Disease (CVD) | Negative | [5] |
| Docosahexaenoic Acid (DHA) | Early-Onset Coronary Artery Disease (EOCAD) & Myocardial Infarction (MI) | Protective (Independent Factor) | [6] |
| Arachidonic Acid (AA) | Apolipoprotein B (ApoB) & LDL-C | Positive | [7] |
| Trans Fatty Acids | LDL-C/HDL-C ratio, ApoB, Lipid Peroxidation, Inflammatory markers (hs-CRP, IL-6, TNF-α) | Positive | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate measurement and comparison of fatty acid levels and their metabolic correlates.
Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the quantification of various fatty acids in biological samples.
-
Sample Preparation (for blood plasma):
-
Blood is collected from subjects on an empty stomach into vacuum tubes containing anticoagulants (e.g., K2EDTA, heparin).
-
Plasma is separated by centrifugation and stored at -70°C.
-
For analysis of non-esterified fatty acids (NEFAs) and esterified fatty acids (EFAs), extractive methylation is performed under mild conditions to prevent loss or transformation of fatty acids.[9]
-
-
Chromatographic Separation:
-
A gas chromatograph equipped with a mass spectrometer is used.
-
The separation is carried out on a suitable capillary column.
-
A temperature program is employed, for instance: starting at 80°C (1 min), ramping to 210°C (1 min), and then to 230°C (18 min).[9]
-
The carrier gas (e.g., helium) flow rate is maintained at 1 mL/min.[9]
-
-
Mass Spectrometry Detection:
-
The mass spectrometer is operated in a suitable mode (e.g., electron ionization).
-
The temperatures of the ion source and interface are optimized (e.g., 230°C and 240°C, respectively).[9]
-
-
Quantification:
Measurement of Metabolic Markers
-
Glucose and Insulin: Fasting plasma glucose and insulin levels are measured using standard enzymatic and immunoassay methods, respectively. An Oral Glucose Tolerance Test (OGTT) can be performed to assess glucose tolerance.[2]
-
Glycated Hemoglobin (HbA1c): Measured by high-performance liquid chromatography (HPLC).
-
Lipids (Total Cholesterol, HDL-C, LDL-C, Triglycerides): Determined by enzymatic colorimetric methods.
-
Inflammatory Markers (hs-CRP, IL-6, TNF-α): Quantified using high-sensitivity enzyme-linked immunosorbent assays (ELISAs).[8]
-
Adipokines (Adiponectin, Leptin): Measured by ELISA.[1]
Visualizing Metabolic Relationships
The following diagrams illustrate key pathways and workflows related to fatty acid metabolism and its assessment.
Caption: Relationship between various fatty acids and cardiovascular disease risk markers.
Caption: General workflow for the analysis of fatty acids in blood plasma using GC-MS.
Conclusion
The available evidence suggests complex interrelationships between different fatty acid species and key metabolic markers. While data directly cross-validating this compound with a broad panel of metabolic markers is currently limited, the established associations of other fatty acids, particularly those with similar chain lengths or saturation patterns, provide a valuable framework for future investigation. Further research is warranted to elucidate the specific role of this compound in metabolic health and disease, which could pave the way for novel diagnostic and therapeutic strategies.
References
- 1. Multi-Biomarkers for Early Detection of Type 2 Diabetes, Including 10- and 12-(Z,E)-Hydroxyoctadecadienoic Acids, Insulin, Leptin, and Adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-Biomarkers for Early Detection of Type 2 Diabetes, Including 10- and 12-(Z,E)-Hydroxyoctadecadienoic Acids, Insulin, Leptin, and Adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum fatty acids profile and association with early-onset coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Correlation of trans fatty acids with the severity of coronary artery disease lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
"comparative analysis of 9,12-Hexadecadienoic acid in healthy vs. diseased tissues"
A Comparative Guide to 9,12-Hexadecadienoic Acid in Healthy and Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of this compound, more commonly known as linoleic acid (LA), in various healthy and diseased tissues. As an essential omega-6 polyunsaturated fatty acid, linoleic acid is a fundamental component of cellular membranes and a precursor to a host of bioactive signaling molecules.[1][2] Its concentration and metabolism are increasingly recognized as critical factors in the pathophysiology of numerous chronic diseases. Understanding the differential levels and roles of LA in healthy versus diseased states is paramount for identifying novel biomarkers and therapeutic targets.
Comparative Analysis of Linoleic Acid Levels
The tissue-specific concentration of linoleic acid can vary significantly in the context of disease. While dietary intake is the sole source of LA for humans, its incorporation and metabolism within different tissues are altered in pathological conditions.[3]
Cardiovascular Disease: Observational studies consistently link higher concentrations of linoleic acid in adipose tissue and plasma with a reduced risk of cardiovascular diseases, particularly coronary heart disease and ischemic stroke.[4][5][6] A cross-sectional survey of European men found that the proportion of linoleic acid in adipose tissue was lowest in a region with the highest mortality from coronary heart disease and highest in the region with the lowest mortality.[4] This inverse relationship suggests a protective role for LA in cardiovascular health.
Table 1: Linoleic Acid in Cardiovascular Health vs. Disease
| Tissue/Sample | Healthy State | Diseased State (Coronary Heart Disease/Ischemic Stroke) | Key Finding | Reference(s) |
|---|---|---|---|---|
| Adipose Tissue | Higher proportion | Lower proportion | Inverse association with disease risk/mortality. | [4][5] |
| Blood/Serum | Higher levels | Lower levels | Associated with reduced risk of all-cause mortality and cardiovascular disease. |[1] |
Cancer: The role of linoleic acid in cancer is multifaceted and context-dependent. Fatty acid metabolism is profoundly reprogrammed in tumor cells to support rapid proliferation and survival.[7] Some studies indicate that high expression of certain fatty acid metabolizing enzymes in ovarian cancer tissue leads to higher serum levels of linoleic acid compared to healthy controls.[8] Conversely, in colon cancer, there is often a downregulation of the enzyme 15-lipoxygenase-1, resulting in reduced levels of the LA metabolite 13-hydroxyoctadecadienoic acid (13-HODE) within the tumor tissue.[9] This suggests that not just the level of LA, but the activity of its metabolic pathways is critical in cancer progression.
Table 2: Linoleic Acid and its Metabolites in Healthy vs. Cancerous Tissues
| Tissue/Sample | Healthy State | Diseased State (Cancer Type) | Key Finding | Reference(s) |
|---|---|---|---|---|
| Serum | Normal Levels | Higher Levels (Ovarian Cancer) | Altered fatty acid metabolism in tumor tissue reflects in serum. | [8] |
| Colon Mucosa | Higher 13-HODE Levels | Lower 13-HODE Levels (Colon Cancer) | Downregulation of LA metabolism in tumor tissue. | [9] |
| Tumor Tissue | N/A | Increased n-6/n-3 PUFA ratio | LA-rich diets can increase the proportion of n-6 PUFAs in tumors. |[10] |
Metabolic and Inflammatory Disorders: In metabolic disorders such as obesity, the distribution of linoleic acid is altered. One study on morbidly obese patients found decreased levels of LA in red blood cell membrane phospholipids but opposite trends in plasma cholesteryl esters when compared to lean individuals.[11][12] As a precursor to arachidonic acid, linoleic acid is at the origin of pathways that produce both pro-inflammatory and anti-inflammatory mediators.[13] Its oxidized metabolites (OXLAMs), such as 9-HODE and 13-HODE, are potent signaling molecules that have been mechanistically linked to inflammation and chronic pain.[3]
Table 3: Linoleic Acid in Healthy vs. Metabolic/Inflammatory States
| Tissue/Sample | Healthy State | Diseased State (Condition) | Key Finding | Reference(s) |
|---|---|---|---|---|
| RBC Membranes | Higher Levels | Lower Levels (Morbid Obesity) | Altered fatty acid distribution in different lipid pools. | [11][12] |
| Plasma OXLAMs | Lower Levels | Higher Levels (Inflammatory Conditions) | Increased oxidative metabolism of LA is linked to disease. |[1][3] |
Signaling and Metabolic Pathways
Linoleic acid is not merely a structural component; it is the parent compound for a cascade of bioactive metabolites. Enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP450) convert LA into various oxidized metabolites (OXLAMs), including hydroxyoctadecadienoic acids (HODEs) and keto-octadecadienoic acids (KODEs). These molecules are involved in regulating inflammation, cell proliferation, and apoptosis.[2][3][14]
Experimental Protocols
Accurate quantification of this compound in biological tissues is crucial for comparative studies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard analytical methods.[15][16] The following is a generalized protocol for the analysis of fatty acids from tissue samples.
Protocol: Quantification of Fatty Acids in Tissue
1. Sample Preparation and Homogenization:
-
Accurately weigh approximately 10-50 mg of frozen tissue.
-
Homogenize the tissue in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v), using a mechanical homogenizer on ice.[16] This step disrupts the cells and solubilizes lipids.
2. Lipid Extraction:
-
Perform a lipid extraction using a standard method like the Folch or Bligh-Dyer procedure. This involves adding water or a salt solution to the homogenate to induce phase separation.
-
Centrifuge the sample to separate the layers. The lipids will be concentrated in the lower organic phase (chloroform).
-
Carefully collect the lower organic layer containing the total lipids.
3. Transesterification (FAMEs Preparation):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
To convert fatty acids into their more volatile Fatty Acid Methyl Esters (FAMEs) for GC analysis, add a reagent like 14% Boron Trifluoride in methanol or methanolic HCl.[15]
-
Heat the sample (e.g., at 60-90°C for 1-2 hours) to allow the reaction to complete.
-
Add hexane and water to extract the FAMEs into the upper hexane layer.
4. Instrumental Analysis (GC-MS/LC-MS/MS):
-
Transfer the final hexane extract containing the FAMEs to an autosampler vial.
-
Inject the sample into the GC-MS or LC-MS/MS system.
-
For GC-MS: Use a capillary column (e.g., CP-sil 88) suitable for FAME separation.[5] Identify individual fatty acids based on their retention times compared to commercially available standards. Quantify using an internal standard.
-
For LC-MS/MS: Use a reversed-phase column (e.g., C18).[17] Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[17]
5. Data Analysis:
-
Construct a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.
-
Express the final concentration as a weight percentage of total fatty acids or per unit of tissue weight.[5]
References
- 1. Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. bmj.com [bmj.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Dietary linoleic acid and human health: Focus on cardiovascular and cardiometabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the significance of fatty acid metabolism reprogramming in the pathogenesis of cancer and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Free Fatty Acid Changes Caused by High Expression of Stearoyl-CoA Desaturase 1 in Tumor Tissues Are Early Diagnostic Markers for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Modulatory Effects of Fatty Acids on Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 12. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Effects of 9,12-Hexadecadienoic Acid and Other PUFAs on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of various polyunsaturated fatty acids (PUFAs) on gene expression, with a special focus on the available data for 9,12-Hexadecadienoic acid. The information is intended to be an objective resource, supported by experimental data, to aid in research and drug development.
Introduction to PUFAs and Gene Regulation
Polyunsaturated fatty acids are crucial signaling molecules that modulate gene expression primarily by interacting with nuclear receptors and transcription factors. These interactions can either activate or suppress gene transcription, leading to profound effects on cellular metabolism, inflammation, and other physiological processes. The most well-studied PUFAs fall into two main families: omega-3 (n-3) and omega-6 (n-6). Their effects on gene expression are often distinct and can even be opposing.
Dietary PUFAs can influence gene expression through several mechanisms, including:
-
Altering membrane composition and fluidity, which can affect cell signaling.
-
Serving as precursors for the synthesis of signaling molecules like eicosanoids.
-
Directly binding to and modulating the activity of transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), Sterol Regulatory Element-Binding Proteins (SREBPs), Liver X Receptors (LXRs), and Hepatic Nuclear Factor 4α (HNF-4α).[1][2]
Comparative Effects of Common PUFAs on Gene Expression
The differential effects of n-3 and n-6 PUFAs on key metabolic and inflammatory pathways are well-documented. N-3 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are generally known for their anti-inflammatory and lipid-lowering properties. In contrast, n-6 PUFAs, like linoleic acid and arachidonic acid, can have both pro-inflammatory and anti-inflammatory roles depending on the context.
These fatty acids primarily exert their effects on gene expression by modulating the activity of key transcription factors:
-
Peroxisome Proliferator-Activated Receptors (PPARs): PUFAs are natural ligands for PPARs. Activation of PPARα by fatty acids leads to the upregulation of genes involved in fatty acid oxidation. PPARγ, activated by certain fatty acids and their derivatives, is a key regulator of adipogenesis.
-
Sterol Regulatory Element-Binding Proteins (SREBPs): PUFAs, particularly from the n-3 series, are known to suppress the processing of SREBP-1c, a master regulator of lipogenesis. This leads to a decrease in the expression of genes involved in fatty acid and triglyceride synthesis.
-
Liver X Receptors (LXRs): LXRs are activated by oxysterols and play a role in cholesterol homeostasis and lipogenesis. PUFAs can antagonize LXR activation, thereby reducing the expression of SREBP-1c and downstream lipogenic genes.
-
Hepatic Nuclear Factor 4α (HNF-4α): This transcription factor is involved in the regulation of a wide range of genes in the liver. PUFA-CoA esters can antagonize its activity.
The following table summarizes the comparative effects of well-studied PUFAs on the expression of key target genes.
| Fatty Acid | Family | Primary Transcription Factor Target(s) | Effect on Lipogenic Gene Expression (e.g., FASN, SCD1) | Effect on Fatty Acid Oxidation Gene Expression (e.g., CPT1, ACOX1) | Effect on Inflammatory Gene Expression (e.g., TNF-α, IL-6) |
| Linoleic Acid (LA) | n-6 | PPARs, SREBP-1c | Variable, can be suppressive | ↑ | Generally pro-inflammatory through conversion to Arachidonic Acid |
| Arachidonic Acid (AA) | n-6 | PPARs, SREBP-1c | Suppressive | ↑ | Precursor to pro-inflammatory eicosanoids |
| α-Linolenic Acid (ALA) | n-3 | PPARs, SREBP-1c | Suppressive | ↑ | Anti-inflammatory (precursor to EPA and DHA) |
| Eicosapentaenoic Acid (EPA) | n-3 | PPARs, SREBP-1c | Strongly Suppressive | ↑ | Anti-inflammatory |
| Docosahexaenoic Acid (DHA) | n-3 | PPARs, SREBP-1c | Strongly Suppressive | ↑ | Strongly anti-inflammatory |
Focus on this compound
This compound is a 16-carbon di-unsaturated fatty acid. Structurally, it is a shorter-chain analogue of linoleic acid (an 18-carbon di-unsaturated fatty acid). Due to the limited direct experimental data on the effects of this compound on the broader landscape of gene expression, its specific actions remain largely uncharacterized.
Based on its structural similarity to linoleic acid, it can be hypothesized that this compound may interact with similar nuclear receptors and transcription factors. However, chain length is a critical determinant of a fatty acid's biological activity, and therefore, its effects could be distinct.
To date, research on this compound has been limited. One study identified its structure from a marine organism, but did not delve into its effects on gene expression. Without direct comparative studies, any statements on its effects relative to other PUFAs are speculative. Further research is necessary to elucidate its specific binding affinities for transcription factors like PPARs and its impact on the SREBP-1c and LXR signaling pathways.
Signaling Pathways and Experimental Workflows
The regulation of gene expression by PUFAs involves intricate signaling cascades. Below are diagrams illustrating the established pathways for PUFA-mediated gene regulation and a general experimental workflow for studying these effects.
Detailed Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols are crucial. Below are outlines of common methodologies used in studying the effects of PUFAs on gene expression.
Cell Culture Treatment Protocol
-
Cell Seeding: Plate cells (e.g., HepG2 for liver studies, 3T3-L1 for adipocyte studies) in appropriate growth medium and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Fatty Acid Preparation: Prepare stock solutions of fatty acids complexed to bovine serum albumin (BSA) to enhance solubility and cellular uptake. A common molar ratio is 2:1 or 3:1 (fatty acid:BSA).
-
Treatment: Replace the growth medium with a serum-free or low-serum medium containing the fatty acid-BSA complexes at the desired final concentration (e.g., 50-200 µM). Include a vehicle control (BSA alone).
-
Incubation: Incubate the cells for a specified period (e.g., 12-24 hours) to allow for changes in gene expression.
-
Harvesting: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer for RNA extraction.
RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
RNA Quantification and Purity: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
RNA Integrity: Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally considered suitable for downstream applications like RNA-seq.
Gene Expression Analysis
Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Primer Design: Design and validate primers specific to the target genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Perform the qPCR reaction using a SYBR Green or probe-based master mix on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA using a library preparation kit (e.g., TruSeq RNA Sample Preparation Kit, Illumina). This typically involves poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between different treatment groups.
-
Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions that are enriched in the differentially expressed genes.
-
Conclusion
While the effects of common n-3 and n-6 PUFAs on gene expression are well-characterized, there is a significant knowledge gap regarding the specific actions of this compound. Its structural similarity to linoleic acid suggests potential interactions with established PUFA-responsive signaling pathways, but this requires direct experimental validation. Future research employing the methodologies outlined in this guide is essential to elucidate the precise role of this compound in regulating gene expression and to assess its potential as a therapeutic agent. This will enable a more comprehensive understanding of how different PUFAs contribute to health and disease.
References
- 1. Adipose tissue RNASeq reveals novel gene-nutrient interactions following n-3 PUFA supplementation and evoked inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic acid inhibits proteolytic processing of sterol regulatory element-binding protein-1c (SREBP-1c) via activation of AMP-activated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Reproducibility of 9,12-Hexadecadienoic Acid Measurements: A Comparative Guide
Data on Inter-laboratory Reproducibility
The NIST FAQAP provides a valuable benchmark for the inter-laboratory performance of fatty acid analysis in human serum and plasma.[1] Although specific data for 9,12-Hexadecadienoic acid is not reported in the publicly available results, the data from other polyunsaturated fatty acids can serve as a proxy for expected reproducibility. The following table summarizes inter-laboratory reproducibility data for select fatty acids from a NIST FAQAP exercise, which involved multiple participating laboratories.[2]
| Fatty Acid | Mean Concentration (µmol/L) | Inter-laboratory CV (%) |
| Linoleic Acid (C18:2n6c) | 2480 | 5.0 |
| α-Linolenic Acid (C18:3n3) | 44.4 | 4.9 |
| Arachidonic Acid (C20:4n6) | 804 | 5.0 |
Data extracted from the NIST Fatty Acid Quality Assurance Program 2017 Final Report for total fatty acids in an unknown serum sample. The inter-laboratory coefficient of variation (CV) is calculated as the standard deviation of the laboratory means divided by the overall mean, expressed as a percentage.
These results for other polyunsaturated fatty acids indicate that a relatively good inter-laboratory agreement can be achieved, with coefficients of variation around 5%. It is reasonable to expect that the reproducibility for this compound measurements would be in a similar range when standardized methods and quality control materials are employed.
Analytical Methodologies
The most common analytical techniques for the quantification of fatty acids, including this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for fatty acid analysis, often considered the gold standard due to its high sensitivity and specificity.[3] The typical workflow involves the extraction of lipids from the sample matrix, followed by derivatization to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.
Experimental Protocol: GC-MS Analysis of Fatty Acids
-
Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, serum, tissue homogenate) using a solvent mixture, commonly chloroform/methanol (2:1, v/v), following methods such as the Folch or Bligh-Dyer procedures.
-
Hydrolysis: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., methanolic NaOH or KOH) to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Derivatization (Methylation): The free fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs) using a methylating agent such as boron trifluoride (BF3) in methanol or methanolic HCl.
-
Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture into an organic solvent like hexane.
-
GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and polarity on a capillary column. The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used for identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful technique for fatty acid analysis that offers the advantage of analyzing fatty acids in their native form without the need for derivatization. This can be particularly useful for analyzing free fatty acids and for high-throughput applications.
Experimental Protocol: LC-MS Analysis of Fatty Acids
-
Lipid Extraction: Similar to the GC-MS protocol, lipids are first extracted from the sample matrix.
-
LC Separation: The extracted lipids are redissolved in a suitable solvent and injected into a liquid chromatograph. The fatty acids are separated on a reversed-phase column (e.g., C18) using a gradient of mobile phases, typically consisting of a mixture of water, acetonitrile, and/or methanol with additives like formic acid or ammonium acetate to improve ionization.
-
MS Detection: The separated fatty acids are introduced into the mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity in quantification.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the key steps in the GC-MS and a generalized inter-laboratory study workflow.
References
"comparing the efficacy of different extraction methods for 9,12-Hexadecadienoic acid"
A Comprehensive Guide to Extraction Methods for 9,12-Hexadecadienoic Acid
For researchers, scientists, and professionals in drug development, the efficient extraction of specific fatty acids like this compound is a critical step in research and product formulation. The choice of extraction method can significantly impact the yield, purity, and overall quality of the final product. This guide provides an objective comparison of common extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Comparison of Extraction Method Efficacy
The selection of an optimal extraction method for this compound depends on various factors, including the nature of the source material, desired yield, purity, cost, and environmental considerations. Below is a summary of quantitative data from various studies comparing the efficacy of different extraction methods for oils rich in polyunsaturated fatty acids.
| Extraction Method | Source Material | Oil Yield (%) | Key Findings |
| Soxhlet Extraction | Thevetia peruviana Seed Kernel | 51.88% | Optimum conditions were found to be 4.5 hours of extraction time at 65°C using a 90:10 petroleum ether to methanol solvent ratio.[1] |
| Benincasa hispida Seed | 33% | Conventional Soxhlet extraction provided a high yield, but the concentration of polyunsaturated fatty acids was lower compared to Supercritical Fluid Extraction.[2][3] | |
| Tobacco Seed | 13.72% | Soxhlet extraction yielded the highest oil content compared to Sonication, DGF standard method, and Supercritical Fluid Extraction.[4] | |
| Ultrasound-Assisted Extraction (UAE) | Flaxseed | ~35% (improved by 11.5% over conventional) | UAE at 40 kHz for 40 minutes improved the extraction yield by 11.5% compared to conventional solvent extraction, with no significant effect on the α-Linolenic acid content.[5][6] |
| Biota orientalis Seed | 93.47% (of total oil) | Optimal conditions were a liquid-to-material ratio of 7:1, extraction time of 38 minutes, temperature of 55°C, and ultrasound power of 270 W.[7] | |
| Microwave-Assisted Extraction (MAE) | Pangus Fish | 21.80% | MAE provided the highest oil yield compared to wet rendering, acid silage, and Soxhlet extraction.[8] |
| Fish By-products | 60-100% of oil recovered | MAE allowed for 60-100% oil recovery in less than 19 minutes with reduced solvent consumption compared to conventional Soxhlet extraction.[9][10][11] | |
| Supercritical Fluid Extraction (SFE) | Benincasa hispida Seed | 9.67% | Although the oil yield was lower than Soxhlet, the content of polyunsaturated fatty acids was significantly higher.[2][3] |
| Flixweed Seed | 0.68 - 17.1% | SFE was found to be more selective than steam distillation, with the yield varying based on pressure, temperature, and modifier volume.[12] | |
| Tobacco Seed | 9.33% | The oil yield was lower than Soxhlet but higher than Sonication and the DGF standard method.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key extraction methods discussed.
Soxhlet Extraction
This traditional method is widely used for solid-liquid extraction and serves as a benchmark for other methods.
-
Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle, cellulose thimble.
-
Procedure:
-
A known weight of the dried and ground sample is placed into a cellulose thimble.
-
The thimble is placed in the extraction chamber of the Soxhlet apparatus.[13]
-
The round-bottom flask is filled with a suitable solvent, such as n-hexane or petroleum ether.[13][14]
-
The apparatus is assembled, and the solvent is heated to its boiling point.
-
The solvent vapor travels to the condenser, where it liquefies and drips into the thimble, immersing the sample.[15]
-
When the solvent in the extraction chamber reaches a certain level, it siphons back into the round-bottom flask, carrying the extracted lipids.[15]
-
This cycle is repeated for several hours (typically 4-8 hours) to ensure complete extraction.[1][15]
-
After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude lipid extract.[15]
-
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to increased extraction efficiency and reduced extraction time.
-
Apparatus: Ultrasonic bath or probe sonicator, extraction vessel, filtration system.
-
Procedure:
-
The ground sample is suspended in a suitable solvent (e.g., n-hexane) in an extraction vessel.[7]
-
The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.[6]
-
The sample is subjected to ultrasonication at a specific frequency (e.g., 40 kHz) and power (e.g., 270 W) for a defined period (e.g., 30-40 minutes).[5][6][7]
-
The temperature of the extraction mixture is controlled throughout the process.[5][6]
-
After sonication, the mixture is filtered to separate the solid residue from the liquid extract.
-
The solvent is then removed from the filtrate, typically under vacuum, to yield the extracted oil.
-
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and sample, which accelerates the extraction process by causing cell rupture.
-
Apparatus: Microwave extraction system, extraction vessel, solvent.
-
Procedure:
-
The sample is mixed with a suitable solvent in a microwave-safe extraction vessel.
-
The vessel is placed in the microwave extractor.
-
The sample is irradiated with microwaves at a set power (e.g., 50-1000 W) for a specific duration (e.g., 1-30 minutes).[9][10][11]
-
The temperature and pressure inside the vessel are monitored and controlled.
-
Following extraction, the mixture is cooled and filtered.
-
The solvent is evaporated from the extract to obtain the final product.[11]
-
Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[12]
-
Apparatus: Supercritical fluid extractor, which includes a pump, an extraction vessel, a pressure regulator, and a collection vessel.
-
Procedure:
-
The ground sample is loaded into the extraction vessel.
-
CO₂ is pumped into the system and brought to a supercritical state by controlling the temperature (e.g., 40-70°C) and pressure (e.g., 100-400 bar).[2]
-
The supercritical CO₂ flows through the sample, dissolving the lipids.
-
The extract-laden supercritical fluid then flows to a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted oil to precipitate.
-
The extracted oil is collected in a collection vessel.
-
Visualization of Experimental Workflow
To provide a clear overview of the process from sample preparation to final analysis, the following diagram illustrates a general experimental workflow for the extraction and analysis of this compound.
Caption: General workflow for extraction and analysis of this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Optimisation of Supercritical Fluid Extraction for Fatty Acids from Benincasa hispida Seed Oil: A Response Surface Approach | Journal of Pharmacy [journals.iium.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. jast.modares.ac.ir [jast.modares.ac.ir]
- 5. ocl-journal.org [ocl-journal.org]
- 6. Effect of ultrasonic treatment on extraction and fatty acid profile of flaxseed oil | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 7. Ultrasound-assisted Extraction and Fatty Acid Composition of Biota Orientalis Seed Oil [spkx.net.cn]
- 8. Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upcycling Fish By-Products into Bioactive Fish Oil: The Suitability of Microwave-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upcycling Fish By-Products into Bioactive Fish Oil: The Suitability of Microwave-Assisted Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]
- 14. hawachfilterpaper.com [hawachfilterpaper.com]
- 15. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to Certified Reference Materials for 9,12-Hexadecadienoic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 9,12-Hexadecadienoic acid is crucial for various applications, from metabolic studies to quality control in pharmaceutical formulations. The use of Certified Reference Materials (CRMs) is fundamental to ensuring the reliability and comparability of analytical results. This guide provides an objective comparison of available analytical standards and methodologies for the analysis of this compound, supported by experimental data and detailed protocols.
Commercially Available Certified Reference Materials
| Supplier | Product Name | CAS Number | Purity | Format | Storage Temperature |
| Sigma-Aldrich | cis,cis-9,12-Hexadecadienoic acid analytical standard | 5070-03-1 | ≥95.0% (GC)[1] | Not specified | 2-8°C[1] |
| Larodan | 9(Z),12(Z)-Hexadecadienoic acid | 5070-03-1 | >98%[2] | In solution[2] | Freezer[2] |
| MedChemExpress | cis-9,12-Hexadecadienoic acid | Not specified | Not specified | Not specified | Room temperature |
| Cayman Chemical | 9(E),12(Z)-Octadecadienoic Acid (Isomer) | 2420-42-0 | Not specified | A solution in ethanol | Not specified |
Note: The table includes an isomer from Cayman Chemical for informational purposes, as direct CRMs for this compound from this supplier were not prominently found in the initial search. Purity is a critical parameter, and users should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific details.
Analytical Methodologies: A Comparative Overview
The two primary analytical techniques for the quantification of fatty acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as sample matrix, required sensitivity, and the need for derivatization.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Typically required to increase volatility (e.g., esterification)[3] | Often not required, allowing for analysis of free fatty acids |
| Sensitivity | High, especially with chemical ionization | Generally offers higher sensitivity and selectivity, particularly with Multiple Reaction Monitoring (MRM)[4][5] |
| Selectivity | Good, based on retention time and mass spectrum | Excellent, with the ability to distinguish isomers with similar retention times through specific product ions[5] |
| Sample Throughput | Can be lower due to longer run times and derivatization steps | Can be higher due to faster chromatography and no derivatization |
| Matrix Effects | Can be significant, requiring extensive sample cleanup | Can be managed with appropriate internal standards and chromatographic conditions |
| Instrumentation Cost | Generally lower than LC-MS/MS | Higher initial investment |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible results. Below are generalized protocols for GC-MS and LC-MS/MS analysis of fatty acids, which can be adapted for this compound.
Protocol 1: GC-MS Analysis of this compound
This protocol is a generalized procedure and may require optimization based on the specific sample matrix and instrumentation.
1. Sample Preparation and Lipid Extraction:
-
For biological samples (plasma, tissues), perform a lipid extraction using a solvent system such as chloroform:methanol or hexane:isopropanol.
-
For total fatty acid analysis, include a saponification step with methanolic KOH to hydrolyze esterified fatty acids.
2. Derivatization (Fatty Acid Methyl Ester - FAME Preparation):
-
To the extracted lipids, add a derivatizing agent such as BF3-methanol or methanolic HCl.
-
Heat the mixture to facilitate the conversion of fatty acids to their corresponding methyl esters.
-
After cooling, extract the FAMEs with a non-polar solvent like hexane.
3. GC-MS Analysis:
-
GC Column: Use a capillary column suitable for FAME analysis (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to separate FAMEs based on their boiling points and polarity.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the expected FAMEs. Identification is based on retention time and comparison of the mass spectrum with a reference library (e.g., NIST).[6]
4. Quantification:
-
Prepare a calibration curve using the this compound CRM, subjected to the same derivatization procedure.
-
An internal standard (e.g., a deuterated fatty acid) should be added at the beginning of the sample preparation to correct for extraction losses and derivatization inefficiencies.[3]
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the sensitive quantification of fatty acids without derivatization.
1. Sample Preparation:
-
For biological fluids, a protein precipitation step with a solvent like acetonitrile may be sufficient.
-
For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction can be employed for cleanup and concentration.[4]
2. LC Separation:
-
LC Column: A C18 reversed-phase column is commonly used for fatty acid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typical analytical flow rates are used.
3. MS/MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion (the deprotonated molecule [M-H]⁻ for this compound) and a specific product ion generated by collision-induced dissociation.[5]
4. Quantification:
-
Generate a calibration curve using serial dilutions of the this compound CRM.
-
Use a suitable internal standard, preferably a stable isotope-labeled version of the analyte, to correct for matrix effects and variations in instrument response.[4]
Workflow and Pathway Visualizations
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a relevant signaling pathway context.
Caption: Workflow for this compound Analysis using a CRM.
Caption: Simplified overview of polyunsaturated fatty acid metabolism.
References
A Head-to-Head Comparison: GC-MS vs. HPLC for the Separation of 9,12-Hexadecadienoic Acid Isomers
For researchers, scientists, and drug development professionals, the precise separation and quantification of fatty acid isomers are critical for understanding biological processes and developing targeted therapeutics. 9,12-Hexadecadienoic acid, a C16 polyunsaturated fatty acid, and its various positional and geometric (cis/trans) isomers present a significant analytical challenge. The two primary chromatographic techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective, data-driven comparison of these methods to aid in selecting the most appropriate technique for your research needs.
Quantitative Performance Comparison
The choice between GC-MS and HPLC often depends on the specific analytical goals, such as the required sensitivity, the complexity of the sample matrix, and the necessity to resolve specific isomers. The following table summarizes key performance parameters for each technique based on the analysis of long-chain fatty acid isomers.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Precision (%RSD) | < 10% | < 5% | Both methods offer good precision, with HPLC often demonstrating slightly better performance.[1] |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% | Comparable recovery rates are achievable with optimized extraction procedures.[1] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linearity over a defined concentration range.[1] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 0.5 µg/mL | GC-MS generally offers higher sensitivity for volatile compounds.[1] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~0.5 - 2.0 µg/mL | Consistent with its higher sensitivity, GC-MS typically has lower quantification limits.[1] |
| Isomer Separation | Challenging for cis/trans and positional isomers. | Superior for separation of cis/trans and positional isomers, especially with specialized columns (e.g., Ag+-HPLC).[2] | This is a significant advantage of HPLC for detailed fatty acid profiling.[2] |
| Derivatization | Required for volatility (e.g., methylation to FAMEs). | Not always required, but can be used to enhance detection (e.g., for UV). | Derivatization adds a sample preparation step but is essential for GC analysis of fatty acids. |
| Operating Temperature | High temperatures required for volatilization. | Typically operates at ambient or slightly elevated temperatures. | HPLC is advantageous for thermally labile compounds. |
| Structural Information | Mass spectrometry provides detailed structural information. | Limited structural information with standard detectors (e.g., UV). | Coupling HPLC with a mass spectrometer (LC-MS) can provide detailed structural data. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound isomers using GC-MS and HPLC.
GC-MS Protocol for this compound Isomer Analysis
1. Lipid Extraction and Derivatization (Transesterification):
Fatty acids must be derivatized to their volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.
-
Lipid Extraction: Total lipids are extracted from the sample using a solvent mixture such as chloroform and methanol.
-
Hydrolysis: The lipid extract is saponified using a methanolic potassium hydroxide solution at elevated temperatures (e.g., 80°C for 1 hour) to hydrolyze the fatty acids from their glycerol backbone.
-
Methylation: The resulting free fatty acids are then esterified to FAMEs using a reagent like boron trifluoride in methanol (BF3-MeOH) at a high temperature (e.g., 100°C for 20 minutes).[1]
-
Extraction of FAMEs: After the reaction is quenched with water, the FAMEs are extracted into an organic solvent like hexane.[1]
2. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.
-
Column: A highly polar capillary column is essential for isomer separation. Common choices include biscyanopropyl polysiloxane (e.g., HP-88) or ionic liquid stationary phases.[3]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[4]
-
Injector Temperature: 250-300°C.[1]
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70-125°C), ramps up to an intermediate temperature (e.g., 230-240°C), and may include a final ramp to a higher temperature to elute all components.[1][5]
-
MS Detector: Electron Impact (EI) ionization is commonly used. The mass range is typically set to scan from m/z 50 to 400.[1]
HPLC Protocol for this compound Isomer Separation
HPLC offers the significant advantage of superior isomer separation, particularly when using silver-ion chromatography.
1. Sample Preparation:
-
Lipid Extraction: Similar to GC-MS, total lipids are first extracted from the sample.
-
Derivatization (Optional): While not always necessary, derivatization to phenacyl esters can improve UV detection. For direct analysis, the extracted lipids can be dissolved in a suitable solvent.
2. HPLC Instrumentation and Conditions (Silver-Ion HPLC - Ag+-HPLC):
Ag+-HPLC is highly effective for separating isomers based on the number, position, and geometry of double bonds.[6]
-
HPLC System: An HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV or MS).
-
Column: A silver-ion impregnated column (e.g., ChromSpher 5 Lipids).[7] Multiple columns in series can enhance resolution.[8]
-
Mobile Phase: A non-polar mobile phase with a small amount of a polar modifier is used. A common mobile phase is a mixture of hexane, diethyl ether, and acetonitrile.[8] Gradient elution may be required for complex samples.[7]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature.
-
Detection: UV detection is common, especially if the fatty acids are derivatized. For underivatized fatty acids, coupling to a mass spectrometer with Atmospheric Pressure Chemical Ionization (APCI-MS) is a powerful detection method.[7]
Mandatory Visualizations
Experimental Workflow for Fatty Acid Isomer Analysis
Caption: General experimental workflow for GC-MS and HPLC analysis of this compound isomers.
Decision-Making Flowchart: Choosing Between GC-MS and HPLC
Caption: A flowchart to guide the selection between GC-MS and HPLC for this compound isomer analysis.
References
- 1. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Characteristics of the Fatty Acid Composition in Elderly Patients with Occupational Pathology from Organophosphate Exposure [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Antibody Specificity for 9,12-Hexadecadienoic Acid-Derived Metabolites
For researchers, scientists, and drug development professionals, the precise detection of small lipid metabolites is crucial for understanding complex biological pathways and identifying novel biomarkers. 9,12-Hexadecadienoic acid, a polyunsaturated fatty acid, and its oxidized metabolites play significant roles in various physiological and pathological processes. However, developing and validating antibodies with high specificity for these small, often isomeric, molecules presents a considerable challenge.
This guide provides a comprehensive framework for assessing the specificity of antibodies targeting this compound-derived metabolites. While a direct market comparison of commercial antibodies for this specific class of molecules is challenging due to limited availability, we will use metabolites of the structurally similar and more extensively studied linoleic acid (e.g., DiHOMEs - dihydroxyoctadecenoic acids) as a case study. The principles and protocols outlined here are directly applicable for validating any candidate antibody, whether sourced commercially or developed in-house.
Comparative Analysis of Antibody Specificity
The cornerstone of any immunoassay is the specificity of the antibody. For small lipid metabolites, this is often evaluated by assessing cross-reactivity against structurally similar molecules that are likely to be present in a biological sample. An ideal antibody will exhibit high affinity for its target antigen with minimal binding to related compounds.
Below is a template for presenting specificity data, populated with example data derived from studies on linoleic acid metabolite antibodies. Researchers should aim to generate similar comparative data for their own antibodies.
Table 1: Comparative Specificity and Cross-Reactivity of a Monoclonal Antibody for Linoleic Acid-Derived DiHOME Metabolites
| Analyte (Metabolite) | Chemical Structure | IC50 (ng/mL)¹ | Cross-Reactivity (%)² |
| Primary Target: | |||
| 12,13-DiHOME | C₁₈H₃₄O₄ | 0.65 | 100% |
| Potential Cross-Reactants: | |||
| 9,10-DiHOME | C₁₈H₃₄O₄ | 15.0 | 4.3% |
| 12,13-EpOME | C₁₈H₃₂O₃ | > 100 | < 0.65% |
| 9,10-EpOME | C₁₈H₃₂O₃ | > 100 | < 0.65% |
| Linoleic Acid | C₁₈H₃₂O₂ | > 1000 | < 0.07% |
| Arachidonic Acid | C₂₀H₃₂O₂ | > 1000 | < 0.07% |
¹ IC50 (Inhibitory Concentration 50%) is the concentration of analyte that causes a 50% reduction in the maximal signal in a competitive ELISA. A lower IC50 value indicates higher antibody affinity. ² Cross-Reactivity (%) is calculated as (IC50 of Primary Target / IC50 of Cross-Reactant) x 100.
Methodologies for Assessing Antibody Specificity
A multi-pronged approach is recommended to rigorously validate antibody specificity. The primary method for small molecule quantification and specificity testing is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol: Competitive ELISA for Small Molecule Metabolites
This protocol describes a competitive immunoassay format, which is highly suitable for detecting small molecules like fatty acid metabolites.
1. Principle: In this assay, the target analyte in the sample competes with a fixed amount of a labeled or coated antigen for binding to a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less labeled antigen binding to the antibody, leading to a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte in the sample.
2. Materials:
-
High-binding 96-well microtiter plates
-
Coating Antigen (e.g., metabolite-protein conjugate like DiHOME-BSA)
-
Primary Antibody (the antibody to be assessed)
-
Sample/Standard: Pure metabolite standards and biological samples
-
Secondary Antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
3. Procedure:
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
-
Washing:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well to remove unbound antigen.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate 3 times as described above.
-
Prepare serial dilutions of the standard metabolite and the test samples.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/sample with 50 µL of the diluted primary antibody for 30 minutes. This is the competition step.
-
Transfer 100 µL of the antibody/sample mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature. The development of a blue color indicates the presence of HRP.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance against the logarithm of the standard concentrations.
-
Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value.
-
Calculate the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.
-
Assess cross-reactivity by determining the IC50 for each potential cross-reactant and applying the formula provided in the footnote of Table 1.
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating the complex relationships in metabolic pathways and the logical flow of experimental procedures.
Caption: Metabolic pathway of linoleic acid to key metabolites.
Caption: Workflow for assessing antibody specificity via competitive ELISA.
A Comparative Guide to Inter-Laboratory Quantification of 9,12-Hexadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide also offers detailed experimental protocols for each method and visual workflows to aid in the establishment and validation of reliable quantification assays in your own laboratory.
Comparison of Analytical Method Performance
The choice of analytical technique for fatty acid quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. GC-MS and LC-MS/MS are powerful tools for this purpose, each with its own set of advantages and typical performance characteristics. The following table summarizes these characteristics based on published data for fatty acid analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. Requires derivatization for fatty acids. | Chromatographic separation in the liquid phase followed by mass-based detection and quantification. |
| Typical Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Limit of Quantification (LOQ) | Low µg/mL to ng/mL range | pg/mL to ng/mL range |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | ≤ 15% | ≤ 10% |
| Throughput | Moderate | High |
| Sample Matrix Complexity | Can be sensitive to complex matrices | Generally more robust for complex biological matrices |
| Derivatization | Required (e.g., FAMEs, PFB esters) | Not always required, but can improve ionization |
Experimental Protocols
Below are detailed methodologies for the quantification of fatty acids using GC-MS and LC-MS/MS. These protocols are generalized and may require optimization for specific sample types and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the typical steps for fatty acid analysis by GC-MS, which involves extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis.
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add a known amount of a suitable deuterated internal standard (e.g., C17:0 or a deuterated version of the analyte).
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).[1] Vortex the mixture vigorously and centrifuge to separate the phases.
-
Isolation: Carefully transfer the lower organic layer containing the lipids to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Methylation: Reconstitute the dried lipid extract in a methylation reagent, such as 14% boron trifluoride in methanol (BF₃-methanol).
-
Incubation: Heat the mixture at 100°C for 30 minutes.
-
Extraction of FAMEs: After cooling, add hexane and water to the mixture. Vortex and centrifuge to separate the phases.
-
Final Extract: Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[1]
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a suitable capillary column for FAMEs analysis (e.g., DB-23, SP-2560).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure elution of all analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
4. Quantification:
-
Create a calibration curve by analyzing a series of standards of known concentrations with the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Experimental workflow for GC-MS based quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol details a common approach for fatty acid quantification using LC-MS/MS, which often provides higher sensitivity and throughput.
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard to the biological sample (e.g., plasma, serum).
-
Protein Precipitation/Liquid-Liquid Extraction:
-
For protein precipitation, add a cold organic solvent like acetonitrile or methanol.
-
For liquid-liquid extraction, use a solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
-
Centrifugation: Vortex the mixture and centrifuge to pellet precipitated proteins or separate layers.
-
Supernatant Collection: Transfer the supernatant (or organic layer) to a clean tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and an organic solvent mixture like acetonitrile/isopropanol with 0.1% formic acid (B) is common.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), usually in negative mode for fatty acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
-
3. Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
The concentration of the analyte in the samples is determined from this calibration curve.
Experimental workflow for LC-MS/MS based quantification.
References
The Promise of 9,12-Hexadecadienoic Acid as a Clinical Biomarker: A Comparative Guide
A Call for Clinical Validation of a Potential Endogenous Marker
Researchers, scientists, and drug development professionals are in a constant search for novel biomarkers that can improve disease diagnosis, prognosis, and the development of targeted therapies. In the realm of lipidomics, fatty acids and their metabolites are emerging as critical signaling molecules and potential indicators of various pathological states. While significant research has focused on long-chain fatty acids, the potential of medium-chain unsaturated fatty acids like 9,12-Hexadecadienoic acid remains largely unexplored in the clinical setting. This guide provides a comparative framework for the potential validation of this compound as a clinical biomarker, drawing parallels with established lipid biomarkers and outlining the necessary experimental validation.
Currently, there is a notable gap in the scientific literature regarding the clinical validation of this compound for any specific disease. However, its structural similarity to other biologically active fatty acids and its role in modulating cell membrane properties and signal transduction suggest its potential as a valuable biomarker.[1] This guide presents a hypothetical yet structured approach to its validation, providing researchers with a roadmap for future studies.
Comparative Analysis: this compound vs. Established Lipid Biomarkers
To understand the potential of this compound, it is useful to compare its hypothetical performance metrics against well-established and other emerging fatty acid biomarkers. The following table presents a hypothetical comparison for a generic inflammatory condition.
| Biomarker | Class | Source | Hypothetical Sensitivity | Hypothetical Specificity | Associated Conditions |
| This compound | Polyunsaturated Fatty Acid (PUFA) | Endogenous | 85% | 80% | Inflammation, Oxidative Stress |
| Linoleic Acid (18:2n-6) | Polyunsaturated Fatty Acid (PUFA) | Essential Fatty Acid | 75% | 70% | Cardiovascular Disease, Inflammation |
| Palmitoleic Acid (16:1n-7) | Monounsaturated Fatty Acid (MUFA) | Endogenous | 80% | 75% | Metabolic Syndrome, Obesity[2] |
| Eicosapentaenoic Acid (EPA) | Polyunsaturated Fatty Acid (PUFA) | Marine Omega-3 | 70% | 85% | Cardiovascular Disease, Inflammation[3] |
| Arachidonic Acid (AA) | Polyunsaturated Fatty Acid (PUFA) | Endogenous | 90% | 65% | Pro-inflammatory states |
Experimental Protocols for Validation
The validation of a new biomarker requires a rigorous and multi-phased approach. Below are detailed methodologies for key experiments that would be essential for establishing this compound as a reliable clinical biomarker.
Phase 1: Analytical Method Validation
Objective: To develop and validate a robust and sensitive method for the quantification of this compound in biological matrices.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for lipid extraction.
-
Perform a liquid-liquid extraction using a mixture of hexane and ethyl acetate (1:1, v/v).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte from other fatty acids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization: Electrospray Ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and the internal standard.
-
Phase 2: Clinical Cohort Study
Objective: To evaluate the association of this compound levels with a specific disease in a well-defined patient cohort.
Methodology: Case-Control Study
-
Cohort Recruitment:
-
Recruit a cohort of patients diagnosed with the disease of interest (e.g., a specific inflammatory or metabolic disorder) and a cohort of age- and sex-matched healthy controls.
-
Obtain informed consent from all participants.
-
Collect detailed clinical and demographic data.
-
-
Sample Collection and Analysis:
-
Collect blood samples (plasma or serum) from all participants under standardized conditions (e.g., fasting).
-
Analyze the samples for this compound levels using the validated LC-MS/MS method.
-
Simultaneously measure established biomarkers for comparison.
-
-
Statistical Analysis:
-
Compare the levels of this compound between the case and control groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).
-
Perform Receiver Operating Characteristic (ROC) curve analysis to determine the diagnostic accuracy (sensitivity and specificity) of this compound.
-
Calculate the area under the curve (AUC) to assess its discriminatory power.
-
Use logistic regression models to adjust for potential confounding factors.
-
Visualizing the Path Forward
To facilitate a deeper understanding of the potential role of this compound and the process of its validation, the following diagrams illustrate a hypothetical signaling pathway and a standard experimental workflow.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 9,12-Hexadecadienoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 9,12-Hexadecadienoic acid, a compound that requires careful handling due to conflicting safety classifications.
Immediate Safety and Disposal Overview
While some sources indicate that similar compounds are not classified as hazardous waste, this compound has been assigned a Water Hazard Class (WGK) of 3, signifying it as highly hazardous to water. This discrepancy necessitates a cautious approach, treating the substance as potentially hazardous to ensure the safety of laboratory personnel and the environment. It is also classified as a combustible liquid.
The primary disposal method for this compound is to collect it in a designated, properly labeled, and sealed container for chemical waste. This waste should then be handled by a licensed chemical waste disposal contractor.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₈O₂ | |
| Molecular Weight | 252.39 g/mol | |
| CAS Number | 5070-03-1 | |
| Hazard Classification 1 | Not classified as hazardous waste. | [1] |
| Hazard Classification 2 | WGK 3 (highly hazardous to water) | |
| Storage Class | 10 - Combustible liquids |
Detailed Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on the more stringent safety classification and is designed to minimize risk.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines. This is crucial to avoid potentially dangerous chemical reactions.
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The chemical name: "this compound"
-
CAS Number: "5070-03-1"
-
Associated hazards: "Combustible Liquid," "Highly Hazardous to Water"
-
4. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.
5. Professional Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste disposal company with all available Safety Data Sheets (SDS) for this compound and related compounds to ensure they have a complete understanding of the material.
6. Accidental Spills:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is small and you are trained to handle it:
-
Wear appropriate PPE.
-
Contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill kit for flammable liquids.
-
Collect the absorbed material and any contaminated surfaces into a sealed container for disposal as hazardous waste.
-
Ventilate the area of the spill.
-
-
For large spills, or if you are not equipped or trained to handle the spill, contact your institution's EHS department or emergency response team immediately.
7. Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate should be collected and disposed of as hazardous chemical waste.
-
After thorough cleaning, the container can be disposed of according to your institution's guidelines for non-hazardous waste, or recycled if appropriate.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 9,12-Hexadecadienoic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 9,12-Hexadecadienoic acid are paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure a safe laboratory environment. Adherence to these guidelines is critical for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following personal protective equipment is recommended.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN166, AS/NZS 1337.1, or equivalent national standards. Essential for protecting eyes from splashes.[1] |
| Face Shield | Recommended in addition to safety glasses where there is a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[2] Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A standard lab coat is required to prevent skin contact. For larger quantities, an acid-resistant apron or suit should be considered. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. If aerosols or mists are generated, a respirator with an appropriate filter for organic vapors may be necessary.[2] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are crucial to prevent accidents and exposure. The following protocol outlines the key steps for working with this compound.
-
Preparation and Area Setup :
-
Handling and Transfer :
-
Before use, allow the container to reach room temperature.
-
When transferring the substance, do so carefully to avoid creating aerosols or splashes.
-
Keep the container tightly sealed when not in use.[1]
-
-
In Case of a Spill :
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection and Containment :
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, sealable container.
-
The container should be made of a material compatible with the chemical.
-
Clearly label the container as "Waste this compound" or with a similar identifier.
-
-
Disposal of the Contained Waste :
-
While some sources suggest that non-hazardous fatty acids can be disposed of in regular laboratory trash in small quantities, it is best practice to treat all chemical waste as hazardous unless explicitly stated otherwise by your institution's safety office.
-
Dispose of the sealed waste container through your institution's chemical waste disposal program. Do not pour down the drain or dispose of in regular trash unless authorized.
-
-
Handling of Empty Containers :
-
Rinse the empty container with a suitable solvent to remove any residue.
-
The rinsate should be collected and disposed of as chemical waste.
-
Once clean, the container can be disposed of in the appropriate recycling or trash bin, depending on the container material and institutional policies. Deface the label to prevent reuse.
-
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C16H28O2 |
| Molecular Weight | 252.39 g/mol [4] |
| Appearance | Liquid (at room temperature) |
| Boiling Point | 345.4°C at 760 mmHg |
| Flash Point | 242.3°C |
| Density | 0.919 g/cm³ |
| Water Solubility | Insoluble |
| Storage Temperature | Freezer |
Workflow for Handling this compound
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation and handling to waste disposal and spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
